molecular formula C15H26 B100424 Patchoulane CAS No. 19078-35-4

Patchoulane

Numéro de catalogue: B100424
Numéro CAS: 19078-35-4
Poids moléculaire: 206.37 g/mol
Clé InChI: MVZZUMCHPFHUOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Patchoulane is a tricyclic sesquiterpenoid, a class of compounds built from three isoprene units with the molecular formula C15H26 . It is a core structural framework found in the essential oil of Pogostemon cablin Benth. (patchouli), a plant with a long history of use in traditional medicine . This compound serves as a fundamental building block and precursor to a wide array of biologically active sesquiterpenoids derived from the patchouli plant, making it a compound of significant interest in phytochemical and pharmacological research . The primary research value of this compound and its derivatives lies in their diverse pharmacological activities. Studies on the patchouli plant extract and related sesquiterpenoids have demonstrated promising anti-inflammatory properties. For instance, the compound β-patchoulene, which shares the this compound skeleton, has been shown to exhibit significant anti-inflammatory effects in mouse models by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and suppressing the NF-κB signaling pathway . Furthermore, various sesquiterpenoids and flavonoids isolated from Pogostemon cablin have displayed antiproliferative activity against human cancer cell lines, such as HepG2, by inducing apoptosis through the downregulation of Bcl-2/Bax ratio and upregulation of cleaved caspase-3 and caspase-9 . Other investigated areas of bioactivity include antimicrobial, antioxidative, and gastroprotective effects . This product is intended for research purposes in analytical chemistry, natural product isolation, and pharmacological assay development. It is provided as a high-purity chemical reference standard. This product is strictly for Research Use Only (RUO). It is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic applications, nor in food, food additives, drugs, cosmetics, or household products.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

19078-35-4

Formule moléculaire

C15H26

Poids moléculaire

206.37 g/mol

Nom IUPAC

4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undecane

InChI

InChI=1S/C15H26/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h10-13H,5-9H2,1-4H3

Clé InChI

MVZZUMCHPFHUOS-UHFFFAOYSA-N

SMILES

CC1CCC23C1CC(C2(C)C)CCC3C

SMILES canonique

CC1CCC23C1CC(C2(C)C)CCC3C

Autres numéros CAS

25491-20-7
19078-35-4

Origine du produit

United States

Foundational & Exploratory

The Sesquiterpenoid Patchoulane: A Technical Overview of its Molecular Characteristics and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the molecular properties of patchoulane, a notable sesquiterpenoid. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth data on its chemical formula and molecular weight. Furthermore, it outlines key experimental protocols for the structural elucidation of sesquiterpenes and presents a visualization of a relevant biosynthetic pathway.

Core Molecular Data

This compound is a sesquiterpenoid hydrocarbon. Its fundamental molecular characteristics are summarized in the table below, providing a clear reference for researchers.

PropertyValueCitation
Molecular FormulaC₁₅H₂₆[1]
Molecular Weight206.37 g/mol [1]
IUPAC Name4,10,11,11-tetramethyltricyclo[5.3.1.0¹⁵]undecane
CAS Number19078-35-4[1]

Experimental Protocols for Structural Elucidation

The definitive identification and structural analysis of this compound and related sesquiterpenes rely on a combination of chromatographic and spectroscopic techniques. The following protocols provide a generalized framework for these experimental approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like sesquiterpenes within a complex mixture.

1. Sample Preparation:

  • For solid samples, such as plant material, extraction is typically performed using a suitable organic solvent like methanol.[2] The process can be enhanced by sonication to ensure efficient extraction of the target analytes.[2]

  • The resulting extract is filtered to remove solid debris and then concentrated, often using a rotary evaporator at a controlled temperature (e.g., not exceeding 40°C).[2]

2. GC-MS Instrumentation and Conditions:

  • Injector: A splitless injection mode is commonly used, with an injector temperature set to approximately 260°C.

  • Capillary Column: A column such as a CP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating sesquiterpenes.

  • Oven Temperature Program: A typical temperature program starts at 45°C, holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a controlled rate to facilitate the elution of compounds with different boiling points.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant pressure.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of 40–200 to detect the characteristic fragmentation patterns of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for the de novo structural elucidation of purified compounds, providing detailed information about the carbon-hydrogen framework.

1. Sample Preparation:

  • A purified sample of the sesquiterpene is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.

2. NMR Experiments:

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of proton and carbon environments in the molecule.

  • 2D NMR: A suite of two-dimensional NMR experiments is crucial for establishing the complete molecular structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.[2]

Biosynthetic Pathway Visualization

This compound belongs to the large family of sesquiterpenoids, which are synthesized in plants from the common precursor farnesyl pyrophosphate (FPP). The enzyme patchoulol synthase (PTS), a sesquiterpene cyclase, catalyzes the complex cyclization of FPP to form not only the well-known patchoulol but also a variety of other sesquiterpenes.[1][3] The following diagram illustrates this crucial step in sesquiterpene biosynthesis.

Biosynthesis_of_Patchoulol_and_related_Sesquiterpenes FPP Farnesyl Pyrophosphate (FPP) PTS Patchoulol Synthase (PTS) FPP->PTS Substrate Patchoulol Patchoulol PTS->Patchoulol Major Product Alpha_Patchoulene α-Patchoulene PTS->Alpha_Patchoulene Byproduct Beta_Patchoulene β-Patchoulene PTS->Beta_Patchoulene Byproduct Alpha_Bulnesene α-Bulnesene PTS->Alpha_Bulnesene Byproduct Alpha_Guaiene α-Guaiene PTS->Alpha_Guaiene Byproduct

Biosynthesis of patchoulol and other sesquiterpenes from FPP.

References

The Botanical Treasury of Patchoulane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of patchoulane sesquiterpenoids, with a primary focus on their chemical composition, biosynthesis, and the experimental methodologies used for their study. The information presented herein is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Primary Natural Source: Pogostemon cablin (Patchouli)

The most significant and commercially utilized natural source of this compound sesquiterpenoids is the essential oil derived from the leaves of Pogostemon cablin, a perennial herbaceous plant from the Lamiaceae family native to Southeast Asia.[1][2] The essential oil, commonly known as patchouli oil, is a complex mixture of over 24 different sesquiterpenes and is highly valued in the fragrance, cosmetic, and pharmaceutical industries for its characteristic woody aroma and diverse biological activities.[3][4] While other plants, such as Cyperus rotundus, have been reported to contain this compound-type sesquiterpenes, Pogostemon cablin remains the principal source for the industrial production of these compounds.[5][6]

Chemical Composition of Patchouli Essential Oil

The chemical profile of patchouli oil is dominated by sesquiterpenoids, with patchoulol (also known as patchouli alcohol) being the most abundant and characteristic constituent.[7] The quality and chemical composition of the oil can vary depending on factors such as the geographical origin of the plant, harvesting time, and the extraction method employed.[8] Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying the components of patchouli oil.[7][9]

Quantitative Analysis of Major Sesquiterpenoids in Pogostemon cablin Essential Oil

The following tables summarize the quantitative data on the major this compound and other sesquiterpenoid constituents of patchouli oil from various studies.

This compound Sesquiterpenoids Reported Concentration Range (%) References
Patchoulol (Patchouli Alcohol)20 - 72[9]
α-Patchoulene~5[9]
β-Patchoulene3.13 - 4.56[9]
Seychellene3.77 - 6[9][10]
Other Major Sesquiterpenoids Reported Concentration Range (%) References
α-Guaiene11.7 - 20.13[9][11]
δ-Guaiene4.36 - 21.51[9][11]
α-Bulnesene~12.3[9]
trans-Caryophyllene~7.96[9]
Viridiflorol4.39 - 4.92[10]

Biosynthesis of this compound Sesquiterpenoids

The biosynthesis of this compound sesquiterpenoids in Pogostemon cablin originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces the universal C5 isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3] These precursors are then utilized to form the direct C15 precursor, farnesyl pyrophosphate (FPP), which undergoes a complex cyclization reaction catalyzed by patchoulol synthase (PTS) to yield patchoulol and other sesquiterpenes.[3][4]

Biosynthetic Pathway of Patchoulol

Patchoulol Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytoplasm) cluster_Sesquiterpene Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl_CoA AACT HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_5_P Mevalonate-5-P Mevalonate->Mevalonate_5_P MVK Mevalonate_5_PP Mevalonate-5-PP Mevalonate_5_P->Mevalonate_5_PP PMK IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_5_PP->IPP MVD DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP FPPS Patchoulol_Synthase Patchoulol Synthase (PTS) FPP->Patchoulol_Synthase Patchoulol Patchoulol Patchoulol_Synthase->Patchoulol Other_Sesquiterpenes Other Sesquiterpenes (α-patchoulene, β-patchoulene, α-guaiene, seychellene, etc.) Patchoulol_Synthase->Other_Sesquiterpenes

Caption: Biosynthesis of patchoulol from Acetyl-CoA via the MVA pathway.

Experimental Protocols

Extraction of Patchouli Essential Oil

4.1.1. Steam Distillation

A common method for extracting essential oils from plant material.[12]

  • Sample Preparation: Fresh patchouli leaves are typically dried for several days to a constant weight to reduce the water content.[9]

  • Apparatus: A Clevenger-type apparatus is often used.

  • Procedure:

    • The dried leaves are placed in a distillation flask with water.

    • The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oil components.

    • The steam and oil vapor mixture is then passed through a condenser, which cools the mixture and converts it back into a liquid.

    • The essential oil, being immiscible with water, separates and can be collected.

  • Yield: The yield of essential oil can vary, with reports of approximately 0.73% (w/w) from dried leaves.[9]

4.1.2. Supercritical Carbon Dioxide (SC-CO2) Extraction

An alternative extraction method that avoids the use of high temperatures, which can potentially degrade some thermolabile compounds.[13]

  • Apparatus: A supercritical fluid extraction system.

  • Procedure:

    • Dried and ground patchouli leaves are packed into an extraction vessel.

    • Supercritical CO2 (carbon dioxide above its critical temperature and pressure) is passed through the plant material.

    • The supercritical fluid acts as a solvent, dissolving the essential oil.

    • The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted oil.

  • Optimized Conditions: Higher yields (up to 12.41%) have been reported at a pressure of 20 MPa and a temperature of 80°C.[13]

Analysis of Patchouli Essential Oil

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

The primary analytical technique for the separation, identification, and quantification of the volatile components in patchouli oil.[14]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., dichloromethane).

  • GC Conditions (Example):

    • Column: A capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Typically scanned from m/z 40 to 550.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries.[15]

  • Quantification: The relative abundance of each compound is determined by integrating the peak area in the chromatogram. For absolute quantification, an internal standard method is employed.[8]

In Vitro Assay for Patchoulol Synthase (PTS) Activity

This assay is used to determine the enzymatic activity of isolated and purified patchoulol synthase.[3]

  • Enzyme Source: Purified PTS enzyme, often obtained through recombinant expression.

  • Substrate: Farnesyl pyrophosphate (FPP).

  • Procedure:

    • Prepare a reaction mixture containing an appropriate buffer and the purified PTS enzyme.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 34°C).

    • Initiate the reaction by adding the FPP substrate.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., hexane) to extract the terpene products.

    • Analyze the extracted products by GC-MS to identify and quantify the patchoulol and other sesquiterpenes produced.

Experimental Workflow for this compound Sesquiterpenoid Analysis

Experimental Workflow Plant_Material Pogostemon cablin (Leaves) Drying Drying Plant_Material->Drying Extraction Extraction (Steam Distillation or SC-CO2) Drying->Extraction Essential_Oil Patchouli Essential Oil Extraction->Essential_Oil Analysis Analysis (GC-MS) Essential_Oil->Analysis Data_Processing Data Processing and Compound Identification Analysis->Data_Processing Results Quantitative Composition of Sesquiterpenoids Data_Processing->Results

Caption: General workflow for the extraction and analysis of this compound sesquiterpenoids.

References

The Biosynthesis Pathway of Patchoulane in Pogostemon cablin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Patchoulane, a defining tricyclic sesquiterpenoid, is the principal aromatic and bioactive constituent of patchouli oil, which is extracted from the leaves of Pogostemon cablin. Its characteristic woody fragrance and diverse pharmacological activities have rendered it a molecule of significant interest across the pharmaceutical, cosmetic, and fragrance industries. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in P. cablin, delineating the enzymatic cascade from primary metabolites to the final complex sesquiterpenoid. This document presents quantitative data on key enzymes, detailed experimental protocols for pivotal assays, and visual representations of the metabolic pathway and associated research workflows, serving as an in-depth resource for researchers, scientists, and professionals in drug development.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound, with patchoulol being its alcohol form, is a sophisticated multi-step process that originates from central carbon metabolism and culminates in the formation of this intricate sesquiterpenoid. The pathway can be segmented into three principal stages: the synthesis of the universal five-carbon (C5) isoprene (B109036) precursors, the formation of the direct C15 precursor farnesyl pyrophosphate (FPP), and the final cyclization to patchoulol.[1]

Synthesis of Isoprene Precursors: The Mevalonate (B85504) (MVA) Pathway

In the cytoplasm of P. cablin cells, the journey to this compound begins with the mevalonate (MVA) pathway.[1] This fundamental pathway utilizes acetyl-CoA, a key metabolite, to synthesize the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] The enzymatic steps of the MVA pathway are as follows:

  • Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[1]

  • 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[2]

  • Mevalonate kinase (MVK): Phosphorylates mevalonate to produce mevalonate-5-phosphate.[1]

  • Phosphomevalonate kinase (PMK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-pyrophosphate.[1]

  • Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-pyrophosphate to form IPP.[1]

  • Isopentenyl pyrophosphate isomerase (IDI): Interconverts IPP and DMAPP.[1]

Formation of Farnesyl Pyrophosphate (FPP)

The C5 units, IPP and DMAPP, serve as the substrates for the synthesis of the direct precursor of this compound, the C15 isoprenoid farnesyl pyrophosphate (FPP).[1]

  • Farnesyl pyrophosphate synthase (FPPS): Located in the cytoplasm, this enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form FPP.[1][3]

Cyclization to Patchoulol

The final and defining step in the biosynthesis of patchoulol is the intricate cyclization of the linear FPP molecule.

  • Patchoulol synthase (PTS): This sesquiterpene cyclase, also localized in the cytoplasm, catalyzes the complex intramolecular cyclization of FPP to form the tricyclic alcohol, patchoulol.[1] PTS is a multi-product enzyme, also producing other sesquiterpenes such as α-patchoulene, β-patchoulene, α-bulnesene, and α-guaiene.[1]

Quantitative Data

This section summarizes available quantitative data for key enzymes in the this compound biosynthesis pathway. It is important to note that kinetic parameters for many enzymes have not been specifically determined in Pogostemon cablin and data from other plant or microbial species are provided for reference.

Table 1: Kinetic Parameters of Enzymes in the Mevalonate Pathway

EnzymeOrganismSubstrateKm (µM)Vmaxkcat (s-1)Reference(s)
Mevalonate Kinase (MVK)Catharanthus roseusMevalonate65--[4]
ATP210--[4]
Phosphomevalonate Kinase (PMK)Catharanthus roseus5-Phosphomevalonate400--[4]
ATP410--[4]
Streptococcus pneumoniaePhosphomevalonate4.2-3.4[5][6]
ATP74-3.4[5][6]
Mevalonate Pyrophosphate Decarboxylase (MVD)Staphylococcus epidermidisMVAPP--Decreased 103-fold (S192A mutant)[7][8]

Table 2: Kinetic Parameters of Farnesyl Pyrophosphate Synthase and Patchoulol Synthase

EnzymeOrganismSubstrateKm (µM)Reference(s)
Farnesyl Pyrophosphate Synthase (FPPS)Pogostemon cablin--[3][9][10]
Patchoulol Synthase (PTS)Pogostemon cablinFarnesyl Pyrophosphate (FPP)6.8[11]

Table 3: Patchoulol Content in Different Tissues of Pogostemon cablin

TissuePatchoulol Content (% of essential oil)Reference(s)
Leaves37.54 - 51.02[12]
Stems28.24 - 41.96[12]
Roots14.55 - 35.12[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Cloning of a Terpene Synthase Gene (e.g., Patchoulol Synthase) from Pogostemon cablin

This protocol outlines a general workflow for the identification and cloning of terpene synthase genes.

  • RNA Extraction and cDNA Synthesis:

    • Harvest fresh, young leaves of P. cablin.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

  • Degenerate PCR for Initial Fragment Amplification:

    • Design degenerate primers based on conserved amino acid motifs found in known plant sesquiterpene synthases (e.g., DDxxD and NSE/DTE motifs).

    • Perform PCR using the synthesized cDNA as a template and the degenerate primers.

    • Analyze the PCR products on an agarose gel. Excise bands of the expected size (typically 500-800 bp).

    • Purify the DNA from the gel slice and clone it into a TA cloning vector (e.g., pGEM-T Easy, Promega).

    • Transform the ligation product into competent E. coli cells and select for positive clones.

    • Sequence the inserts from several clones to identify fragments with homology to terpene synthases.

  • Rapid Amplification of cDNA Ends (RACE) for Full-Length Gene Isolation:

    • Based on the sequence of the cloned fragment, design gene-specific primers for both 5' and 3' RACE.

    • Perform 5' and 3' RACE using a commercial kit (e.g., SMARTer RACE cDNA Amplification Kit, Clontech) according to the manufacturer's protocol.

    • Analyze the RACE products on an agarose gel, purify the desired bands, and clone them into a suitable vector for sequencing.

    • Assemble the sequences from the initial fragment and the 5' and 3' RACE products to obtain the full-length cDNA sequence of the putative terpene synthase gene.

  • Full-Length cDNA Amplification and Confirmation:

    • Design primers based on the start and stop codons of the assembled full-length sequence.

    • Amplify the full-length cDNA from the P. cablin cDNA library using high-fidelity DNA polymerase.

    • Clone the full-length PCR product and confirm its sequence.

Heterologous Expression and Functional Characterization of Patchoulol Synthase
  • Construction of Expression Vector:

    • Subclone the full-length coding sequence of the patchoulol synthase gene into a suitable bacterial expression vector (e.g., pET-28a(+) for N-terminal His-tag fusion).

  • Protein Expression in E. coli:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the column and elute the protein with an imidazole (B134444) gradient.

    • Analyze the purified protein by SDS-PAGE to assess purity and size.

In Vitro Activity Assay of Recombinant Patchoulol Synthase

This protocol is adapted from published methods for determining the activity of recombinant PTS.[1]

  • Materials:

    • Purified recombinant PTS enzyme

    • Assay Buffer: 50 mM MES, pH 6.4, 10 mM MgCl₂, 10% (v/v) glycerol

    • Substrate: Farnesyl pyrophosphate (FPP) solution

    • Organic Solvent for Extraction: Hexane or Ethyl Acetate

    • Internal Standard (for GC-MS): e.g., Dodecane

  • Procedure:

    • Prepare the reaction mixture in a glass vial by combining the assay buffer and the purified PTS enzyme.

    • Pre-incubate the mixture at the optimal temperature (e.g., 30-34°C).

    • Initiate the reaction by adding the FPP substrate. The final concentration of FPP should be varied for kinetic studies (e.g., 1-100 µM).

    • Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature.

    • Stop the reaction by adding an equal volume of organic solvent (e.g., hexane) containing an internal standard.

    • Vortex vigorously to extract the terpene products into the organic phase.

    • Separate the phases by centrifugation.

    • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Patchoulol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of patchoulol from enzyme assays or plant extracts.[1]

  • Sample Preparation: The extracted organic phase from the enzyme assay or a plant extract is directly injected into the GC-MS.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-550

  • Calibration Curve: Prepare a series of standard solutions of authentic patchoulol of known concentrations containing the same internal standard used in the samples.

  • Analysis: Inject the standards and samples into the GC-MS.

  • Quantification:

    • Identify the patchoulol peak based on its retention time and mass spectrum. The major ions for patchoulol are typically m/z 41, 55, 83, 98, 125, 138, 161, 179, 189, 207, and 222.[1]

    • The quantification is performed by comparing the peak area ratio of patchoulol to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Patchoulane_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_precursor Precursor Formation cluster_cyclization Cyclization AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMK IPP IPP Mevalonate_PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI FPP Farnesyl-PP (FPP) IPP->FPP FPPS DMAPP->FPP FPPS Patchoulol Patchoulol FPP->Patchoulol PTS Other_Sesquiterpenes Other Sesquiterpenes FPP->Other_Sesquiterpenes PTS

Caption: Biosynthesis pathway of Patchoulol in Pogostemon cablin.

Experimental Workflows

Gene_Discovery_Workflow cluster_in_silico In Silico Analysis cluster_wet_lab Wet Lab Validation Transcriptome Transcriptome Sequencing (P. cablin tissues) Homology_Search Homology Search (BLAST against known TPS) Transcriptome->Homology_Search Candidate_Selection Candidate Gene Selection Homology_Search->Candidate_Selection RNA_Extraction RNA Extraction & cDNA Synthesis Candidate_Selection->RNA_Extraction Guides primer design Gene_Cloning Full-Length Gene Cloning (RACE-PCR) RNA_Extraction->Gene_Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Gene_Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay with FPP Purification->Enzyme_Assay Product_Analysis Product Identification (GC-MS) Enzyme_Assay->Product_Analysis

Caption: Experimental workflow for terpene synthase gene discovery.

Conclusion

The biosynthesis of this compound in Pogostemon cablin is a well-defined process that leverages the conserved mevalonate pathway for precursor synthesis, followed by the specific enzymatic steps of FPP synthesis and its subsequent cyclization by patchoulol synthase. This technical guide has provided a detailed overview of this pathway, including the available quantitative data, comprehensive experimental protocols, and clear visual diagrams to facilitate further research in this area. A deeper understanding of the kinetic properties of all enzymes in the pathway, particularly those from P. cablin, and the regulatory networks governing gene expression will be crucial for metabolic engineering efforts aimed at enhancing the production of this valuable sesquiterpenoid. The methodologies and information presented herein offer a solid foundation for researchers and professionals to advance the study and application of this compound biosynthesis.

References

The Cornerstone of a Prized Sesquiterpene: A Technical Guide to the Key Enzymes in Patchoulane Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Patchoulane, a tricyclic sesquiterpenoid and the signature aromatic compound of patchouli oil, has garnered significant interest for its therapeutic potential, including anti-inflammatory and neuroprotective properties. The biosynthesis of this complex molecule is a multi-step enzymatic cascade, originating from primary metabolism. Understanding the key enzymes in this pathway is paramount for metabolic engineering efforts aimed at enhancing this compound yield and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the core enzymes, their kinetic properties, detailed experimental protocols, and the regulatory networks governing their activity.

The this compound Biosynthetic Pathway: A Three-Act Play

The synthesis of this compound can be conceptually divided into three main stages:

  • The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway builds the fundamental five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.

  • Formation of the Precursor: Farnesyl pyrophosphate (FPP) synthase (FPPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule to form the C15 precursor, farnesyl pyrophosphate.

  • Cyclization to Patchoulol: The final and defining step is the complex cyclization of the linear FPP molecule into the characteristic tricyclic structure of patchoulol, a reaction catalyzed by patchoulol synthase (PTS).

Below is a diagram illustrating the complete biosynthetic pathway:

Patchoulane_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_FPP FPP Synthesis cluster_PTS Patchoulol Synthesis acetoacetyl_coa Acetoacetyl-CoA hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGCS mevalonate Mevalonate hmg_coa->mevalonate HMGR mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p MVK mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp PMK ipp IPP mevalonate_pp->ipp MVD dmapp DMAPP ipp->dmapp IDI gpp GPP fpp FPP acetyl_coa 2x Acetyl-CoA acetyl_coa->acetoacetyl_coa AACT dmapp->gpp FPPS dmapp->gpp gpp->fpp FPPS gpp->fpp patchoulol Patchoulol fpp->patchoulol PTS

Fig. 1: The biosynthetic pathway of patchoulol from acetyl-CoA.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available kinetic parameters for the enzymes involved in this compound biosynthesis. It is important to note that data for some enzymes are derived from organisms other than Pogostemon cablin, providing a valuable comparative baseline for researchers.

Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes

EnzymeAbbreviationSource OrganismSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)
Acetyl-CoA C-acetyltransferaseAACTRattus norvegicus (liver mitochondria)Acetyl-CoA237--
HMG-CoA SynthaseHMGCSSaccharomyces cerevisiaeAcetyl-CoA421.8-
Saccharomyces cerevisiaeAcetoacetyl-CoA6.7--
HMG-CoA ReductaseHMGRBurkholderia cenocepaciaHMG-CoA---
Mevalonate KinaseMVK-----
Phosphomevalonate KinasePMKSaccharomyces cerevisiae (at 30°C)ATP98.3-4.51
Saccharomyces cerevisiae (at 30°C)Mevalonate-5-P885-4.51
Streptococcus pneumoniaeATP743.4-
Streptococcus pneumoniaePhosphomevalonate4.23.4-
Mevalonate Diphosphate DecarboxylaseMVDHomo sapiens(R,S)-Mevalonate diphosphate28.9-6.1
Homo sapiensATP690-6.1
Isopentenyl Pyrophosphate IsomeraseIDI-----

Table 2: Kinetic Parameters of Farnesyl Pyrophosphate Synthase and Patchoulol Synthase

EnzymeAbbreviationSource OrganismSubstrateKm (µM)kcat (min-1)
Farnesyl Pyrophosphate SynthaseFPPS-IPP0.6-
-GPP0.738
Patchoulol SynthasePTS-Farnesyl pyrophosphate--

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the enzymes of the this compound biosynthetic pathway.

Protocol 1: In Vitro Activity Assay for Patchoulol Synthase (PTS)

This protocol is adapted from established methods for determining the activity of recombinant PTS.

Materials:

  • Purified recombinant PTS enzyme

  • Assay Buffer: 50 mM MES, pH 6.4, 10 mM MgCl₂, 10% (v/v) glycerol

  • Substrate: Farnesyl pyrophosphate (FPP) solution

  • Organic Solvent for Extraction: Hexane or Ethyl Acetate

  • Internal Standard (for GC-MS): e.g., Dodecane

Procedure:

  • Prepare the reaction mixture in a glass vial by combining the assay buffer and the purified PTS enzyme.

  • Pre-incubate the mixture at the optimal temperature (34°C).

  • Initiate the reaction by adding the FPP substrate.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of the organic solvent containing the internal standard.

  • Vortex vigorously to extract the sesquiterpene products.

  • Centrifuge to separate the organic and aqueous phases.

  • Analyze the organic phase by GC-MS.

Protocol 2: Radiochemical Assay for Farnesyl Pyrophosphate Synthase (FPPS)

This method is highly sensitive and suitable for measuring FPPS activity in purified enzyme preparations and plant tissue extracts.

Materials:

  • Purified recombinant FPPS or plant protein extract

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT

  • Substrates: [1-¹⁴C]Isopentenyl pyrophosphate (IPP), Geranyl pyrophosphate (GPP)

  • Quenching Solution: Saturated NaCl

  • Extraction Solvent: 1-Butanol

  • Scintillation Cocktail

Procedure:

  • Set up the reaction mixture containing assay buffer, GPP, and the enzyme preparation.

  • Pre-warm the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding [1-¹⁴C]IPP.

  • Incubate for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Extract the radiolabeled FPP product with 1-butanol.

  • Transfer the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 3: GC-MS Analysis of Patchoulol

This protocol provides a general guideline for the quantification of patchoulol from enzyme assays or plant extracts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS)

Procedure:

  • Sample Preparation: The extracted organic phase from the enzyme assay or plant extract is directly injected into the GC-MS.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp to 280°C at a rate of 10°C/min, hold for 5 min.

    • Carrier Gas: Helium, at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Quantification: Identify patchoulol based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to the internal standard.

Visualization of Workflows and Regulatory Pathways

Experimental Workflow for Enzyme Activity Assay

The following diagram outlines a typical workflow for determining enzyme activity.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Buffers and Substrates setup Set up Reaction Mixture reagents->setup enzyme Purify/Extract Enzyme enzyme->setup incubate Incubate at Optimal Temperature setup->incubate stop Stop Reaction incubate->stop extract Extract Product stop->extract quantify Quantify Product (e.g., GC-MS, HPLC) extract->quantify data Data Analysis quantify->data

Fig. 2: A generalized workflow for an in vitro enzyme activity assay.
Regulatory Signaling Pathway: Methyl Jasmonate Induction

The biosynthesis of this compound is regulated by various factors, including plant hormones. Methyl jasmonate (MeJA) has been shown to induce the expression of genes in the MVA pathway, thereby enhancing the production of patchoulol.

MeJA_Signaling_Pathway MeJA Methyl Jasmonate (MeJA) receptor MeJA Receptor MeJA->receptor signaling_cascade Signaling Cascade (e.g., JAZ degradation) receptor->signaling_cascade transcription_factors Transcription Factors (e.g., MYC2) signaling_cascade->transcription_factors mva_genes MVA Pathway Genes (AACT, HMGS, HMGR, etc.) transcription_factors->mva_genes Upregulation patchoulol_biosynthesis Increased Patchoulol Biosynthesis mva_genes->patchoulol_biosynthesis

Fig. 3: Simplified signaling pathway of MeJA-induced this compound biosynthesis.

This technical guide provides a foundational understanding of the key enzymes involved in this compound biosynthesis. Further research into the specific kinetic properties of these enzymes in Pogostemon cablin and a more detailed elucidation of the regulatory networks will be instrumental in advancing the metabolic engineering and pharmaceutical applications of this valuable sesquiterpenoid.

An In-depth Technical Guide to the Physical and Chemical Properties of Patchoulane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patchoulane (C₁₅H₂₆) is a tricyclic sesquiterpene hydrocarbon that constitutes one of the many components found in patchouli oil, an essential oil derived from the leaves of Pogostemon cablin. While not as extensively studied as other major constituents of patchouli oil like patchouli alcohol, understanding the physicochemical properties of this compound is crucial for its potential applications in pharmacology and fragrance chemistry. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for their determination, and explores potential, though not yet elucidated, biological signaling pathways based on the activity of related sesquiterpenoids.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are estimated due to the limited availability of experimentally determined data for this specific compound.

PropertyValueSource
Molecular Formula C₁₅H₂₆--INVALID-LINK--
Molecular Weight 206.37 g/mol --INVALID-LINK--
IUPAC Name 4,10,11,11-tetramethyltricyclo[5.3.1.0¹⁵]undecane--INVALID-LINK--
CAS Number 25491-20-7, 19078-35-4--INVALID-LINK--
Boiling Point 261.00 to 262.00 °C @ 760.00 mm Hg (estimated)The Good Scents Company[1]
Vapor Pressure 0.019000 mmHg @ 25.00 °C (estimated)The Good Scents Company[1]
Flash Point 216.00 °F TCC (102.20 °C) (estimated)The Good Scents Company[1]
logP (o/w) 6.672 (estimated)The Good Scents Company[1]
Water Solubility 0.1242 mg/L @ 25 °C (estimated)The Good Scents Company[1]
Appearance Not specified, likely an oilInferred from related compounds
Odor Not specifically described for pure compoundThe Good Scents Company[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of sesquiterpenes like this compound are provided below. These are generalized methods and may require optimization for this specific compound.

Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro-method, a small sample is heated in a Thiele tube, and the temperature at which a continuous stream of bubbles ceases upon cooling and the liquid is drawn into a capillary tube is recorded as the boiling point.

Apparatus:

  • Thiele tube

  • Micro burner or hot plate

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Add a few drops of the this compound sample into the small test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Immerse the thermometer and the attached test tube into the Thiele tube, ensuring the rubber band is above the oil level.

  • Gently heat the side arm of the Thiele tube with a micro burner.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a classical and reliable method for determining logP.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, octanol (B41247) and water. logP is the logarithm of this ratio and is a measure of the lipophilicity of a compound.

Apparatus:

  • Separatory funnel or glass vials with screw caps

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical balance

  • UV-Vis spectrophotometer or Gas Chromatograph (GC) for concentration determination

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Add a known volume of the pre-saturated n-octanol and pre-saturated water to a separatory funnel or vial.

  • Add a small, known amount of the this compound stock solution to the funnel/vial. The final concentration should be within the linear range of the analytical method used for quantification.

  • Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully withdraw a sample from both the n-octanol and the aqueous phase.

  • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).

  • Calculate the partition coefficient (P) as: P = [this compound]octanol / [this compound]water.

  • The logP is then calculated as log₁₀(P).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Principle: The sample is vaporized and injected onto a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

  • Mass Spectrometer (e.g., Quadrupole or Ion Trap)

  • Autosampler

  • Data system for instrument control and data analysis

Typical GC-MS Parameters for Sesquiterpene Analysis:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: Increase to 240 °C at a rate of 3 °C/min

    • Final hold: 10 minutes at 240 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • The instrument will perform the separation and analysis according to the set parameters.

  • The resulting chromatogram will show peaks corresponding to the different components of the sample.

  • The mass spectrum of the peak corresponding to this compound can be compared to a reference library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb electromagnetic radiation at specific frequencies. The chemical shift, splitting patterns (for ¹H NMR), and integration of the signals provide information about the molecular structure.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

Procedure for ¹H and ¹³C NMR:

  • Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum. This will provide information on the number and types of protons and their connectivity.

  • Acquire the ¹³C NMR spectrum. This will show the number and types of carbon atoms in the molecule.

  • Further 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to elucidate the complete connectivity of the molecule.

Potential Biological Signaling Pathways

Direct experimental evidence for the biological activities and signaling pathways modulated by pure this compound is currently lacking in the scientific literature. However, as a sesquiterpene, it is plausible that this compound may exhibit biological activities similar to other compounds in this class. Sesquiterpenes are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2]

Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A common target for sesquiterpenoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2]

The following diagram illustrates a generalized workflow for investigating the potential anti-inflammatory activity of a sesquiterpene like this compound.

experimental_workflow Experimental Workflow for Investigating Anti-inflammatory Activity cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Macrophages) stimulation Stimulation with Inflammatory Agent (e.g., LPS) cell_culture->stimulation treatment Treatment with This compound stimulation->treatment analysis Analysis of Inflammatory Markers (e.g., NO, Cytokines) treatment->analysis western_blot Western Blot for Signaling Proteins (e.g., NF-κB) analysis->western_blot qpcr qPCR for Gene Expression analysis->qpcr animal_model Animal Model of Inflammation administration Administration of This compound animal_model->administration assessment Assessment of Inflammatory Response administration->assessment NFkB_Pathway Generalized NF-κB Signaling Pathway cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Genes Induces Transcription Sesquiterpene Sesquiterpene (Hypothetical Target) Sesquiterpene->IKK Inhibits (Potential Mechanism)

References

Spectroscopic Profile of Patchoulane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid patchoulane. Due to the limited availability of published, fully assigned experimental spectra for pure this compound, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the known chemical structure of this compound and established spectroscopic principles for sesquiterpenes and cyclic alkanes. This guide is intended to serve as a robust reference for the identification and characterization of this compound in research and drug development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₁₅H₂₆, Molecular Weight: 206.37 g/mol ).

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and a specific fragmentation pattern.

Table 1: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
206Moderate[M]⁺ (Molecular Ion)
191Moderate[M - CH₃]⁺
163High[M - C₃H₇]⁺
136Moderate[C₁₀H₁₆]⁺ (Loss of C₄H₁₀)
121High[C₉H₁₃]⁺
109High[C₈H₁₃]⁺
95High[C₇H₁₁]⁺
81High[C₆H₉]⁺
67Moderate[C₅H₇]⁺
55Moderate[C₄H₇]⁺
41High[C₃H₅]⁺
Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit signals corresponding to its various proton environments. The complex polycyclic structure results in significant signal overlap in the aliphatic region.

Table 2: Predicted ¹H NMR (Proton NMR) Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
0.80 - 1.00m12HMethyl protons (4 x CH₃)
1.10 - 1.80m14HMethylene (B1212753) and methine protons on the cyclic framework

Note: Due to the complex and rigid polycyclic structure of this compound, a high-field NMR instrument would be necessary to resolve the individual proton signals. The values presented are general ranges where signals for such a molecule are expected to appear.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum of this compound would show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR (Carbon-13 NMR) Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment
15 - 30Methyl carbons (CH₃)
25 - 55Methylene (CH₂) and Methine (CH) carbons
40 - 60Quaternary carbons (C)

Note: The specific chemical shifts are highly dependent on the local chemical environment and stereochemistry. The provided ranges are typical for saturated polycyclic sesquiterpenes.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-C bond vibrations, characteristic of a saturated hydrocarbon.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
2960 - 2850StrongC-H stretching (from CH₃, CH₂, and CH groups)[1][2]
1470 - 1450MediumC-H bending (scissoring) of CH₂ groups[1]
1380 - 1370MediumC-H bending (rocking) of CH₃ groups[1]
~720WeakC-H rocking of long methylene chains (less prominent in cyclic systems)

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and C-H bending vibrations unique to the this compound skeleton.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for sesquiterpenes and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • If this compound is part of a complex mixture like an essential oil, a preliminary purification by column chromatography on silica (B1680970) gel may be necessary.

  • Dissolve a small amount of the purified sample (or the essential oil) in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/minute.

    • Final hold: Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with those of a known standard or by matching the experimental mass spectrum with a reference library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules.

Sample Preparation:

  • Ensure the sample of this compound is of high purity (>95%).

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse width, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse width, 2-second relaxation delay, a sufficient number of scans to achieve a good signal-to-noise ratio (may require several hours).

  • 2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

  • Liquid Samples: A small drop of the purified liquid this compound is placed between two KBr or NaCl plates to form a thin film.

  • Solid Samples (if applicable): The sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal. This is a common and convenient method for essential oils.[3][4][5][6]

Instrumentation and Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow_for_this compound Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_elucidation Structure Elucidation Sample This compound-containing Sample (e.g., Essential Oil) Purification Purification (e.g., Column Chromatography) Sample->Purification PureSample Purified this compound Purification->PureSample GCMS GC-MS Analysis PureSample->GCMS NMR NMR Spectroscopy (1D and 2D) PureSample->NMR FTIR FTIR Spectroscopy PureSample->FTIR MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data Structure Structural Confirmation of this compound MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and assignment, it is recommended to acquire high-resolution experimental data on a purified sample and compare it with the predicted values and data from spectroscopic databases.

References

The Multifaceted Biological Activities of Patchoulane Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the therapeutic potential of patchoulane sesquiterpenoids, detailing their anti-inflammatory, anticancer, and antimicrobial properties, and the underlying molecular mechanisms.

Introduction

This compound-type sesquiterpenoids, a significant class of natural products, have garnered considerable attention in the scientific community for their diverse and potent biological activities. These C15 isoprenoids, characteristically featuring a tricyclic carbon skeleton, are predominantly isolated from the essential oil of Pogostemon cablin (patchouli) and other aromatic plants like Cyperus rotundus. This technical guide provides a comprehensive overview of the biological activities of prominent this compound derivatives, with a focus on patchouli alcohol and pogostone (B610156). It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the intricate signaling pathways modulated by these promising compounds.

Anti-inflammatory Activity

This compound derivatives, particularly patchouli alcohol and pogostone, have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Their mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.

Key Findings:
  • Pogostone has been shown to significantly inhibit the production of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This inhibition is attributed to the suppression of the NF-κB and MAPK signaling pathways.[1]

  • Patchouli alcohol also exerts its anti-inflammatory effects by targeting the NF-κB pathway. It has been observed to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][3] Furthermore, patchouli alcohol has been found to modulate the OPG/RANK/RANKL/p38 MAPK signaling pathway, suggesting its potential in treating inflammatory conditions like periodontitis.[4][5]

Quantitative Data for Anti-inflammatory Activity
CompoundAssayCell Line/ModelIC50 / EffectReference
Pogostone NO ProductionLPS-stimulated RAW 264.7 cells-[6]
PGE2 ProductionLPS-stimulated RAW 264.7 cells-[6]
IL-6 ProductionLPS-stimulated RAW 264.7 cells-[6]
TNF-α ProductionLPS-stimulated RAW 264.7 cells-[6]
Ethanol Extract of P. cablin Root and Rhizome (ERP) Xylene-induced ear edemaMouseSignificant reduction at 120-480 mg/kg[7]
Acetic acid-induced vascular permeabilityMouseSignificant decrease at 120-480 mg/kg[7]
Carrageenan-induced paw edemaMouseSignificant inhibition at 120-480 mg/kg[7]

Note: Specific IC50 values for pogostone's anti-inflammatory activity were not consistently reported in the reviewed literature; instead, its effects were described as significant inhibition at tested concentrations.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated in various cancer cell lines, revealing their ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle.

Key Findings:
  • Patchouli alcohol has demonstrated cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer (A549), castration-resistant prostate cancer (DU145 and PC-3), and colorectal cancer cells.[8][9] Its anticancer mechanisms involve the induction of G0/G1 cell cycle arrest, promotion of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage, and modulation of the Akt/mTOR and NF-κB signaling pathways.[8][9]

  • 6-Acetoxy Cyperene , a this compound-type sesquiterpene isolated from Cyperus rotundus, induces caspase-dependent apoptosis in human ovarian cancer cells.[8]

  • 4-nor-β-Patchoulene sesquiterpenoids have shown weak cytotoxic activities against NCI-H1975 and HepG-2 human cancer cell lines.[10]

Quantitative Data for Anticancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Patchouli Alcohol A549Non-Small Cell Lung Cancer79.80 ± 4.09 µg/mL48[10]
A549/V16 (Vincristine-resistant)Non-Small Cell Lung Cancer--[8]
DU145Castration-Resistant Prostate Cancer70.08 µg/mL48[9]
PC-3Castration-Resistant Prostate Cancer79.38 µg/mL48[9]
Compound 3 (4-nor-β-patchoulene derivative) NCI-H1975Lung Cancer49.9 µg/mL-[10]
HePG-2Liver Cancer56.0 µg/mL-[10]

Antimicrobial Activity

Patchouli oil and its constituent this compound derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Key Findings:
  • Patchouli oil and its major components, (-)-patchouli alcohol and pogostone , have demonstrated good antibacterial activities against a panel of pathogenic bacteria.

  • The antimicrobial mechanism is believed to involve the inhibition of essential bacterial enzymes, as suggested by molecular docking studies.

Quantitative Data for Antimicrobial Activity (MIC/MBC Values)
Compound/ExtractBacteriaMIC (µg/mL)MBC (µg/mL)Reference
Pyrogallol-Coumarin Hybrid (PCH-2) Proteus mirabilis ATCC 1245331.125-[11]
Motuporamine Derivative 6a Multidrug-resistant E. aerogenes EA2891.56-50 µM-[12]
Motuporamine Derivative 6b Multidrug-resistant E. aerogenes EA2891.56-50 µM-[12]
Carbazole Derivative 2 S. aureus3232[13]
Carbazole Derivative 4 S. aureus3232[13]
Pleuromutilin (B8085454) Derivative 4g Gram-positive bacteria0.016-[14]

Note: The table includes data for other compounds to provide a comparative context for antimicrobial potency.

Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound derivatives are underpinned by their ability to modulate complex intracellular signaling cascades. Understanding these pathways is crucial for elucidating their therapeutic mechanisms and identifying potential drug targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Patchouli alcohol and pogostone have been shown to inhibit this pathway at multiple points.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Derivatives LPS/TNF-α LPS/TNF-α IKK IKK LPS/TNF-α->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p65_p50 IκB-p65/p50 (Inactive Complex) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 Degradation of IκB DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Induces Patchoulane_Derivatives Patchouli Alcohol Pogostone Patchoulane_Derivatives->IKK Inhibit Patchoulane_Derivatives->p65_p50_nuc Inhibit Translocation

Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Pogostone has been shown to inhibit the phosphorylation of key MAPK proteins.

MAPK_Pathway cluster_mapk MAPK Cascade cluster_inhibition_mapk Inhibition by Pogostone LPS LPS Receptor Receptor LPS->Receptor MAP3K MAP3K Receptor->MAP3K JNK JNK MAP3K->JNK p38 p38 MAP3K->p38 ERK ERK MAP3K->ERK AP-1 AP-1 (Transcription Factor) JNK->AP-1 p38->AP-1 ERK->AP-1 Inflammatory_Response Inflammatory Response AP-1->Inflammatory_Response Pogostone Pogostone Pogostone->JNK Inhibits Phosphorylation Pogostone->p38 Inhibits Phosphorylation

Inhibition of the MAPK signaling pathway by pogostone.
Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Patchouli alcohol has been shown to modulate this pathway in the context of its anticancer and neuroprotective effects.

Akt_mTOR_Pathway cluster_modulation_akt Modulation by Patchouli Alcohol Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Patchouli_Alcohol Patchouli_Alcohol Patchouli_Alcohol->Akt Inhibits (Anticancer) Patchouli_Alcohol->mTORC1 Activates (Neuroprotection)

Modulation of the Akt/mTOR signaling pathway by patchouli alcohol.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with This compound derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT solution Compound_Treatment->MTT_Addition Incubation 4. Incubate to allow formazan (B1609692) formation MTT_Addition->Incubation Solubilization 5. Add solubilization solution (e.g., DMSO) Incubation->Solubilization Absorbance_Reading 6. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading

Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15][16][17]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Detailed Methodology:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of cytokine present.[6][18]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Detailed Methodology:

  • Protein Extraction: Lyse cells treated with this compound derivatives in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, p-JNK, IκBα, p65) overnight at 4°C.[2][19][20][21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS).

Detailed Methodology:

  • Cell Treatment: Treat cells with the this compound derivative to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22][23][24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound derivatives, particularly patchouli alcohol and pogostone, have emerged as a promising class of bioactive compounds with a wide range of therapeutic properties. Their potent anti-inflammatory, anticancer, and antimicrobial activities, coupled with their ability to modulate key signaling pathways, underscore their potential for the development of novel pharmaceuticals.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold could lead to the discovery of derivatives with enhanced potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, more extensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds in relevant disease models.

  • Target Identification: Further elucidation of the direct molecular targets of this compound derivatives will provide a deeper understanding of their mechanisms of action and facilitate the design of more targeted therapies.

  • Clinical Translation: Ultimately, the goal is to translate the promising preclinical findings into clinical applications for the treatment of inflammatory diseases, cancer, and infectious diseases.

This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound derivatives. The comprehensive data, detailed protocols, and pathway analyses presented herein are intended to facilitate further investigation and accelerate the translation of these natural products into valuable therapeutic agents.

References

The Pharmacological Potential of Patchoulane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchoulane-type sesquiterpenoids, a class of naturally occurring compounds predominantly found in the essential oil of Pogostemon cablin (patchouli), have garnered significant scientific interest for their diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological potential of key this compound compounds, including patchouli alcohol, β-patchoulene, pogostone (B610156), α-bulnesene, seychellene, and norpatchoulenol. The document summarizes quantitative data on their therapeutic effects, details key experimental methodologies for their evaluation, and illustrates the underlying molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Pharmacological Activities of Key this compound Compounds

The primary bioactive constituents of patchouli oil, including patchouli alcohol, β-patchoulene, and pogostone, have demonstrated a wide array of pharmacological effects, such as anti-inflammatory, neuroprotective, and anticancer properties.[1][2]

Anti-inflammatory Activity

This compound compounds exhibit robust anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

CompoundModel/AssayTargetIC50/Effective DoseReference(s)
Patchouli Alcohol LPS-stimulated RAW264.7 macrophagesNO, PGE2, TNF-α, IL-1β, IL-610-40 μM (dose-dependent reduction)[3]
Xylene-induced ear edema (mice)Edema10-40 mg/kg (significant inhibition)[4]
Carrageenan-induced paw edema (rats)Edema, TNF-α, IL-1β, PGE2, NO10-40 mg/kg (dose-dependent reduction)[4]
β-Patchoulene Carrageenan-induced paw edema (mice)Edema, MPO, MDA, TNF-α, IL-1β, IL-6, PGE2, NODose-dependent inhibition[3]
Pogostone LPS-stimulated RAW264.7 macrophagesTNF-α, IL-6, IL-1β, NO, PGE2Significant inhibition[5]
Seychellene Cyclooxygenase (COX) inhibition assayCOX-1, COX-2IC50: 73.47 μM (COX-1), 73.31 μM (COX-2)[6]
α-Bulnesene Platelet-activating factor (PAF) receptor binding assayPAF receptorIC50: 17.62 ± 5.68 μM[7]
Neuroprotective Effects

Patchouli alcohol, in particular, has shown significant promise in preclinical models of neurodegenerative diseases like Alzheimer's disease.

Quantitative Data on Neuroprotective Activity

CompoundModelKey FindingsDosageReference(s)
Patchouli Alcohol STZ-induced Alzheimer's disease rat modelImproved learning and memory, reduced neuroinflammation and Aβ deposition25 and 50 mg/kg/day (oral) for 42 days[8]
Patchouli Alcohol APP/PS1 transgenic mouse model of Alzheimer's diseaseAmeliorated cognitive defects, reduced amyloid plaque deposition20 and 40 mg/kg/day (oral) for 90 days[9]
Patchouli Alcohol Aβ1-42-induced Alzheimer's disease mouse modelImproved cognitive and memory impairments, reduced neuroinflammationNot specified[10]
Anticancer Activity

Several this compound compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.

Quantitative Data on Anticancer Activity

CompoundCancer Cell LineCancer TypeIC50 ValueReference(s)
Patchouli Alcohol DU145Castration-Resistant Prostate Cancer70.08 µg/mL (48h)[2]
PC-3Castration-Resistant Prostate Cancer79.38 µg/mL (48h)[2]
A549Non-Small Cell Lung Cancer106.18 ± 6.34 μM (48h)[11]
A549/V16 (vincristine-resistant)Non-Small Cell Lung Cancer125.52 ± 2.92 μM (48h)[11]
HCT116, SW480Colorectal CancerDose-dependent growth suppression[12]
Pogostone HL-60Acute Myeloid Leukemia15.58 ± 0.45 μg/ml (12h), 16.43 ± 0.11 μg/ml (24h)[13]
JurkatAcute T-cell Leukemia16 ± 2.69 μg/ml (12h), 17.56 ± 3.04 μg/ml (24h)[13]
K562Chronic Myelogenous Leukemia21.78 ± 1.39 μg/ml (12h), 34.89 ± 0.46 μg/ml (24h)[13]
HT-29Colorectal Cancer21.04 ± 0.68 μg/ml (48h)[6]
CT26Colorectal Cancer15.46 ± 1.28 μg/ml (48h)[6]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the pharmacological potential of this compound compounds.

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound compounds on lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound compound of interest

  • Griess Reagent for nitrite (B80452) determination

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[14]

  • Pre-treatment: The following day, remove the medium and pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

  • Stimulation: Add LPS to the wells at a final concentration of 100-1000 ng/mL to induce an inflammatory response.[14][15]

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the this compound compound compared to the LPS-only control.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the in vivo anti-inflammatory activity of compounds against acute inflammation.[16][17][18][19][20]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound compound of interest

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the this compound compound orally via gavage. The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[16][17][18][19][20]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point.

Neuroprotection Assay: Morris Water Maze Test in a Mouse Model of Alzheimer's Disease

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[4][10][21][22][23]

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type controls

  • Circular water tank (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint)

  • Submerged platform (10 cm in diameter)

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Acclimatization: Handle the mice for several days before the start of the experiment to reduce stress.

  • Visible Platform Training (Day 1): Place a visible flag on the platform. Allow each mouse to find the platform in a series of trials from different starting positions. This ensures the mice are not visually impaired and can learn the basic task of escaping the water.[4][21][22][23]

  • Hidden Platform Training (Days 2-5): Submerge the platform 1 cm below the water surface in a fixed quadrant. For each trial, release the mouse into the pool from one of four randomized starting positions. Record the time it takes for the mouse to find the hidden platform (escape latency). If the mouse fails to find the platform within 60-90 seconds, guide it to the platform.[4][10][21][22][23]

  • Probe Trial (Day 6): Remove the platform from the pool. Allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[4][21][22][23]

  • Data Analysis: Analyze the escape latency during the hidden platform training and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.

Western Blot Analysis of the NF-κB Signaling Pathway

This protocol describes the use of Western blotting to analyze the effect of this compound compounds on the activation of the NF-κB pathway.[1][8][24][25][26]

Materials:

  • Cell line of interest (e.g., RAW 264.7, A549)

  • This compound compound of interest

  • LPS or other appropriate stimulus

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture and treat cells with the this compound compound and/or stimulus as described in the in vitro anti-inflammatory assay.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer to extract total protein.[1] For analysis of nuclear translocation, perform cytoplasmic and nuclear fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of the this compound compound on pathway activation.

Signaling Pathways and Mechanisms of Action

This compound compounds exert their pharmacological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound compounds, such as patchouli alcohol and pogostone, have been shown to inhibit NF-κB activation.[5][27][28][29]

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) p_IkB p-IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Activation IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces This compound This compound Compounds This compound->IKK Inhibits This compound->IkB Prevents Degradation This compound->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another crucial signaling cascade involved in inflammation and other cellular processes. Phosphorylation of these kinases leads to the activation of downstream transcription factors that regulate the expression of inflammatory mediators. Patchouli alcohol and pogostone have been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK.[5][30]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates p_p38 p-p38 p_JNK p-JNK p_ERK p-ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Activate p_JNK->Transcription_Factors Activate p_ERK->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces This compound This compound Compounds This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

References

The Anti-inflammatory Potential of the Patchoulane Skeleton: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The patchoulane skeleton, a defining feature of a class of tricyclic sesquiterpenoids, has emerged as a promising scaffold in the quest for novel anti-inflammatory agents. Found in various aromatic plants, most notably patchouli (Pogostemon cablin), compounds possessing this unique chemical architecture have demonstrated significant efficacy in mitigating inflammatory responses in both cellular and animal models. This technical guide provides an in-depth overview of the anti-inflammatory properties of natural and synthetic compounds featuring the this compound skeleton, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new avenues for anti-inflammatory therapies.

Core Concepts: The this compound Skeleton and Inflammation

The this compound skeleton is a rigid tricyclic structure that provides a unique three-dimensional framework for chemical functionalization. This distinct topography is believed to be a key contributor to the biological activity of these compounds. The primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandins.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of various this compound-type sesquiterpenoids has been quantified in a range of in vitro and in vivo studies. The following tables summarize the key quantitative data from this research, providing a comparative overview of the potency of these compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound Sesquiterpenoids

CompoundModel SystemTargetIC50 / InhibitionReference
Patchouli AlcoholLPS-stimulated RAW264.7 macrophagesNO Production10, 20, 40 µM (dose-dependent decrease)[1](--INVALID-LINK--)
LPS-stimulated RAW264.7 macrophagesTNF-α Production10, 20, 40 µM (dose-dependent decrease)[1](--INVALID-LINK--)
LPS-stimulated RAW264.7 macrophagesIL-1β Production10, 20, 40 µM (dose-dependent decrease)[1](--INVALID-LINK--)
LPS-stimulated RAW264.7 macrophagesIL-6 Production10, 20, 40 µM (dose-dependent decrease)[1](--INVALID-LINK--)
PogostoneLPS-stimulated RAW264.7 macrophagesPro-inflammatory mediatorsSignificant inhibition of TNF-α, IL-6, IL-1β, NO, and PGE2[2](--INVALID-LINK--)
β-PatchouleneCarrageenan-induced paw edema in micePro-inflammatory cytokinesDose-dependent suppression of TNF-α, IL-1β, IL-6, PGE2, and NO[3](--INVALID-LINK--)
Patchoulene EpoxideCarrageenan-induced paw edema in micePro-inflammatory cytokinesMarked decrease in TNF-α, IL-1β, IL-6, PGE2, and NO[4](--INVALID-LINK--)

Table 2: In Vivo Anti-inflammatory Activity of this compound Sesquiterpenoids

CompoundAnimal ModelDosageEffectReference
Patchouli AlcoholXylene-induced ear edema in mice10-40 mg/kgSignificant inhibition of edema[5](--INVALID-LINK--)
Carrageenan-induced paw edema in rats10-40 mg/kgSignificant inhibition of edema[5](--INVALID-LINK--)
Carrageenan-induced paw edema in rats10-40 mg/kgDose-dependent decrease in TNF-α, IL-1β, PGE₂, and NO[5](--INVALID-LINK--)
β-PatchouleneXylene-induced ear edema in miceDose-dependentSignificant inhibition of edema[3](--INVALID-LINK--)
Acetic acid-induced vascular permeability in miceDose-dependentSuppression of vascular permeability[3](--INVALID-LINK--)
Carrageenan-induced paw edema in miceDose-dependentSignificant inhibition of edema[3](--INVALID-LINK--)
Patchoulene EpoxideXylene-induced ear edema in miceNot specifiedSignificant inhibition of edema[4](--INVALID-LINK--)
Acetic acid-induced vascular permeability in miceNot specifiedLowered vascular permeability[4](--INVALID-LINK--)
Carrageenan-induced paw edema in miceNot specifiedDecreased paw edema[4](--INVALID-LINK--)

Key Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of this compound derivatives, this section provides detailed methodologies for key in vivo and in vitro experiments.

In Vivo Model: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats or Swiss mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Patchouli Alcohol) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter (Vt) using a plethysmometer.

  • Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

This cellular model is crucial for investigating the molecular mechanisms of anti-inflammatory compounds.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Patchouli Alcohol)

  • Griess reagent for nitric oxide (NO) assay

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for Western blotting

Procedure for Measurement of Inflammatory Mediators:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of NO in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

Procedure for Western Blot Analysis of Signaling Pathways:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate the cells with LPS for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

  • Lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38) and their total counterparts.

  • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory effects of this compound-type sesquiterpenoids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB). Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[6](--INVALID-LINK--)

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa p_IkBa p-IκBα p65_p50 p65/p50 (NF-κB) p65_p50_nucleus p65/p50 Degradation Proteasomal Degradation p_IkBa->Degradation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) p65_p50_nucleus->Pro_inflammatory_Genes Transcription Patchoulanes This compound Derivatives Patchoulanes->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. Activation of these kinases leads to the phosphorylation of various transcription factors, including AP-1, which in turn promotes the expression of inflammatory genes. Studies have demonstrated that patchouli alcohol can suppress the phosphorylation of ERK1/2, thereby inhibiting the downstream inflammatory cascade.[6](--INVALID-LINK--)

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 p_ERK p-ERK p_JNK p-JNK p_p38 p-p38 AP1 AP-1 p_ERK->AP1 Activation p_JNK->AP1 p_p38->AP1 Pro_inflammatory_Genes Pro-inflammatory Genes AP1->Pro_inflammatory_Genes Transcription Patchoulanes This compound Derivatives Patchoulanes->ERK Inhibition of Phosphorylation Experimental_Workflow Start Start: Compound Library (Natural & Synthetic Patchoulanes) In_Vitro_Screening In Vitro Screening (LPS-stimulated RAW 264.7) Start->In_Vitro_Screening NO_Assay Nitric Oxide (NO) Assay In_Vitro_Screening->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA In_Vitro_Screening->Cytokine_Assay Hit_Identification Hit Identification & Prioritization NO_Assay->Hit_Identification Cytokine_Assay->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies In_Vivo_Validation In Vivo Validation (Carrageenan-induced paw edema) Hit_Identification->In_Vivo_Validation Western_Blot Western Blot (NF-κB & MAPK pathways) Mechanism_Studies->Western_Blot Lead_Optimization Lead Optimization (SAR studies) Mechanism_Studies->Lead_Optimization In_Vivo_Validation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

The Quest for Novel Therapeutics: An In-depth Technical Guide to the Discovery and Isolation of Novel Patchoulane Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of natural products continues to be a vital source of novel chemical entities with therapeutic potential. Among these, patchoulane-type sesquiterpenoid glycosides are an emerging class of compounds that have garnered significant interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel this compound glycosides, intended to equip researchers and drug development professionals with the necessary knowledge to explore this promising area of study.

Introduction to this compound Glycosides

This compound sesquiterpenoids are a class of bicyclic hydrocarbons characterized by the distinctive this compound skeleton. When these sesquiterpenoids are attached to one or more sugar moieties, they form this compound glycosides. These natural products have been isolated from various plant species, including those from the Pogostemon and Croton genera.[1] While the biological activities of their aglycone counterparts, such as patchouli alcohol, are relatively well-documented, the pharmacological profile of their glycosidic forms is a burgeoning field of research. Preliminary studies suggest that these compounds may possess cytotoxic activities against various cancer cell lines, making them attractive candidates for further investigation in oncology drug discovery.[2]

Experimental Protocols: A Roadmap to Isolation and Characterization

The successful isolation and characterization of novel this compound glycosides hinge on a systematic and multi-step approach. This section outlines detailed experimental protocols, from initial extraction to final structural elucidation.

Plant Material Collection and Preparation

The initial and critical step is the acquisition and proper preparation of the plant material.

  • Collection: The plant material, such as the aerial parts of Pogostemon cablin or the roots of Croton crassifolius, should be collected and authenticated by a qualified botanist.

  • Drying: The collected plant material should be air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Glycosides

The goal of the extraction process is to efficiently transfer the target glycosides from the plant matrix into a solvent.

  • Solvent Selection: A polar solvent is typically used for the extraction of glycosides. 70-95% ethanol (B145695) or methanol (B129727) are common choices due to their ability to extract a wide range of polar and moderately polar compounds.

  • Extraction Method:

    • Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (24-72 hours) with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh solvent.

  • Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

Fractionation aims to separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing the target glycosides.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Glycosides, being polar, are typically enriched in the n-butanol fraction.

Chromatographic Purification

The purification of individual this compound glycosides from the enriched fraction is achieved through a series of chromatographic techniques.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is a common choice for initial separation. For more polar compounds, reversed-phase C18 silica gel can be used. Macroporous resins like Diaion HP-20 are also effective for enriching glycosidic fractions.[3]

    • Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is common. For reversed-phase C18, a methanol-water or acetonitrile-water gradient is used.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for separating polar compounds like glycosides without a solid support matrix, thus avoiding irreversible adsorption.[4][5][6] The selection of a suitable two-phase solvent system is crucial for successful separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step in the purification process to obtain highly pure compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) experiments are used to determine the fragmentation pattern, which can reveal information about the aglycone and sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon skeleton.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity of atoms within the molecule and determining the complete structure, including the stereochemistry.[7]

  • Acid Hydrolysis: To identify the sugar components, the glycoside can be hydrolyzed using a dilute acid. The resulting monosaccharides can then be identified by comparing their retention times with authentic standards using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Presentation: Quantitative Analysis of Novel this compound Glycosides

For effective comparison and evaluation, all quantitative data should be summarized in a structured format. The following tables provide templates for presenting key data points.

Table 1: Extraction and Isolation Yields of Novel this compound Glycosides

Plant SourceExtraction MethodFractionPurification MethodCompound IDYield (mg/kg of dry plant material)Purity (%)
Pogostemon cablinSoxhlet (95% EtOH)n-ButanolCC, Prep-HPLCPG-1Data to be determined>98
Croton crassifoliusMaceration (70% MeOH)n-ButanolHSCCC, Prep-HPLCCG-1Data to be determined>98

Table 2: Spectroscopic Data for a Novel this compound Glycoside (Example: PG-1)

Spectroscopic TechniqueKey Data Points
HR-ESI-MS m/z [M+Na]⁺: Provide value (Calculated for CₓHᵧO₂Na, Provide value)
¹H NMR (500 MHz, CD₃OD) δ ppm (multiplicity, J in Hz, proton assignment)
¹³C NMR (125 MHz, CD₃OD) δ ppm (carbon assignment)

Table 3: Cytotoxic Activity of Novel this compound Glycosides

Compound IDCell LineIC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
PG-1A549 (Lung Cancer)Data to be determinedProvide value
PG-1MCF-7 (Breast Cancer)Data to be determinedProvide value
CG-1HL-60 (Leukemia)Data to be determinedProvide value

Note: The data in these tables are illustrative and should be replaced with experimentally determined values.

Mandatory Visualizations: Workflows and Potential Signaling Pathways

Visual representations are crucial for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow and a potential signaling pathway for the cytotoxic effects of this compound glycosides.

Experimental_Workflow Plant_Material Plant Material (e.g., Pogostemon cablin) Extraction Extraction (e.g., 95% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation n_Butanol_Fraction n-Butanol Fraction (Enriched in Glycosides) Fractionation->n_Butanol_Fraction Column_Chromatography Column Chromatography (Silica Gel, C18) n_Butanol_Fraction->Column_Chromatography HSCCC HSCCC Column_Chromatography->HSCCC Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC Pure_Glycosides Isolated Pure This compound Glycosides Prep_HPLC->Pure_Glycosides Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Glycosides->Structural_Elucidation Signaling_Pathway cluster_membrane cluster_cytosol cluster_mitochondria Patchoulane_Glycoside This compound Glycoside Cell_Membrane Cell Membrane Bcl2 Bcl-2 (Anti-apoptotic) Patchoulane_Glycoside->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Patchoulane_Glycoside->Bax Activation Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bcl2->Bax Bax->Mitochondria Pore Formation Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

In Silico Modeling of Patchoulane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of computational approaches to unravel the therapeutic potential of Patchoulane sesquiterpenoids, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of in silico modeling techniques, experimental protocols, and the signaling pathways implicated in the bioactivity of these natural compounds.

This compound derivatives, a class of tricyclic sesquiterpenoids predominantly found in plants like Patchouli (Pogostemon cablin) and Nutgrass (Cyperus rotundus), have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] In silico modeling has emerged as a powerful tool to accelerate the exploration of these compounds, enabling rapid screening, mechanism of action elucidation, and the design of novel therapeutic agents. This technical guide details the application of various computational methods to the study of this compound derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core In Silico Techniques and Quantitative Data

The in silico analysis of this compound derivatives typically involves a multi-faceted approach, integrating molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These methods provide valuable insights into the ligand-target interactions, binding affinities, and pharmacokinetic profiles of these compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the interactions. Studies have shown that Patchouli alcohol, a prominent this compound derivative, exhibits significant binding to several cancer-related targets.[4]

This compound DerivativeTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesIn Silico MethodReference
Patchouli AlcoholEGFR< -5.0Not SpecifiedMolecular Docking[4]
Patchouli AlcoholHSP90AA1< -5.0Not SpecifiedMolecular Docking[4]
Patchouli AlcoholESR1< -5.0Not SpecifiedMolecular Docking[4]
Patchouli AlcoholSRC< -5.0Not SpecifiedMolecular Docking[4]
β-PatchouleneCOX-2Not Specifiedvan der Waals and alkyl-alkyl stacking interactions with ten amino acid residuesMolecular Docking[5]
ADMET Prediction

In silico ADMET prediction is crucial for the early-stage assessment of the drug-likeness of compounds. Several bioactive compounds from Cyperus rotundus, which include this compound-type sesquiterpenes, have been analyzed for their pharmacological properties.

CompoundMolecular WeightLipophilicity (LogP)PolaritySolubilityFlexibilitySaturationBiological Activity (Predicted)Reference
ApigeninOptimumOptimumOptimumOptimumOptimumNot OptimumApoptosis agonist, Antimutagenic, TP53 enhancer, MMP9 inhibitor[6][7]
AureusidinOptimumOptimumOptimumOptimumOptimumNot OptimumApoptosis agonist, Antineoplastic, Antimutagenic, TP53 enhancer, MMP9 inhibitor[6][7]
LuteolinOptimumOptimumOptimumOptimumOptimumNot OptimumApoptosis agonist, Antineoplastic, Antimutagenic, TP53 enhancer, MMP9 inhibitor[6][7]
QuercetinOptimumOptimumOptimumOptimumOptimumNot OptimumApoptosis agonist, Antimutagenic, TP53 enhancer, MMP9 inhibitor[6][7]
ScaberinOptimumOptimumOptimumOptimumOptimumOptimumApoptosis agonist, Antineoplastic[6][7]

Signaling Pathways Modulated by this compound Derivatives

Experimental evidence, supported by in silico analyses, suggests that this compound derivatives exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Several this compound derivatives have been shown to inhibit the activation of the NF-κB pathway. For instance, Patchoulene epoxide has been demonstrated to inhibit the translocation of p50 and p65 subunits from the cytosol to the nucleus by suppressing IKKβ and IκBα phosphorylation.[8] Similarly, sesquiterpenoids isolated from Cyperus rotundus have shown inhibitory activity on TNF-α-induced activation of the NF-κB pathway.[9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation p_IkB P-IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκBα (Inactive) Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, etc.) DNA->Inflammatory_Genes Transcription Patchoulanes This compound Derivatives Patchoulanes->IKK_complex Inhibition

NF-κB Signaling Pathway Inhibition by this compound Derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway in the regulation of inflammation and cell proliferation. Pogostone, a compound from Patchouli, has been shown to inhibit the phosphorylation of JNK and p38 MAPK.[10]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Transcription Pogostone Pogostone Pogostone->p38 Inhibition of Phosphorylation Pogostone->JNK Inhibition of Phosphorylation

MAPK Signaling Pathway Modulation by Pogostone.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently dysregulated in cancer and plays a key role in cell proliferation, survival, and apoptosis. Patchouli alcohol has been found to exert its anti-osteosarcoma effects by inhibiting the PI3K/Akt pathway.[4]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt mTOR mTOR pAkt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Patchouli_Alcohol Patchouli Alcohol Patchouli_Alcohol->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition by Patchouli Alcohol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline generalized protocols for the key computational techniques discussed.

Molecular Docking Protocol
  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Obtain the 3D structure of the this compound derivative (ligand) from a database like PubChem or sketch it using molecular modeling software.

    • Optimize the ligand's geometry and assign charges.

  • Grid Generation:

    • Define the binding site on the target protein. This can be based on the co-crystallized ligand or predicted using binding site prediction tools.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Perform the docking calculation using software such as AutoDock Vina or Glide.

    • The software will generate multiple binding poses of the ligand within the grid box.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • Visualize the best-ranked pose to understand the binding mode.

Molecular Dynamics Simulation Protocol
  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes.

  • Equilibration:

    • Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system's temperature and pressure.

  • Production Run:

    • Run the production molecular dynamics simulation for a specified time (e.g., 100 ns). Trajectories are saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies (e.g., using MM/PBSA or MM/GBSA). These analyses provide insights into the stability of the protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) Protocol
  • Data Set Collection:

    • Gather a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).

  • Molecular Descriptor Calculation:

    • Calculate various molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) for each compound in the dataset.

  • Data Set Splitting:

    • Divide the dataset into a training set and a test set.

  • Model Development:

    • Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a QSAR model that correlates the molecular descriptors with the biological activity for the training set.

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set and various statistical parameters (e.g., r², q²).

Experimental Workflow

The in silico modeling of this compound derivatives follows a systematic workflow, from initial compound selection to the prediction of biological activity and pharmacokinetic properties.

experimental_workflow start Start: Selection of This compound Derivatives db Database Search (PubChem, etc.) start->db structure_prep 3D Structure Preparation (Ligand & Protein) db->structure_prep docking Molecular Docking structure_prep->docking qsar QSAR Modeling structure_prep->qsar admet ADMET Prediction structure_prep->admet md Molecular Dynamics Simulations docking->md Best Poses analysis Data Analysis & Interpretation docking->analysis md->analysis qsar->analysis admet->analysis end End: Identification of Lead Compounds analysis->end

General In Silico Modeling Workflow for this compound Derivatives.

Conclusion

The in silico modeling of this compound derivatives offers a powerful and efficient approach to explore their therapeutic potential. By integrating techniques such as molecular docking, molecular dynamics simulations, QSAR, and ADMET prediction, researchers can gain deep insights into their mechanisms of action, identify promising lead compounds, and guide further experimental validation. The modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt underscores the potential of these natural products in the development of novel treatments for a range of diseases, including cancer and inflammatory disorders. This guide provides a foundational framework for professionals in the field to harness the power of computational tools in the exciting journey of drug discovery from natural sources.

References

A Comprehensive Review of Patchoulane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchoulane-type sesquiterpenoids are a class of naturally occurring C15 hydrocarbons characterized by a tricyclic skeleton.[1] Found in various plants, such as those from the Pogostemon and Cyperus genera, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[2][3] This technical guide provides a detailed review of the current research on this compound and its derivatives, focusing on their anti-inflammatory and anticancer properties. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways to support further research and drug development efforts.

Chemical Structure and Key Derivatives

The core this compound structure is a tricyclic system identified by the IUPAC name 4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undecane.[1] Key bioactive derivatives isolated from natural sources include Patchouli alcohol, β-Patchoulene, Patchoulene Epoxide (PAO), and 6-acetoxy cyperene (B49723). These compounds have been the focus of numerous studies to elucidate their therapeutic potential.[2][4][5][6]

Anti-Inflammatory Activity

Several this compound sesquiterpenoids exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of various this compound derivatives on the production of pro-inflammatory cytokines and enzymes.

CompoundModel SystemTarget MediatorInhibition EffectReference
Patchouli Alcohol (PA) LPS-stimulated RAW264.7 cellsiNOS, IL-6Inhibition of protein and mRNA overexpression[4]
β-Patchoulene (β-PAE) Carrageenan-induced mouse modelTNF-α, IL-1β, IL-6, PGE2, NODose-dependent decrease in production[7]
Patchoulene Epoxide (PAO) Carrageenan-induced paw edemaTNF-α, IL-1β, IL-6, PGE2, NOMarked decrease in levels[5][8]
Patchoulene Epoxide (PAO) Carrageenan-induced paw edemaCOX-2, iNOSSignificant downregulation of protein and mRNA[5][8]
Mechanism of Action: NF-κB and MAPK/ERK Signaling

The primary anti-inflammatory mechanism of this compound derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Patchouli alcohol (PA), β-Patchoulene (β-PAE), and Patchoulene Epoxide (PAO) have all been shown to suppress the NF-κB signaling pathway.[2][4][5] This is a critical pathway that controls the transcription of numerous pro-inflammatory genes.[9] These compounds inhibit the degradation of IκB-α and the subsequent nuclear translocation of the p65 and p50 subunits of NF-κB.[4][5] PAO achieves this by suppressing the phosphorylation of IKKβ and IκBα.[5][8]

Additionally, Patchouli alcohol has been observed to inhibit the phosphorylation and activation of ERK1/2, a key component of the MAPK pathway, which also contributes to the inflammatory response.[4] β-Patchoulene has demonstrated the ability to upregulate the Nrf2 and HO-1 expression, activating antioxidant genes and providing a protective effect against acute lung injury.[2]

Anti-inflammatory Signaling Pathway of this compound Derivatives Stimuli Inflammatory Stimuli (LPS, TNF-α) ERK ERK1/2 Stimuli->ERK IKK IKKβ Stimuli->IKK PA Patchouli Alcohol PA->ERK Inhibits Phosphorylation IkB IκB-α PA->IkB Inhibits Degradation PAO Patchoulene Epoxide PAO->IKK Inhibits Phosphorylation NFkB NF-κB (p65/p50) PAO->NFkB Inhibits Translocation bPAE β-Patchoulene bPAE->NFkB Inhibits Translocation IKK->IkB Phosphorylates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6, TNF-α) Nucleus->Transcription Activates

Caption: Inhibition of NF-κB and ERK pathways by this compound derivatives.

Anticancer Activity

Certain this compound-type sesquiterpenes have demonstrated cytotoxic activity against various cancer cell lines, primarily by inducing apoptosis.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The table below presents the half-maximal inhibitory concentration (IC50) values for this compound derivatives against different human cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
6-acetoxy cyperene A2780Ovarian CancerPotent Cytotoxicity (Specific value not stated)[6]
6-acetoxy cyperene SKOV3Ovarian CancerModerate Cytotoxicity (Specific value not stated)[6]
6-acetoxy cyperene OVCAR3Ovarian CancerModerate Cytotoxicity (Specific value not stated)[6]

Note: While the study confirmed potent activity, specific IC50 values were not provided in the abstract.

Mechanism of Action: Caspase-Dependent Apoptosis

The this compound sesquiterpene 6-acetoxy cyperene, isolated from Cyperus rotundus rhizomes, induces apoptosis in human ovarian cancer cells.[6] The mechanism is caspase-dependent, involving the activation of key executioner and initiator caspases.

Treatment with 6-acetoxy cyperene leads to the dose-dependent activation of caspase-3, caspase-8, and caspase-9.[6] This activation cascade culminates in the cleavage of poly(ADP-ribose)polymerase (PARP) and the execution of the apoptotic program. The involvement of both caspase-8 and caspase-9 suggests that 6-acetoxy cyperene may trigger apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Pre-treatment with caspase inhibitors was shown to neutralize the pro-apoptotic effects, confirming the central role of this pathway.[6]

Apoptosis Induction by 6-acetoxy cyperene Compound 6-acetoxy cyperene Casp9 Caspase-9 (Initiator) Compound->Casp9 Activates Casp8 Caspase-8 (Initiator) Compound->Casp8 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Inhibitors Caspase Inhibitors Inhibitors->Casp9 Inhibitors->Casp8 Inhibitors->Casp3 Neutralizes

Caption: Caspase-dependent apoptotic pathway induced by 6-acetoxy cyperene.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines the general protocols used in the cited studies.

Isolation and Identification of this compound Derivatives
  • Plant Material: Rhizomes of Cyperus rotundus L. were acquired and verified by a botanist.[3]

  • Extraction: The air-dried and powdered plant material is extracted with ethanol (B145695) at room temperature. The extract is then concentrated under reduced pressure.[6]

  • Fractionation: The concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.[3]

  • Chromatography: The bioactive fraction (e.g., n-hexane) is subjected to column chromatography over silica (B1680970) gel, using a gradient elution system (e.g., n-hexane-EtOAc).[3] Further purification is achieved using repeated column chromatography and preparative HPLC.

  • Structure Elucidation: The structures of isolated compounds are determined using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).[3][5]

Isolation and Identification Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Analysis p1 Plant Material (e.g., C. rotundus) p2 Ethanol Extraction p1->p2 p3 Solvent Partitioning (n-hexane, CHCl3, EtOAc) p2->p3 p4 Silica Gel Column Chromatography p3->p4 p5 Preparative HPLC p4->p5 p6 Spectroscopy (NMR, MS) p5->p6 p7 Structure Elucidation p6->p7

Caption: General workflow for isolating this compound sesquiterpenoids.

In Vitro Anti-Inflammatory Assays
  • Cell Culture: RAW 264.7 murine macrophages or HT-29 human colorectal cancer cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[4]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Patchouli Alcohol) for a specified time before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[4]

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reaction.[8]

    • Cytokine Levels (IL-6, TNF-α): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

    • mRNA Expression (iNOS, IL-6): Analyzed by Reverse Transcriptase Polymerase Chain Reaction (RT-PCR).[4]

  • Western Blot Analysis: Used to determine the protein levels and phosphorylation status of key signaling molecules like IκB-α, p65, and ERK1/2.[4][5]

In Vitro Anticancer and Apoptosis Assays
  • Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3) are maintained in RPMI-1640 medium supplemented with FBS and penicillin-streptomycin.[6]

  • Cytotoxicity Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar methods to determine the IC50 value of the compound.

  • Apoptosis Analysis:

    • Flow Cytometry: Cells are stained with Annexin V and Propidium Iodide (PI) to quantify the percentage of apoptotic and necrotic cells.[6]

    • Caspase Activity: The activation of caspases-3, -8, and -9 is measured using colorimetric or fluorometric assay kits.[6]

    • PARP Cleavage: Analyzed by Western blotting to detect the cleaved fragment of PARP, a hallmark of apoptosis.[6]

Conclusion and Future Directions

This compound-type sesquiterpenoids represent a promising class of natural products with significant therapeutic potential, particularly in the fields of inflammation and oncology. The reviewed literature clearly demonstrates their ability to modulate critical cellular signaling pathways such as NF-κB, MAPK, and caspase-dependent apoptosis. The anti-inflammatory effects of Patchouli alcohol, β-Patchoulene, and Patchoulene Epoxide, and the pro-apoptotic activity of 6-acetoxy cyperene, highlight the potential for developing novel drugs from these scaffolds.

Future research should focus on:

  • Synthesis of Derivatives: Exploring synthetic modifications of the this compound skeleton to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Further elucidating the precise molecular targets and upstream signaling events affected by these compounds.

  • In Vivo Efficacy: Translating the promising in vitro results into well-designed animal models to evaluate efficacy and safety for specific disease indications.

  • Structure-Activity Relationship (SAR) Studies: Systematically investigating the relationship between the chemical structure of different this compound derivatives and their biological activity to guide the design of more effective therapeutic agents.

References

Methodological & Application

Total Synthesis of Patchoulane and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of patchoulane, a tricyclic sesquiterpenoid, and its structurally related analogues. The this compound skeleton is a common motif in a variety of natural products, some of which exhibit interesting biological activities, making their synthetic access a significant area of research. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound and its Analogues

This compound sesquiterpenoids are a class of natural products characterized by a tricyclo[5.3.1.03,8]undecane carbon framework. The parent hydrocarbon, this compound, and its oxygenated derivatives are major constituents of patchouli oil, which is widely used in the fragrance industry. Beyond their aromatic properties, some this compound analogues have garnered interest for their potential therapeutic applications. The complexity of their three-dimensional structure, often featuring multiple contiguous stereocenters, presents a considerable challenge for synthetic chemists and offers a platform for the development of novel synthetic methodologies.

This document focuses on the total synthesis of key this compound derivatives, including (-)-Patchouli Alcohol, Patchoulenone, Norpatchoulenol, Seychellene, and Cyperene.

Synthetic Strategies and Key Reactions

The total synthesis of this compound and its analogues often involves the construction of the characteristic bridged tricyclic system through various strategic bond formations. Key reactions frequently employed include cycloadditions, radical cyclizations, and rearrangement reactions. Enantioselective approaches are crucial for accessing optically pure natural products.

A notable and efficient approach to the this compound core is the asymmetric total synthesis of (-)-patchouli alcohol, which proceeds in 14 steps.[1][2] The key transformations in this synthesis are:

  • Organocatalytic [4+2] Cycloaddition: This reaction establishes the core bicyclo[2.2.2]octane system with high diastereoselectivity and enantioselectivity.

  • Radical Denitration: A crucial step to remove a nitro group, which serves as a functional handle in the preceding cycloaddition.

  • Oxidative Carboxylation: This transformation introduces a necessary carboxylic acid moiety for further functionalization.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic routes discussed in this document.

Table 1: Synthesis of (-)-Patchouli Alcohol
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
1-2Organocatalytic [4+2] Cycloadditionα,β-Unsaturated aldehyde & NitroalkeneBicyclo[2.2.2]octane derivativeOrganocatalyst, DBU, rt6194
.....................
14Final stepPrecursor(-)-Patchouli Alcohol......>99
Overall 14 Steps Commercially available materials (-)-Patchouli Alcohol Good >99

Note: Detailed step-by-step yields for the entire 14-step synthesis are not fully available in the cited literature. The overall yield is described as "good".[2]

Table 2: Synthesis of Patchoulenone and Analogues
Target MoleculeKey Reaction(s)Starting MaterialOverall Yield (%)Reference
PatchoulenoneThermal cyclization of a diazo ketone, Acid-catalyzed cleavageDiazo ketoneNot specifiedN/A
NorpatchoulenolOxidative decarboxylationPatchouli alcohol derivative68[3]
SeychelleneCycloaddition-Michael reactionEnone and divinyl ketone1.4[4]
CyperenePlatinum-Catalyzed Cycloisomerization(R)-(-)-carvoneNot specified[1]

Experimental Protocols

The following are detailed protocols for the key reactions in the synthesis of (-)-patchouli alcohol.

Protocol 1: Organocatalytic [4+2] Cycloaddition

This protocol describes the enantioselective formation of the bicyclo[2.2.2]octane core.

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Nitroalkene (1.2 equiv)

  • Organocatalyst (e.g., a chiral secondary amine catalyst) (0.05 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 equiv)

  • Anhydrous solvent (e.g., toluene (B28343) or CH₂Cl₂)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated aldehyde and the organocatalyst.

  • Dissolve the starting materials in the anhydrous solvent.

  • Add the nitroalkene to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the initial cycloaddition is complete, add DBU to the reaction mixture to facilitate the subsequent intramolecular reaction.

  • Continue stirring at room temperature until the reaction is complete as indicated by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane derivative.

Expected Outcome: The desired product should be obtained in approximately 61% yield with an enantiomeric excess of around 94%.[1]

Protocol 2: Radical Denitration

This protocol details the removal of the nitro group from the bicyclo[2.2.2]octane intermediate.

Materials:

  • Nitro-containing bicyclo[2.2.2]octane derivative (1.0 equiv)

  • Tributyltin hydride (n-Bu₃SnH) (1.5 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous toluene

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nitro-containing starting material in anhydrous toluene.

  • Add AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Slowly add a solution of tributyltin hydride in anhydrous toluene to the refluxing mixture over a period of 1-2 hours using a syringe pump.

  • Continue refluxing the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel to remove the tin byproducts and isolate the denitrated product.

Protocol 3: Oxidative Carboxylation

This protocol describes the conversion of an alcohol to a carboxylic acid.

Materials:

  • Alcohol precursor (1.0 equiv)

  • Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent

  • Acetone (B3395972)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the alcohol precursor in acetone in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

  • Monitor the reaction by TLC. Add more Jones reagent if necessary until the starting material is fully consumed.

  • Once the reaction is complete, quench the excess oxidizing agent by adding isopropanol (B130326) until the green color persists.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by flash column chromatography or recrystallization.

Visualizations

Diagram 1: Retrosynthetic Analysis of (-)-Patchouli Alcohol

G (-)-Patchouli Alcohol (-)-Patchouli Alcohol Tricyclic Core Tricyclic Core (-)-Patchouli Alcohol->Tricyclic Core Intramolecular Cyclization Bicyclo[2.2.2]octane Bicyclo[2.2.2]octane Tricyclic Core->Bicyclo[2.2.2]octane Oxidative Carboxylation, Radical Denitration α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde Bicyclo[2.2.2]octane->α,β-Unsaturated Aldehyde Nitroalkene Nitroalkene Bicyclo[2.2.2]octane->Nitroalkene Organocatalytic [4+2] Cycloaddition

Caption: Retrosynthetic analysis of (-)-Patchouli Alcohol.

Diagram 2: Experimental Workflow for Organocatalytic Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing Aldehyde->Mixing Nitroalkene Nitroalkene Nitroalkene->Mixing Catalyst Catalyst Catalyst->Mixing Stirring_RT Stirring at RT Mixing->Stirring_RT Add_DBU Add DBU Stirring_RT->Add_DBU Quench Quench Add_DBU->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Workflow for the organocatalytic [4+2] cycloaddition.

Conclusion

The total synthesis of this compound and its analogues remains an active area of research, driven by the desire to develop efficient and stereoselective routes to these structurally complex molecules. The protocols and data presented herein provide a valuable resource for researchers aiming to synthesize these compounds for further investigation in materials science, fragrance chemistry, and drug discovery. The continued development of novel synthetic strategies will undoubtedly lead to more efficient access to these and other complex natural products.

References

Asymmetric Synthesis of the Patchoulane Skeleton: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The patchoulane skeleton, a tricyclic sesquiterpenoid core, is a prominent structural motif in a variety of natural products, most notably patchouli alcohol, the primary fragrant component of patchouli oil. The complex architecture and stereochemistry of this skeleton have made it an attractive target for synthetic chemists. Asymmetric synthesis of the this compound framework is of particular importance for accessing enantiomerically pure compounds, which is crucial for applications in fragrance chemistry, pharmaceuticals, and as chiral building blocks. This document provides detailed application notes and experimental protocols for key asymmetric strategies employed in the synthesis of the this compound skeleton.

Key Asymmetric Strategies

Several innovative strategies have been developed for the enantioselective construction of the this compound core. The primary approaches can be categorized as:

  • Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from nature.

  • Catalyst-Controlled Asymmetric Synthesis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.

This document will delve into specific examples from the literature, providing detailed protocols for each of these strategies.

Strategy 1: Chiral Pool Synthesis from (R)-Carvone

This approach leverages the inherent chirality of (R)-carvone, a naturally abundant monoterpene, to construct the chiral this compound skeleton. A notable example is the enantiospecific total synthesis of (−)-patchouli alcohol developed by Srikrishna and Satyanarayana.[1][2][3][4] The key transformations in this synthesis are a tandem double Michael reaction-alkylation and a 6-endo trig cyclization.

Quantitative Data Summary
StepReactionStarting MaterialProductYield (%)Stereoselectivity
1Tandem double Michael reaction-alkylation(R)-Carvone derivativeBicyclic intermediate--
26-endo trig cyclizationBicyclic intermediateTricyclic this compound core--
3Further transformationsTricyclic this compound core(−)-Patchouli alcohol-Enantiospecific

Note: Detailed yield and stereoselectivity data require access to the full experimental procedures of the cited literature, which is currently in progress.

Experimental Protocol: Enantiospecific Synthesis of (−)-Patchouli Alcohol from (R)-Carvone

(Detailed experimental protocol is pending acquisition of the full-text article by Srikrishna et al., Tetrahedron: Asymmetry 2005, 16, 3992-3997)

Logical Workflow

A (R)-Carvone B Functional Group Interconversions A->B C Tandem Double Michael Reaction-Alkylation B->C D Bicyclic Intermediate C->D E 6-endo trig Cyclization D->E F This compound Skeleton E->F G Final Transformations F->G H (−)-Patchouli Alcohol G->H

Caption: Chiral pool synthesis of (-)-patchouli alcohol.

Strategy 2: Organocatalytic Asymmetric [4+2] Cycloaddition

This strategy employs a chiral organocatalyst to control the stereochemical outcome of a formal [4+2] cycloaddition reaction, which efficiently constructs the bicyclo[2.2.2]octane core, a key intermediate en route to the this compound skeleton. A concise asymmetric total synthesis of (−)-patchouli alcohol using this approach was reported by Xu, Lin, and Sun.[5][6]

Quantitative Data Summary
StepReactionStarting MaterialProductYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Organocatalytic [4+2] Cycloadditionα,β-Unsaturated aldehyde & DienophileBicyclo[2.2.2]octane derivative61>20:194
2Radical DenitrationNitro-containing intermediateDenitrated intermediate---
3Oxidative CarboxylationAlkene intermediateCarboxylic acid intermediate---
4Further transformationsCarboxylic acid intermediate(−)-Patchouli alcohol---

Note: Yields for subsequent steps are detailed in the full publication.

Experimental Protocol: Organocatalytic Asymmetric [4+2] Cycloaddition

Materials:

  • α,β-Unsaturated aldehyde (e.g., 2-methyl-2-butenal)

  • Nitro-containing dienophile (e.g., (E)-1-nitro-4-(2-nitrovinyl)benzene)

  • Chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the α,β-unsaturated aldehyde (1.2 equiv.) and the nitro-containing dienophile (1.0 equiv.) in anhydrous toluene.

  • Add the chiral organocatalyst (5 mol%).

  • Stir the reaction mixture at room temperature for the time specified in the literature (e.g., 24-48 hours), monitoring the reaction progress by TLC.

  • Upon completion of the initial cycloaddition, add DBU (0.3 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for the specified time to facilitate the subsequent transformation.

  • After the reaction is complete, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathway of the Catalytic Cycle

cluster_0 Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine Dienophile Dienophile Enamine->Dienophile [4+2] Cycloaddition Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Catalyst Cycloadduct [4+2] Cycloadduct Iminium Iminium Ion Intermediate Cycloadduct->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Caption: Organocatalytic enamine-iminium activation cycle.

Future Perspectives

The asymmetric synthesis of the this compound skeleton continues to be an active area of research. Future efforts will likely focus on the development of even more efficient and atom-economical methods. The application of other asymmetric strategies, such as intramolecular Diels-Alder reactions and asymmetric Robinson annulations, holds promise for novel and convergent synthetic routes. As new catalytic systems and synthetic methodologies emerge, they will undoubtedly be applied to the synthesis of this challenging and valuable natural product skeleton, enabling further exploration of its biological activities and applications.

References

Application Note: Quantification of Patchoulane in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of patchoulane, a sesquiterpene hydrocarbon, in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, while not typically the most abundant compound, is a characteristic component of certain essential oils, particularly patchouli oil. Its identification and quantification are crucial for quality control, authenticity assessment, and understanding the overall aromatic and therapeutic profile of the oil. This document provides researchers, scientists, and drug development professionals with detailed methodologies for sample preparation, GC-MS analysis, and data interpretation.

Introduction

Essential oils are complex mixtures of volatile and semi-volatile organic compounds, primarily terpenes and their oxygenated derivatives.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of individual components within these intricate matrices.[2] this compound (C₁₅H₂₆) is a tricyclic sesquiterpene that contributes to the characteristic aroma profile of patchouli (Pogostemon cablin) oil.[3][4] Accurate determination of its concentration is vital for ensuring the quality and consistency of essential oil products used in the fragrance, cosmetic, and pharmaceutical industries.[5] This protocol outlines a robust GC-MS method for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Essential Oil Sample: e.g., Patchouli oil

  • Solvent: Hexane or Ethanol (GC grade or higher)

  • This compound analytical standard: (CAS No. 25491-20-7)

  • Internal Standard (IS): e.g., Tetracosane (C₂₄H₅₀) or other suitable n-alkane not present in the sample.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.

Sample and Standard Preparation

2.1. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

2.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the internal standard (e.g., Tetracosane) into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

2.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover a concentration range of approximately 1-100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 50 µg/mL).

2.4. Sample Preparation: Accurately weigh approximately 20 mg of the essential oil sample into a 10 mL volumetric flask. Add the same constant concentration of the internal standard as used in the calibration standards. Dilute to the mark with hexane.[6] A typical dilution for essential oil analysis is 1:100 (v/v) in a suitable solvent.[7] The sample should be clear and free of any particulate matter; centrifuge if necessary.[8]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for different instruments.

Parameter Setting
Gas Chromatograph Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
GC Column DB-5ms (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial temperature 60°C, hold for 2 min. Ramp at 3°C/min to 240°C. Hold at 240°C for 5 min.[6]
MS Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Mass Scan Range 40-400 amu
Solvent Delay 3-5 min

Data Presentation and Analysis

1. Qualitative Identification: this compound is identified by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of this compound (C₁₅H₂₆, Molecular Weight: 206.37 g/mol ) is characterized by a molecular ion peak (M⁺) at m/z 206.[4][9] The fragmentation pattern will show characteristic ions resulting from the loss of alkyl groups. The mass spectrum can be confirmed by comparison with the NIST Mass Spectral Library.[9]

2. Quantitative Analysis: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard. The concentration of this compound in the essential oil sample is then determined using the linear regression equation derived from the calibration curve.

Table 1: Example Quantitative Data for this compound in Patchouli Oil

Sample IDThis compound Concentration (µg/mL)This compound Percentage in Oil (%)
Patchouli Oil A15.80.79
Patchouli Oil B22.51.13
Patchouli Oil C18.20.91

Note: The above data is illustrative. Actual concentrations can vary based on the origin and processing of the essential oil.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Essential Oil Sample & this compound Standard B Dilution in Hexane with Internal Standard A->B C Injection into GC B->C D Separation on DB-5ms Column C->D E Electron Ionization (70 eV) D->E F Mass Detection (m/z 40-400) E->F G Peak Integration & Identification (NIST Library) F->G H Quantitative Analysis (Calibration Curve) G->H I Final Report H->I

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation_Pathway M This compound (C15H26) m/z = 206 F1 [M-CH3]+ m/z = 191 M->F1 -CH3 F2 [M-C2H5]+ m/z = 177 M->F2 -C2H5 F3 [M-C3H7]+ m/z = 163 M->F3 -C3H7 F4 Other Fragments M->F4

Caption: Simplified fragmentation of this compound in MS.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate approach for the identification and quantification of this compound in essential oils. This protocol is suitable for implementation in quality control laboratories and research environments to ensure the quality, authenticity, and consistency of essential oil products. The use of an internal standard and a multi-point calibration curve is essential for achieving high-quality quantitative results.

References

Application Notes and Protocols for the HPLC Purification of Patchoulane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of three key patchoulane derivatives: Patchouli Alcohol, Norpatchoulenol, and Cyperenoic Acid, using High-Performance Liquid Chromatography (HPLC). These protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Purification of Patchouli Alcohol

Patchouli alcohol is a tricyclic sesquiterpene that is the most abundant component of patchouli oil, which is extracted from the leaves of Pogostemon cablin. It is widely recognized for its characteristic woody aroma and various pharmacological activities.

Biological Activity and Signaling Pathways

Patchouli alcohol has been shown to possess a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Recent studies have elucidated its mechanism of action, revealing its interaction with key cellular signaling pathways.

One significant pathway modulated by patchouli alcohol is the mTOR signaling pathway . By activating mTOR, patchouli alcohol can inhibit excessive autophagy, a cellular process of degradation, which has been linked to its antidepressant-like effects[1][2][3].

Additionally, patchouli alcohol has been demonstrated to suppress the progression of certain cancers by inhibiting the NF-κB signaling pathway [4][5]. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.

Patchouli_Alcohol_Signaling_Pathways cluster_mTOR mTOR Signaling Pathway (Antidepressant Effect) cluster_NFkB NF-κB Signaling Pathway (Anticancer Effect) PA1 Patchouli Alcohol mTOR mTOR PA1->mTOR Activates Autophagy Excessive Autophagy mTOR->Autophagy Inhibits Depression Depressant-like Behavior Autophagy->Depression Contributes to PA2 Patchouli Alcohol NFkB NF-κB PA2->NFkB Inhibits Apoptosis Apoptosis PA2->Apoptosis Induces Cancer Cancer Cell Proliferation NFkB->Cancer Promotes Apoptosis->Cancer Inhibits

Signaling pathways of Patchouli Alcohol.

Experimental Protocol: Preparative HPLC Purification

This protocol details the purification of patchouli alcohol from a pre-enriched patchouli oil fraction.

1. Sample Preparation:

  • A crude extract of Pogostemon cablin is first subjected to fractional distillation to enrich the patchouli alcohol content.

  • The enriched fraction is then dissolved in the initial mobile phase (e.g., 60% acetonitrile (B52724) in water) to a concentration of 10-20 mg/mL.

  • The sample solution is filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

  • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Elution: A gradient elution is typically employed to achieve optimal separation.

  • Detection: UV detection at 210 nm is suitable as patchouli alcohol has weak UV absorbance at higher wavelengths.

3. Purification and Post-Purification Processing:

  • The prepared sample is injected onto the equilibrated column.

  • Fractions are collected based on the elution of the target peak.

  • The purity of the collected fractions is assessed by analytical HPLC.

  • Fractions with the desired purity are pooled.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The purified patchouli alcohol is obtained as a crystalline solid.

Data Presentation: Chromatographic Conditions
ParameterCondition 1Condition 2 (Core-Shell)
Column Preparative C18 (250 x 21.2 mm, 10 µm)Core-Shell C18 (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase A: Water, B: AcetonitrileAcetonitrile/Hexane/Water (67:3:30, v/v/v)
Gradient 60-95% B over 40 minIsocratic
Flow Rate 15 mL/min1.0 mL/min
Detection 210 nm205 nm
Retention Time ~25 min~10.8 min
Purity Achieved >98%Analytical Method

Purification of Norpatchoulenol

Norpatchoulenol is another sesquiterpenoid found in patchouli oil, contributing to its complex aroma. It is known for its potential anti-inflammatory and antimicrobial properties[6][7].

Biological Activity

While less studied than patchouli alcohol, norpatchoulenol has demonstrated promising biological activities. Its anti-inflammatory and antimicrobial effects suggest potential applications in treating inflammatory conditions and infections[6][7]. The precise molecular mechanisms and signaling pathways are still under investigation.

Experimental Protocol: Preparative HPLC Purification

A specific preparative HPLC protocol for norpatchoulenol is not widely published. However, based on its sesquiterpene alcohol structure, a method similar to that for other non-polar sesquiterpenoids can be employed.

1. Sample Preparation:

  • Start with a fraction of patchouli oil enriched in sesquiterpene alcohols, obtained through column chromatography on silica (B1680970) gel.

  • Dissolve the enriched fraction in the initial mobile phase (e.g., 50% acetonitrile in water) to a concentration of 5-10 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Preparative HPLC with UV detection and fraction collection.

  • Column: Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (to improve peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Elution: A shallow gradient from 50% to 80% B over 60 minutes is recommended to separate isomeric compounds.

  • Detection: 210 nm.

3. Purification and Post-Purification Processing:

  • Inject the sample and collect fractions corresponding to the norpatchoulenol peak.

  • Analyze fraction purity by analytical HPLC-MS.

  • Pool pure fractions and remove the solvent via rotary evaporation.

  • Lyophilize the aqueous residue to obtain pure norpatchoulenol.

Data Presentation: General Chromatographic Conditions
ParameterGeneral Recommendation
Column Preparative C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Gradient 50-80% B over 60 min
Flow Rate 4-5 mL/min
Detection 210 nm
Expected Purity >95%

Purification of Cyperenoic Acid

Cyperenoic acid is a sesquiterpene acid that can be isolated from plants of the Cyperus genus. It has been investigated for its gastroprotective and anti-inflammatory activities[8][9].

Biological Activity

Cyperenoic acid has shown a dose-dependent gastroprotective effect in preclinical models[8][9]. Its anti-inflammatory properties are thought to be a key contributor to this effect. While the specific signaling pathways have not been fully elucidated for cyperenoic acid itself, related phenolic acids are known to exert anti-inflammatory effects through the modulation of pathways such as the NF-κB and MAPK signaling pathways .

Experimental Protocol: Preparative HPLC Purification

The purification of acidic terpenoids like cyperenoic acid requires careful control of the mobile phase pH to ensure good peak shape and retention.

1. Sample Preparation:

  • An acidic fraction from the extract of Cyperus rhizomes is the starting material. This is typically obtained through liquid-liquid extraction.

  • The acidic fraction is dissolved in a 1:1 mixture of methanol (B129727) and water.

  • The pH of the sample solution should be adjusted to be slightly acidic (e.g., pH 3-4) with formic or acetic acid.

  • Filter the sample through a 0.45 µm filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system.

  • Column: Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Elution: A linear gradient from 40% to 70% B over 50 minutes.

  • Detection: 220 nm.

3. Purification and Post-Purification Processing:

  • Inject the prepared sample.

  • Collect fractions containing the cyperenoic acid peak.

  • Confirm the identity and purity of the fractions using analytical HPLC and mass spectrometry.

  • Pool the pure fractions.

  • Remove the organic solvent by rotary evaporation.

  • The remaining aqueous solution can be lyophilized to yield pure cyperenoic acid.

Data Presentation: Chromatographic Conditions
ParameterRecommended Condition
Column Preparative C18 (250 x 21.2 mm, 10 µm)
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Gradient 40-70% B over 50 min
Flow Rate 18-20 mL/min
Detection 220 nm
Expected Purity >97%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives from a plant source.

HPLC_Purification_Workflow Start Plant Material (e.g., Pogostemon cablin, Cyperus rotundus) Extraction Extraction (e.g., Steam Distillation, Solvent Extraction) Start->Extraction Fractionation Preliminary Fractionation (e.g., Column Chromatography, Liquid-Liquid Extraction) Extraction->Fractionation Sample_Prep Sample Preparation (Dissolution and Filtration) Fractionation->Sample_Prep HPLC Preparative HPLC Sample_Prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure this compound Derivative Solvent_Removal->Final_Product

References

Application Notes and Protocols for NMR-Based Structural Elucidation of Patchoulanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of patchoulane-type sesquiterpenoids. This class of natural products, prominently found in patchouli (Pogostemon cablin) and other aromatic plants like Cyperus rotundus, possesses a characteristic tricyclic carbon skeleton.[1][2][3] Their complex stereochemistry and potential for rearrangement make NMR an indispensable tool for unambiguous structure determination.

This document outlines the theoretical basis, experimental protocols, and data interpretation strategies for applying a suite of 1D and 2D NMR experiments to elucidate the constitution and relative stereochemistry of novel and known patchoulanes.

Introduction to this compound Sesquiterpenoids

Patchoulanes are a class of sesquiterpenoids characterized by the 1,2,2,6,8-pentamethyltricyclo[5.3.1.03,8]undecane carbon framework. The most well-known member of this family is patchouli alcohol, the primary contributor to the characteristic aroma of patchouli oil. The structural diversity within this class arises from variations in oxygenation patterns, unsaturation, and stereochemistry. Accurate structural characterization is crucial for understanding their biological activities, which can range from anti-inflammatory to cytotoxic effects.[4]

The Role of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for the de novo structural elucidation of patchoulanes. A combination of 1D and 2D NMR experiments provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

  • 1D NMR (¹H and ¹³C): Provides initial information on the number and types of protons and carbons. Chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) in the ¹H NMR spectrum reveal dihedral angles between adjacent protons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton and placing functional groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity (< 5 Å), providing crucial information for determining the relative stereochemistry of the molecule.[5][6]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆, DMSO-d₆). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.[7]

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8][9]

  • Degassing (Optional): For sensitive NOESY/ROESY experiments, degassing the sample by the freeze-pump-thaw method can remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements.[10]

NMR Data Acquisition

The following provides a general set of parameters for acquiring NMR data on a 500 or 600 MHz spectrometer. These parameters should be optimized for the specific instrument and sample.[11]

Table 1: General NMR Acquisition Parameters for this compound Analysis

ExperimentKey ParametersTypical ValuesPurpose
¹H NMR Pulse Program, Number of Scans (ns), Spectral Width (sw), Acquisition Time (aq), Relaxation Delay (d1)zg30, 16-64, 12-16 ppm, 2-4 s, 1-2 sProvides proton chemical shifts, multiplicities, and coupling constants.
¹³C NMR Pulse Program, Number of Scans (ns), Spectral Width (sw), Acquisition Time (aq), Relaxation Delay (d1)zgpg30, 1024-4096, 220-250 ppm, 1-2 s, 2 sProvides carbon chemical shifts.
DEPT-135 Pulse Program, Number of Scans (ns)dept135, 256-512Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals.
COSY Pulse Program, Number of Scans (ns), Number of Increments (td(F1))cosygpqf, 2-8, 256-512Establishes ¹H-¹H connectivity.
HSQC Pulse Program, Number of Scans (ns), Number of Increments (td(F1))hsqcedetgpsisp2.3, 4-16, 256Correlates one-bond ¹H-¹³C pairs.
HMBC Pulse Program, Number of Scans (ns), Number of Increments (td(F1)), Long-range coupling delayhmbcgplpndqf, 16-64, 256-512, Optimized for 8-10 HzEstablishes 2-3 bond ¹H-¹³C correlations.
NOESY/ROESY Pulse Program, Number of Scans (ns), Number of Increments (td(F1)), Mixing Time (d8 or p15)noesygpph, 16-64, 256-512, 0.5-1.0 s (NOESY), 150-300 ms (B15284909) (ROESY)Determines relative stereochemistry through-space proton correlations.

Data Presentation: NMR Data of Representative Patchoulanes

The following tables summarize the ¹H and ¹³C NMR data for patchouli alcohol and other this compound sesquiterpenoids reported in the literature. Chemical shifts (δ) are given in ppm and coupling constants (J) in Hz.

Table 2: ¹H and ¹³C NMR Data for Patchouli Alcohol in CDCl₃

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
153.61.55, m
229.31.50, m; 1.65, m
340.11.75, m
438.81.45, m; 1.60, m
527.51.80, m
643.11.90, m
775.1-
855.41.10, m
930.11.40, m; 1.55, m
1049.91.25, m
1133.1-
1228.51.05, s
1325.91.08, s
1416.90.95, d (7.0)
1515.60.98, d (7.0)

Data compiled from various sources.

Table 3: ¹³C NMR Data for Selected this compound Sesquiterpenoids from Pogostemon cablin and Cyperus rotundus

PositionPatchouleneSeychelleneα-Guaieneα-Bulnesene
1139.949.250.152.3
2120.239.8121.2122.1
339.420.9140.1141.5
433.633.845.348.7
555.255.649.549.9
641.141.535.135.5
753.952.840.841.2
840.330.526.226.5
935.434.132.833.1
1044.563.1145.8146.2
1131.822.328.128.4
1228.929.121.521.8
1326.129.116.216.5
1425.822.326.927.2
1520.715.925.125.4

Data adapted from Rakotonirainy et al. (1997) and other sources.[2][3][12]

Visualization of Workflows and Key Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for structural elucidation and key 2D NMR correlations for the this compound skeleton.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution OneD 1D NMR (¹H, ¹³C, DEPT) Dissolution->OneD TwoD_Connectivity 2D NMR (Connectivity) (COSY, HSQC, HMBC) OneD->TwoD_Connectivity TwoD_Stereochem 2D NMR (Stereochemistry) (NOESY/ROESY) TwoD_Connectivity->TwoD_Stereochem Fragments Identify Spin Systems (COSY) TwoD_Stereochem->Fragments Skeleton Assemble Carbon Skeleton (HMBC) Fragments->Skeleton Stereochem Determine Relative Stereochemistry (NOESY/ROESY) Skeleton->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: General workflow for this compound structural elucidation.

Caption: Key COSY and HMBC correlations in a generic this compound skeleton.

Conclusion

The structural elucidation of this compound sesquiterpenoids is a challenging but achievable task with the systematic application of modern NMR techniques. The combination of 1D and 2D NMR experiments provides a powerful toolkit for determining the planar structure and relative stereochemistry of these complex natural products. The protocols and data presented in these application notes serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the rapid and accurate characterization of this important class of compounds.

References

Application Notes and Protocols for X-ray Crystallography of Patchoulane-Type Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the single-crystal X-ray diffraction (SCXRD) analysis of patchoulane-type compounds. This document outlines the significance of X-ray crystallography for the structural elucidation of these complex sesquiterpenoids, details generalized experimental procedures, and presents available crystallographic data.

Application Notes

Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1] For this compound-type compounds, which are characterized by a complex tricyclic carbon skeleton, SCXRD is crucial for establishing the absolute stereochemistry of chiral centers. The precise knowledge of the molecular architecture is fundamental for understanding structure-activity relationships (SAR), which is a cornerstone of rational drug design in the pharmaceutical industry.

A notable example of the power of X-ray crystallography in this field is the history of the structural elucidation of patchoulol, the main component of patchouli oil. Initial chemical degradation studies led to an incorrect proposed structure. It was only through X-ray analysis of a chromic acid ester derivative of patchoulol that its true, and novel, molecular structure was finally established.[2] This historical case underscores the limitations of other analytical techniques in definitively assigning the stereochemistry of complex natural products and highlights the definitive nature of X-ray crystallography.

In drug development, detailed knowledge of the three-dimensional structure of a potential drug candidate, such as a bioactive this compound derivative, is critical. It allows for the visualization of pharmacophoric features and facilitates the design of more potent and selective analogs through computational modeling and structure-based drug design.

Crystallographic Data of this compound-Type Compounds

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZV (ų)Ref.
Pogostone (B610156) C₁₂H₁₆O₄MonoclinicP2₁/c10.033(5)11.233(6)10.684(5)90106.01(4)9041157.9(10)CCDC 942403
Patchoulol C₁₅H₂₆OHexagonalP6₃Data not availableData not availableData not available9090120Data not availableData not available[3]
Norpatchoulenol C₁₄H₂₂OData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableN/A

Experimental Protocols

Given the scarcity of specific published crystallization protocols for individual this compound-type compounds, a generalized methodology for the crystallization and subsequent X-ray diffraction analysis of a sesquiterpenoid is provided below. This protocol is a composite of standard techniques for small organic molecules and natural products.[4][5]

Protocol 1: Single-Crystal Growth of a this compound-Type Compound

1. Purity Assessment:

  • Before attempting crystallization, ensure the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of impurities can significantly hinder crystal growth.

2. Solubility Screening:

  • In a series of small vials, test the solubility of a few milligrams of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

3. Crystallization Method Selection:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to create a near-saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Solvent Diffusion (Vapor Diffusion):

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).

    • Over time, the poor solvent will diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) to induce crystallization.

4. Crystal Harvesting:

  • Once suitable single crystals (typically 0.1-0.3 mm in at least one dimension) have formed, carefully extract them from the mother liquor using a cryo-loop.

  • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

1. Crystal Mounting:

  • Mount the cryo-cooled crystal on the goniometer head of a single-crystal X-ray diffractometer.

2. Data Collection:

  • A stream of cold nitrogen (typically 100 K) is used to maintain the crystal at a low temperature throughout the experiment, which minimizes thermal vibrations and radiation damage.

  • An appropriate X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal.

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector at different orientations.

3. Data Processing:

  • The collected diffraction images are processed to integrate the intensities of the diffraction spots.

  • Corrections for experimental factors such as absorption are applied.

4. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • The final structure is validated using various crystallographic metrics.

Visualizations

experimental_workflow Experimental Workflow for X-ray Crystallography of this compound-Type Compounds cluster_isolation Compound Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Determination Isolation Isolation from Natural Source Purification Purification (e.g., Chromatography) Isolation->Purification Purity Purity Assessment (NMR, HPLC, GC-MS) Purification->Purity Solubility Solubility Screening Purity->Solubility Method Crystallization Method (Slow Evaporation, Vapor Diffusion, Cooling) Solubility->Method Growth Crystal Growth Method->Growth Harvesting Crystal Harvesting and Mounting Growth->Harvesting Data_Collection Data Collection (Diffractometer) Harvesting->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Solution Structure Solution (e.g., Direct Methods) Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation and Deposition (e.g., CCDC) Refinement->Validation patchoulol_structure_elucidation Logical Pathway of Patchoulol Structure Elucidation Initial_Studies Initial Chemical Degradation Studies Proposed_Structure Incorrect Proposed Structure Initial_Studies->Proposed_Structure Led to Xray_Analysis X-ray Analysis of Chromic Acid Ester Derivative Proposed_Structure->Xray_Analysis Challenged by Correct_Structure Correct Structure Determined Xray_Analysis->Correct_Structure Revealed

References

Application Notes: Extraction of Patchoulane from Pogostemon cablin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Patchoulane, more commonly known as patchouli alcohol or patchoulol, is a tricyclic sesquiterpene alcohol that constitutes the primary active and aromatic component of patchouli oil.[1][2][3] This essential oil is extracted from the leaves of Pogostemon cablin (Blanco) Benth, a plant species belonging to the Lamiaceae family.[3] Patchouli oil, and specifically patchouli alcohol, is a highly valued raw material in the fragrance, cosmetics, and perfume industries due to its characteristic earthy, musky-sweet aroma and its excellent fixative properties.[4][5] The concentration of patchouli alcohol is a critical determinant of the quality and commercial value of the oil.[1][5]

These application notes provide a comprehensive overview of various methods for extracting this compound from plant material, offering detailed protocols and comparative data to guide researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.

Overview of Extraction Methodologies

The selection of an appropriate extraction method is critical and depends on factors such as the desired yield, purity of the final product, cost, environmental impact, and the scale of the operation.[6] Several techniques have been developed, ranging from traditional distillation methods to modern, greener alternatives.

  • Hydrodistillation and Steam Distillation : These are the most traditional and widely used commercial methods.[7] The process involves using steam or boiling water to vaporize the volatile compounds from the plant material, which are then condensed and separated.[4][8] While effective, these methods can be time-consuming (6-8 hours) and energy-intensive, and the high temperatures can potentially lead to the thermal degradation of some compounds.[4][9][10]

  • Soxhlet Extraction : A classical solvent extraction technique that uses a continuous reflux of a solvent to extract compounds from a solid matrix.[1][11] It is generally more efficient than simple maceration but requires significant amounts of organic solvents and can also suffer from thermal degradation of target compounds due to prolonged heating.[12][13]

  • Microwave-Assisted Hydrodistillation (MAHD) : This modern technique utilizes microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil more rapidly.[14] MAHD and its variation, Microwave Air-Hydrodistillation (MAHD), are significantly faster and more energy-efficient than conventional distillation methods.[1][15]

  • Supercritical Fluid Extraction (SFE) : SFE, typically using carbon dioxide (SC-CO₂), is a green extraction technology that has gained popularity.[9] By manipulating temperature and pressure, the CO₂ enters a supercritical state, where it possesses properties of both a liquid and a gas, allowing it to efficiently extract compounds.[7] This method offers high yields, superior quality oil free from solvent residues, and avoids thermal degradation.[7][10]

Data Presentation: Comparison of Extraction Methods

The efficiency of different extraction methods can be evaluated based on the yield of patchouli oil and the concentration of the key component, patchouli alcohol.

Extraction MethodPlant MaterialYield (%)Patchouli Alcohol (%)Extraction TimeReference
Supercritical CO₂ (SC-CO₂)Leaves, Branches, Stemsup to 12.41up to 53.66-[9][16]
SoxhletLeaves7.47-8 hours[1]
Water-Steam Distillation (WSD)Leaves5.90--[1]
Microwave-Assisted Hydrodistillation (MHD)Leaves1.94 - 5.8326.322 - 3 hours[1][14]
Microwave Air-Hydrodistillation (MAHD)Leaves2.7725.232 hours[1][14]
Water-Bubble Distillation (WBD)Leaves2.4061.536 hours[1]
Conventional Steam DistillationLeaves2.2 - 2.8-8 hours[14]

Experimental Protocols

Protocol 1: Traditional Steam Distillation

This protocol describes a standard method for extracting patchouli oil via steam distillation, suitable for laboratory and small-scale production.

1. Materials and Equipment

  • Dried patchouli leaves (Pogostemon cablin)

  • Steam distillation apparatus (still, condenser, receiver/separator)[8]

  • Heating source

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

2. Sample Preparation

  • Harvest fresh patchouli leaves.

  • Allow the leaves to wilt and partially dry in a shaded, well-ventilated area for several days.[4] This process reduces moisture content and can enhance the aroma complexity through mild fermentation.[4] Avoid direct sunlight to prevent degradation of volatile compounds.[8]

3. Extraction Procedure

  • Load the dried leaves into the distillation chamber (still), ensuring they are packed uniformly but not too tightly to allow for steam penetration.

  • Introduce steam from a separate boiler (or boil water in the base of the still for water and steam distillation) into the chamber.[4][8]

  • The steam will pass through the plant material, rupturing the oil glands and carrying the volatile aromatic compounds with it.[4]

  • Direct the steam-oil vapor mixture to a condenser.

  • Cool the vapor using circulating water, causing it to condense back into a liquid.

  • Collect the liquid mixture (hydrosol and essential oil) in a separator vessel.

  • The patchouli oil, being less dense than water, will float on top, allowing for physical separation.[8]

  • Continue the distillation for 6-8 hours to ensure complete extraction of heavier fractions like patchouli alcohol.[4][8]

4. Post-Extraction Processing

  • Carefully separate the oil layer from the aqueous layer (hydrosol).

  • Dry the collected oil using a small amount of anhydrous sodium sulfate to remove any residual water.[14]

  • Store the final oil in an amber, airtight vial at 4°C.[14]

Protocol 2: Supercritical CO₂ Extraction (SFE)

This protocol provides a methodology for extracting high-quality patchouli oil using a supercritical fluid extraction system.[16]

1. Materials and Equipment

  • Dried, ground, and sieved patchouli leaves

  • High-purity CO₂ (≥99.5%)

  • Supercritical Fluid Extraction (SFE) system with a high-pressure pump, extraction vessel, heater, and back-pressure regulator[16]

  • Analytical balance

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2. Sample Preparation

  • Dry patchouli leaves in an oven at a controlled temperature (e.g., 30-40°C) to achieve the desired moisture content.[7][16]

  • Grind the dried leaves to a uniform particle size and sieve to standardize.[7][16]

3. Extraction Procedure

  • Load a known mass of the prepared plant material into the SFE extraction vessel.

  • Assemble the SFE system according to the manufacturer's instructions.

  • Set the desired extraction parameters. Optimal conditions can be around 20 MPa pressure and 80°C temperature for maximizing yield.[9]

  • Pump liquid CO₂, pre-cooled by a chiller, to the desired pressure using the high-pressure pump.

  • Heat the pressurized CO₂ to the set temperature as it enters the extraction vessel, bringing it to a supercritical state.

  • Pump the supercritical CO₂ through the extraction vessel at a constant flow rate.

  • The supercritical fluid dissolves the this compound and other compounds from the plant matrix.

  • The CO₂-extract mixture flows through the back-pressure regulator, where the pressure is reduced. This causes the CO₂ to return to its gaseous state, losing its solvent power.

  • The patchouli oil precipitates and is collected in a separation vessel.[16]

  • Continue the extraction for the desired duration (e.g., 60-300 minutes).[16]

4. Analysis

  • Weigh the collected oil to determine the extraction yield.

  • Analyze the chemical composition and quantify the patchouli alcohol content using GC-MS by comparing results with a known standard.[16]

Protocol 3: Microwave Air-Hydrodistillation (MAHD)

This protocol describes a rapid, green technique for patchouli oil extraction.[14][15]

1. Materials and Equipment

  • Dried patchouli leaves

  • Modified microwave oven for extraction

  • 1 L round-bottom flask

  • Condenser and collection apparatus

  • Deionized water

  • Air pump (for MAHD)

2. Sample Preparation

  • Obtain dried patchouli leaves and store them at room temperature until use.[14]

3. Extraction Procedure

  • Place 40 g of patchouli leaves into a 1 L flask containing 400 mL of deionized water.[14]

  • Set up the flask within the microwave oven cavity, connecting it to a condenser located outside the oven.

  • For MAHD, introduce a controlled airflow into the flask. This airflow helps carry the heavy fractions of the oil.[14]

  • Operate the microwave at a selected power level (e.g., 264, 400, or 600 W) for a total period of 2 hours.[14]

  • The microwave energy rapidly heats the water, generating steam in situ and facilitating the release of essential oil.

  • The vapor is condensed and collected in a separating funnel.

4. Post-Extraction Processing

  • Separate the oil from the water layer.

  • Dry the oil over anhydrous sodium sulfate and store it in a sealed amber vial at 4°C until analysis.[14]

Mandatory Visualization: Extraction Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant material.

Extraction_Workflow General Workflow for this compound Extraction cluster_methods Plant Plant Material (Pogostemon cablin leaves) Pretreatment Step 1: Pre-treatment Plant->Pretreatment Drying Drying / Wilting Pretreatment->Drying Grinding Grinding / Sieving Drying->Grinding Extraction Step 2: Extraction Grinding->Extraction Processed Material SD Steam Distillation Extraction->SD SFE Supercritical CO₂ Extraction (SFE) Extraction->SFE MAHD Microwave-Assisted Hydrodistillation (MAHD) Extraction->MAHD Solvent Solvent Extraction (e.g., Soxhlet) Extraction->Solvent PostExtraction Step 3: Post-Extraction SD->PostExtraction Crude Extract SFE->PostExtraction Crude Extract MAHD->PostExtraction Crude Extract Solvent->PostExtraction Crude Extract Separation Oil/Water Separation PostExtraction->Separation DryingOil Drying (Anhydrous Na₂SO₄) Separation->DryingOil Analysis Step 4: Analysis DryingOil->Analysis GCMS GC-MS Analysis (Quantification of this compound) Analysis->GCMS FinalProduct Pure Patchouli Oil GCMS->FinalProduct

Caption: General workflow for this compound extraction from plant to pure oil.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Bioactivity of Patchoulane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for investigating the biological activities of Patchoulane, a characteristic tricyclic sesquiterpene. The protocols detailed herein are designed to assess the anti-inflammatory, anticancer, antimicrobial, and neuroprotective potential of this compound.

Anti-inflammatory Activity

This compound and related sesquiterpenes, such as patchouli alcohol and β-patchoulene, have demonstrated significant anti-inflammatory properties.[1][2][3][4] The primary mechanism often involves the suppression of key inflammatory pathways, including the NF-κB and MAPK/ERK signaling cascades.[1] These pathways regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α, IL-1β, and IL-6.[3][4][5]

Key Assays for Anti-inflammatory Activity
  • Nitric Oxide (NO) Production Assay (Griess Assay): Measures the production of nitrite (B80452), a stable metabolite of NO, in culture supernatants of stimulated macrophages.

  • Pro-inflammatory Cytokine Quantification (ELISA): Quantifies the secretion of key cytokines like TNF-α, IL-6, and IL-1β from stimulated cells.

  • Western Blot Analysis of Signaling Pathways: Assesses the effect of this compound on the activation of key inflammatory signaling proteins, such as NF-κB (p65 translocation) and ERK (phosphorylation).

Experimental Protocols

1.2.1 Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound using a cytotoxicity assay like the MTT assay.[5][6]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the existing medium with medium containing various concentrations of this compound.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.

1.2.2 Nitric Oxide (NO) Production Assay

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include negative (no LPS) and positive (LPS alone) controls.[7]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., sulfanilamide (B372717) solution) to each sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., NED solution) and incubate for another 10 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[6][7]

1.2.3 Pro-inflammatory Cytokine Measurement by ELISA

Protocol:

  • Cell Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the supernatant.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[4][8]

  • Data Analysis: Calculate the cytokine concentration based on the standard curve and determine the percentage of inhibition by this compound.

Data Presentation

Table 1: Anti-inflammatory Activity of this compound and Related Sesquiterpenes

Compound Cell Line Assay Target IC50 / Inhibition Reference
Patchouli Alcohol RAW 264.7 Griess Assay NO Production Significant inhibition at 10, 30, 50 µM [1]
Patchouli Alcohol RAW 264.7 ELISA IL-6 Production Significant inhibition at 10, 30, 50 µM [1]
β-Patchoulene Mouse Paw ELISA TNF-α, IL-1β, IL-6 Dose-dependent decrease [3]

| Patchoulene Epoxide| Mouse Paw | ELISA | TNF-α, IL-1β, IL-6 | Marked decrease |[4] |

Visualization

Caption: this compound anti-inflammatory signaling pathway.

Anticancer Activity

Sesquiterpenes have gained prominence for their potential cytotoxic effects against various tumor cells.[9] Cell-based assays are fundamental in screening for anticancer activity, determining the mechanism of cell death (e.g., apoptosis), and identifying the molecular pathways involved.

Key Assays for Anticancer Activity
  • Cell Viability/Cytotoxicity Assay (MTT, Resazurin): Measures the dose-dependent effect of this compound on the viability of cancer cell lines.[10]

  • Apoptosis Assays (Annexin V/PI Staining, Caspase Activity): Differentiates between apoptotic and necrotic cell death and quantifies the activation of key apoptotic enzymes.[11][12]

  • Cell Cycle Analysis (Flow Cytometry): Determines if the compound induces cell cycle arrest at specific phases (G0/G1, S, G2/M).[13]

  • Cell Migration/Invasion Assay (Wound Healing/Transwell Assay): Evaluates the effect of the compound on the metastatic potential of cancer cells.[9]

Experimental Protocols

2.2.1 Cytotoxicity Screening (MTT Assay)

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HT-29 colorectal, A549 lung, MCF-7 breast) in 96-well plates at densities of 3,000-5,000 cells per well. Allow cells to attach for 24 hours.[10]

  • Compound Treatment: Treat cells with a range of this compound concentrations for 72 hours.[10]

  • MTT Assay: Perform the MTT assay as described in section 1.2.1.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit cell growth by 50%.

2.2.2 Apoptosis Detection by Annexin V/PI Staining

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation

Table 2: Cytotoxic Activity of Sesquiterpenes Against Cancer Cell Lines

Compound Class Cell Line Assay IC50 Value Reference
Sesquiterpene Lactone (Lobatin B) GLC4 (Lung) Cytotoxicity Assay 0.6 µM [13]
Sesquiterpene Lactone (Lobatin B) COLO 320 (Colorectal) Cytotoxicity Assay 1.1 µM [13]
Sesquiterpene Lactone (Neurolenin B) GLC4 (Lung) Cytotoxicity Assay 1.1 µM [13]
Sesquiterpene Lactone (Neurolenin B) COLO 320 (Colorectal) Cytotoxicity Assay 1.2 µM [13]

| FBA-TPQ (Synthetic Analog) | Pancreatic Cancer Lines| MTT Assay | Nanomolar/low micromolar |[12] |

Visualization

anticancer_workflow start Start seed_cells Seed Cancer & Normal Cells (e.g., HT-29, MRC-5) start->seed_cells treat_this compound Treat with this compound (Dose-Response, 72h) seed_cells->treat_this compound mtt_assay MTT Assay for Cell Viability treat_this compound->mtt_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 is_selective Selective Toxicity? calc_ic50->is_selective apoptosis_assay Mechanism of Death Assays (Annexin V, Caspase-Glo) is_selective->apoptosis_assay Yes end End is_selective->end No cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_assay cell_cycle_assay->end

Caption: Workflow for assessing anticancer bioactivity.

Antimicrobial Activity

Natural products are a rich source of novel antimicrobial agents.[14] Cell-based assays are essential for determining the efficacy of compounds like this compound against various pathogenic bacteria and fungi.

Key Assays for Antimicrobial Activity
  • Broth Microdilution Assay: Determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[15]

  • Disk Diffusion Assay: A qualitative screening method where the size of the inhibition zone around a compound-impregnated disk indicates antimicrobial activity.[16][17]

Experimental Protocols

3.2.1 Broth Microdilution for MIC Determination

Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[14]

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL) and then dilute it to the final working concentration.[15]

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microbes only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.

Data Presentation

Table 3: Antimicrobial Activity of Sesquiterpenes and Related Compounds

Compound/Extract Microorganism Assay MIC / Zone of Inhibition Reference
Dichloromethane Fraction (E. crotonoides) S. aureus (MRSA) Broth Dilution 128 µg/mL [18]
Centratherin S. aureus (clinical isolate) Broth Dilution 32 µg/mL [18]
Nor-sesquiterpene 13e P. aeruginosa Broth Dilution 1.2 µg/mL [19]
Nor-sesquiterpene 13e E. coli Broth Dilution 1.9 µg/mL [19]

| Nor-sesquiterpene 13e | C. albicans | Broth Dilution | 3.2 µg/mL |[19] |

Neuroprotective Activity

Neurodegenerative diseases often involve oxidative stress, inflammation, and neuronal apoptosis.[20] Compounds with antioxidant and anti-inflammatory properties, like many sesquiterpenes, are promising candidates for neuroprotection.[20]

Key Assays for Neuroprotective Activity
  • Neurotoxicity Rescue Assay: Measures the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from a neurotoxin-induced cell death (e.g., amyloid-β, rotenone).[20][21]

  • Reactive Oxygen Species (ROS) Assay: Quantifies the intracellular ROS levels to assess the antioxidant capacity of the compound.[20]

  • Apoptosis Assays: Evaluates the inhibition of apoptotic pathways in toxin-treated neuronal cells.

Experimental Protocols

4.2.1 Neurotoxicity Rescue Assay (MTT)

Protocol:

  • Cell Seeding and Differentiation: Seed human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 3 hours.

  • Toxin Induction: Induce neurotoxicity by exposing the cells to a neurotoxin such as amyloid-β (1-42) peptide (e.g., 1 µM) for an additional 24 hours.[22]

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.2.1.

  • Data Analysis: Calculate the percentage of cell viability relative to the toxin-treated control group to determine the protective effect.

Data Presentation

Table 4: Neuroprotective Activity of Natural Compounds

Compound Cell Line Neurotoxin Assay Outcome Reference
Diosgenin + Pterostilbene SH-SY5Y Amyloid-β 1-42 MTT Assay Increased cell viability [20]
Diosgenin + Pterostilbene SH-SY5Y Amyloid-β 1-42 Flow Cytometry Reduced ROS levels [20]
Aminonaphthoquinone 10 SH-SY5Y Amyloid-β 1-42 Cell Viability 93.38% viability [22]

| Biphenylnitrones (BPNs) | SH-SY5Y | Oligomycin/Rotenone | XTT Assay | Neuroprotective effect |[21] |

Visualization

neuroprotection_logic cluster_stressor Cellular Stressors cluster_cellular_response Cellular Response cluster_intervention Intervention Neurotoxin Neurotoxin (e.g., Amyloid-β) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS Inflammation ↑ Neuroinflammation Neurotoxin->Inflammation Apoptosis ↑ Apoptosis ROS->Apoptosis Inflammation->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath This compound This compound This compound->ROS Reduces This compound->Inflammation Reduces This compound->Apoptosis Inhibits

References

In Vivo Efficacy of Patchoulane Sesquiterpenoids: Application Notes & Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo animal models utilized to investigate the therapeutic potential of patchoulane-type sesquiterpenoids, primarily focusing on patchouli alcohol, a major bioactive constituent isolated from Pogostemonis Herba. The following sections detail experimental protocols for various disease models, summarize key quantitative findings, and illustrate the associated signaling pathways and experimental workflows.

Anti-inflammatory Activity of Patchouli Alcohol

Patchouli alcohol has demonstrated significant anti-inflammatory effects in various preclinical models.[1] Two commonly employed models to assess this activity are the xylene-induced ear edema model in mice and the carrageenan-induced paw edema model in rats.[1]

Quantitative Data Summary: Anti-inflammatory and Pharmacokinetic Studies
Model Animal Compound Dosage Route Key Findings Reference
Xylene-Induced Ear EdemaKunming MicePatchouli Alcohol10-40 mg/kgOrallyDose-dependent reduction in ear swelling.[1]
Carrageenan-Induced Paw EdemaRatsPatchouli AlcoholNot SpecifiedNot SpecifiedSignificant inhibition of paw edema.[1]
Pharmacokinetic StudyRatsPatchouli AlcoholNot SpecifiedNot SpecifiedLinear pharmacokinetics. Higher Cmax and AUC, with a shorter Tmax when administered alone compared to as part of patchouli oil.[1]
Experimental Protocols

This model is utilized to evaluate the efficacy of a compound on acute inflammation.

  • Animals: Kunming mice are used for this procedure.

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Grouping: Animals are divided into control and treatment groups.

  • Administration: Patchouli alcohol (10-40 mg/kg) or a vehicle control is administered orally to the mice.

  • Induction of Edema: After a set period (e.g., 60 minutes) post-administration, a fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation. The left ear serves as a control.

  • Evaluation: After a specific time (e.g., 15-30 minutes) following xylene application, the mice are euthanized, and circular sections are removed from both ears using a cork borer. The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated in comparison to the vehicle control group.

This is another standard model for assessing acute inflammation.

  • Animals: Rats (e.g., Sprague-Dawley or Wistar) are used.

  • Grouping and Administration: Similar to the xylene model, animals are divided into groups and administered patchouli alcohol or a vehicle control.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.

  • Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The increase in paw volume is calculated, and the percentage inhibition of edema in the treated groups is determined relative to the control group.

Experimental Workflow: Anti-inflammatory Assessment

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Oral Administration\n(Patchouli Alcohol or Vehicle) Oral Administration (Patchouli Alcohol or Vehicle) Grouping->Oral Administration\n(Patchouli Alcohol or Vehicle) Xylene on Ear (Mice) Xylene on Ear (Mice) Oral Administration\n(Patchouli Alcohol or Vehicle)->Xylene on Ear (Mice) Carrageenan in Paw (Rats) Carrageenan in Paw (Rats) Oral Administration\n(Patchouli Alcohol or Vehicle)->Carrageenan in Paw (Rats) Ear Punch & Weigh Ear Punch & Weigh Xylene on Ear (Mice)->Ear Punch & Weigh Calculate % Inhibition Calculate % Inhibition Ear Punch & Weigh->Calculate % Inhibition Paw Volume Measurement Paw Volume Measurement Carrageenan in Paw (Rats)->Paw Volume Measurement Paw Volume Measurement->Calculate % Inhibition

Caption: Workflow for assessing anti-inflammatory effects.

Signaling Pathway: Anti-inflammatory Action

The anti-inflammatory effects of phytochemicals like patchouli alcohol often involve the modulation of key signaling pathways that regulate the production of inflammatory mediators.

G Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway Activates Patchouli Alcohol Patchouli Alcohol Patchouli Alcohol->NF-κB Pathway Inhibits Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Upregulates Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)->Inflammation

Caption: Simplified anti-inflammatory signaling pathway.

Neuroprotective Effects of Patchouli Alcohol

Patchouli alcohol has demonstrated potential in mitigating cognitive deficits in animal models of neurodegenerative conditions such as Alzheimer's disease.[1] A key model used in this research is the streptozotocin (B1681764) (STZ)-induced model of sporadic Alzheimer's disease in rats.[1]

Quantitative Data Summary: Neuroprotective Studies
Model Animal Compound Dosage Route Key Findings Reference
STZ-Induced Alzheimer'sMale Sprague-Dawley RatsPatchouli AlcoholNot SpecifiedNot SpecifiedAmelioration of cognitive deficits.[1]
Experimental Protocol

This model is designed to mimic the sporadic form of Alzheimer's disease by inducing insulin (B600854) resistance in the brain.[1]

  • Animals: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Rats are anesthetized, and a cannula is stereotaxically implanted into the lateral cerebral ventricle for intracerebroventricular (ICV) injections.

  • Induction of Disease Model: Following a recovery period, the Alzheimer's disease model is induced by an ICV injection of streptozotocin (STZ). A sham group receives a vehicle injection.

  • Treatment: Patchouli alcohol or a vehicle is administered to the respective groups for a specified duration (e.g., daily for several weeks).

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze (to evaluate spatial learning and memory) and the passive avoidance test (to assess long-term memory).

  • Biochemical and Histological Analysis: At the end of the study, brain tissues are collected for analysis. This can include measuring levels of amyloid-beta (Aβ) plaques, tau protein hyperphosphorylation, and markers of oxidative stress and inflammation. Histological staining can be used to visualize neuronal damage.

Experimental Workflow: Neuroprotection Assessment

G cluster_0 Model Induction cluster_1 Treatment Regimen cluster_2 Assessment ICV Cannulation ICV Cannulation STZ Injection STZ Injection ICV Cannulation->STZ Injection Daily Administration\n(Patchouli Alcohol or Vehicle) Daily Administration (Patchouli Alcohol or Vehicle) STZ Injection->Daily Administration\n(Patchouli Alcohol or Vehicle) Behavioral Testing\n(e.g., Morris Water Maze) Behavioral Testing (e.g., Morris Water Maze) Daily Administration\n(Patchouli Alcohol or Vehicle)->Behavioral Testing\n(e.g., Morris Water Maze) Biochemical Analysis Biochemical Analysis Behavioral Testing\n(e.g., Morris Water Maze)->Biochemical Analysis Histological Examination Histological Examination Biochemical Analysis->Histological Examination

Caption: Workflow for assessing neuroprotective effects.

References

Application Notes and Protocols: Derivatization of Patchoulane for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the patchoulane scaffold, a tricyclic sesquiterpene, to enhance its therapeutic potential. This document details synthetic strategies, experimental protocols for bioactivity screening, and presents quantitative data for comparing the efficacy of various derivatives. The primary focus is on improving anti-inflammatory, anticancer, and antimicrobial activities.

Introduction to this compound and its Bioactivity

This compound is a sesquiterpene hydrocarbon that forms the core structure of many bioactive compounds found in patchouli oil, extracted from Pogostemon cablin. The most well-known and abundant this compound derivative is patchouli alcohol. Both patchouli oil and its isolated constituents have been traditionally used in medicine for their anti-inflammatory, antiseptic, and astringent properties. Modern research has confirmed a range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.[1]

Derivatization of the this compound skeleton, particularly from the readily available patchouli alcohol, offers a promising strategy to modulate its physicochemical properties and enhance its biological activities. Modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.

Derivatization Strategies for the this compound Scaffold

The primary starting material for the derivatization of the this compound skeleton is patchouli alcohol, which can be isolated from patchouli oil through fractional distillation.[2][3][4] The hydroxyl group of patchouli alcohol is the main site for chemical modification, allowing for the synthesis of a variety of derivatives.

Synthesis of this compound Esters

Esterification of patchouli alcohol is a straightforward method to introduce various acyl groups, potentially influencing the compound's lipophilicity and interaction with biological targets.

Protocol 1: General Procedure for the Synthesis of this compound Esters [5]

  • Materials: Patchouli alcohol, carboxylic acid (e.g., propionic acid), acid catalyst (e.g., concentrated hydrochloric acid or acid-activated bentonite), and an appropriate solvent.

  • Procedure:

    • In a round-bottom flask, dissolve patchouli alcohol in a suitable solvent.

    • Add the desired carboxylic acid in an equimolar amount or slight excess.

    • Add a catalytic amount of the acid catalyst.

    • Heat the reaction mixture at 100-110°C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound ester.

    • Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis of Other this compound Derivatives

While specific protocols for the synthesis of other this compound derivatives are not extensively reported, general organic synthesis methodologies can be adapted.

  • Ethers: Williamson ether synthesis can be employed by reacting the sodium alkoxide of patchouli alcohol (generated using a strong base like sodium hydride) with an alkyl halide.[6][7]

  • Halogenated Derivatives: The hydroxyl group of patchouli alcohol can be replaced with a halogen using standard halogenating agents (e.g., SOCl₂, PBr₃).[8][9]

  • Nitrogen-Containing Derivatives: The hydroxyl group can be converted to a leaving group (e.g., tosylate) and then displaced with a nitrogen nucleophile (e.g., azide (B81097) followed by reduction, or an amine).[10][11][12][13][14]

Disclaimer: These are proposed synthetic routes and would require optimization of reaction conditions for the specific this compound scaffold.

Bioactivity of this compound Derivatives

The derivatization of this compound can significantly enhance its biological activities. The following sections detail the known and potential bioactivities of these derivatives.

Anti-inflammatory Activity

This compound derivatives, particularly β-patchoulene and patchoulene epoxide, have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of key inflammatory pathways.

Signaling Pathway:

The anti-inflammatory activity of many this compound derivatives is mediated through the inhibition of the NF-κB signaling pathway and the downregulation of pro-inflammatory enzymes like COX-2 and iNOS.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates iNOS_COX2 iNOS/COX-2 (mRNA & Protein) NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs production This compound This compound Derivatives This compound->IKK inhibits This compound->NFkB_n inhibits translocation DNA DNA NFkB_n->DNA binds to DNA->iNOS_COX2 transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription Inflammation Inflammation Cytokines->Inflammation LPS LPS LPS->TLR4 NO_PGs->Inflammation G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Buffer, Probe) mix Mix Enzyme, Buffer, Heme & Compound reagents->mix compounds Prepare Test Compounds & Controls compounds->mix incubate Incubate (37°C, 10 min) mix->incubate start Initiate with Arachidonic Acid incubate->start measure Measure Fluorescence (Kinetic Mode) start->measure calculate Calculate % Inhibition & IC50 measure->calculate G A Seed Cells in 96-well plate B Treat with This compound Derivatives A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

References

Application Notes and Protocols: Patchoulane Scaffold as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, derived from natural products, offer a powerful and efficient strategy to introduce stereochemical complexity in the synthesis of bioactive molecules. The patchoulane scaffold, a tricyclic sesquiterpenoid skeleton, serves as a valuable chiral starting material. This document provides detailed application notes and protocols for the utilization of a key this compound derivative, patchoulene oxide, as a chiral building block, exemplified by its pivotal role in the landmark total synthesis of the anticancer drug Taxol® (paclitaxel) by Holton.[1][2]

Overview of the Synthetic Strategy

The rigid, conformationally constrained structure of the this compound skeleton makes it an excellent starting point for stereocontrolled transformations. In the Holton Taxol synthesis, commercially available (-)-patchoulene oxide, which is readily prepared from patchoulol, already contains 15 of the 20 carbon atoms required for the core of Taxol, significantly shortening the synthetic route.[1][3] The inherent chirality of patchoulene oxide is strategically transferred through a series of carefully orchestrated reactions to construct the complex ABCD ring system of Taxol.

The initial steps of the synthesis involve a cascade of rearrangements and functional group manipulations to transform the this compound core into a versatile intermediate, primed for the construction of the B and C rings of the Taxol framework. This strategy highlights the utility of readily available, complex natural products as chiral starting points for the synthesis of medicinally important compounds.

Key Transformations and Experimental Protocols

The following section details the initial key transformations in the Holton Taxol total synthesis, starting from patchoulene oxide.

Table 1: Summary of Key Reactions and Yields
StepReactionStarting MaterialProductReagentsYield (%)
1Epoxide Ring Opening(-)-Patchoulene oxideAllylic alcoholtert-Butyllithium (B1211817)-
2Sharpless Asymmetric EpoxidationAllylic alcoholEpoxyalcoholtert-Butyl hydroperoxide, Titanium(IV) isopropoxide98 (2 steps)
3Skeletal RearrangementEpoxyalcoholUnsaturated diolBoron trifluoride etherate70
4Silyl Ether ProtectionUnsaturated diolTES-protected diolTriethylsilyl chloride, Triethylamine, DMAP-
5Epoxidation and Grob FragmentationTES-protected diolBicyclic ketonetert-Butyl hydroperoxide, Titanium(IV) isopropoxide-
6Silyl Ether ProtectionBicyclic ketoneTBS-protected ketoneTBSOTf, Pyridine94 (3 steps)
7Aldol AdditionTBS-protected ketoneSecondary alcohol4-Pentenal, i-Pr₂NMgBr-
8Carbonate FormationSecondary alcoholCarbonate esterPhosgene, Pyridine, Ethanol75 (2 steps)
9Asymmetric HydroxylationCarbonate esterα-HydroxyketoneLDA, (+)-Camphorsulfonyl oxaziridine85
10Reductionα-HydroxyketoneTriolRed-Al-
11Carbonate FormationTriolCyclic CarbonatePhosgene, Pyridine97 (2 steps)
12Swern OxidationCyclic CarbonateKetoneOxalyl chloride, DMSO, Triethylamine95
13Chan RearrangementKetoneα-HydroxylactoneLithium tetramethylpiperidide (LiTMP)90

Experimental Protocols

Protocol 1: Synthesis of Allylic Alcohol from (-)-Patchoulene Oxide

This protocol describes the initial ring-opening of the epoxide to form a key allylic alcohol intermediate.

Materials:

  • (-)-Patchoulene oxide

  • tert-Butyllithium in hexanes

  • Anhydrous hexanes

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of (-)-patchoulene oxide in anhydrous hexanes is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to the appropriate temperature (typically -78 °C to 0 °C).

  • A solution of tert-butyllithium in hexanes is added dropwise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.

Protocol 2: Sharpless Asymmetric Epoxidation of the Allylic Alcohol

This protocol details the stereoselective epoxidation of the allylic alcohol.

Materials:

  • Allylic alcohol from Protocol 1

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

  • Titanium(IV) isopropoxide

  • Anhydrous dichloromethane (B109758) (DCM)

  • Molecular sieves (4Å)

  • Argon or Nitrogen gas supply

Procedure:

  • A flame-dried flask is charged with anhydrous dichloromethane and powdered 4Å molecular sieves under an inert atmosphere.

  • The allylic alcohol, dissolved in DCM, is added to the flask.

  • The mixture is cooled to -20 °C.

  • Titanium(IV) isopropoxide is added, followed by the dropwise addition of TBHP.

  • The reaction mixture is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a quenching agent (e.g., aqueous solution of tartaric acid or sodium hydroxide).

  • The mixture is stirred vigorously until two clear layers form.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude epoxyalcohol is purified by flash chromatography.

Protocol 3: Chan Rearrangement for C-Ring Precursor Synthesis

This protocol describes a key carbon-carbon bond-forming reaction to construct a precursor for the C-ring of Taxol.[4][5]

Materials:

  • Ketone precursor (Compound 15 in the Holton synthesis)

  • Lithium tetramethylpiperidide (LiTMP)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • A solution of the ketone precursor in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -23 °C to -10 °C).

  • A freshly prepared solution of LiTMP in THF is added dropwise to the stirred solution.

  • The reaction is stirred at low temperature for the specified time and monitored by TLC.[4]

  • The reaction is quenched with a suitable proton source at low temperature.

  • The mixture is warmed to room temperature and partitioned between an organic solvent and water.

  • The organic layer is separated, and the aqueous layer is extracted.

  • The combined organic extracts are washed, dried, and concentrated.

  • The resulting α-hydroxylactone is purified by chromatography.

Visualizing the Synthetic Pathway

The following diagrams illustrate the initial key transformations in the Holton Taxol total synthesis, starting from the this compound-derived chiral building block.

G cluster_0 AB Ring Synthesis Patchoulene_oxide (-)-Patchoulene oxide Allylic_alcohol Allylic alcohol Patchoulene_oxide->Allylic_alcohol t-BuLi Epoxyalcohol Epoxyalcohol Allylic_alcohol->Epoxyalcohol TBHP, Ti(OiPr)4 Unsaturated_diol Unsaturated diol Epoxyalcohol->Unsaturated_diol BF3·OEt2

Caption: Initial transformations of the this compound scaffold.

G cluster_1 C Ring Precursor Synthesis Ketone_15 Ketone alpha_Hydroxylactone_16 α-Hydroxylactone Ketone_15->alpha_Hydroxylactone_16 LiTMP (Chan Rearrangement)

Caption: Key C-C bond formation via Chan Rearrangement.

Conclusion

The use of the this compound-derived chiral building block, (-)-patchoulene oxide, in the total synthesis of Taxol is a testament to the power of leveraging complex natural products in the design of efficient and stereoselective synthetic routes. The protocols and data presented here provide a valuable resource for researchers in organic synthesis and medicinal chemistry, illustrating a practical application of a readily available chiral starting material in the construction of a molecule of significant therapeutic importance. The strategies employed in the early stages of the Holton synthesis can serve as an inspiration for the development of novel synthetic methodologies for other complex molecular targets.

References

Application Notes and Protocols: Patchouli-Derived Sesquiterpenes in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the use of patchouli-derived sesquiterpenes in fragrance chemistry. It is critical to first address a common point of nomenclatural confusion. The user's query specified "Patchoulane" (C₁₅H₂₆), a saturated sesquiterpenoid hydrocarbon. However, literature and industry data indicate that this compound itself is not used as a fragrance ingredient. The characteristic and highly valued aroma of patchouli is primarily attributed to other closely related sesquiterpenes, namely Patchouli Alcohol (also known as Patchoulol) and various isomers of Patchoulene (C₁₅H₂₄). Therefore, this document will focus on the application of these fragrant compounds.

Patchouli oil, extracted from the leaves of Pogostemon cablin, is a cornerstone of the perfumery industry, prized for its complex, rich aroma and its exceptional properties as a fixative.[1][2] Its scent is multifaceted, often described as woody, earthy, camphoraceous, and even with sweet, spicy, or wine-like nuances.[3][4] The primary constituents responsible for this profile are patchouli alcohol, α-patchoulene, β-patchoulene, and various guaiene (B7798472) and seychellene (B1217708) isomers.[5] Understanding the individual contributions and applications of these molecules is essential for fragrance development and research.

Chemical Relationships and Structures

The key compounds derived from patchouli share a common sesquiterpenoid backbone but differ in their degree of saturation and functional groups, which significantly impacts their olfactory properties.

G cluster_key Key Molecules in Patchouli Aroma A This compound (C₁₅H₂₆) Saturated Hydrocarbon (Not used in fragrance) B Patchoulene (Isomers) (C₁₅H₂₄) Unsaturated Hydrocarbon (Earthy, woody aroma) B->A Hydrogenation (Saturation) C Patchouli Alcohol (Patchoulol) (C₁₅H₂₆O) Sesquiterpene Alcohol (Primary odorant, fixative) B->C Hydration/Metabolism

Fig. 1: Chemical relationship of key patchouli-related sesquiterpenes.

Application Notes

Olfactory Properties of Key Patchouli-Derived Molecules

The overall scent of patchouli oil is a complex synergy of its components. However, individual molecules and refined fractions are often used to achieve specific effects in fragrance compositions.

CompoundCAS NumberMolecular FormulaOlfactory ProfileTypical Use & Characteristics
Patchouli Alcohol 5986-55-0C₁₅H₂₆OWoody, earthy, camphoraceous, powdery, musty.[6][7]The primary contributor to the characteristic patchouli aroma. It is a powerful fixative, providing depth, richness, and longevity to fragrances.[1][2] Often used in oriental, chypre, and woody accords.[2][4]
α-Patchoulene 560-32-7C₁₅H₂₄Strong, earthy, woody.[8]Contributes to the characteristic top and heart notes of patchouli. Blends well with other woody and earthy notes.
β-Patchoulene 514-51-2C₁₅H₂₄Woody, spicy nuances.Adds complexity and warmth to the overall patchouli scent profile.
δ-Guaiene 3691-11-0C₁₅H₂₄Woody, spicy.A significant component of patchouli oil, contributing to its spicy and woody character.
Seychellene 20085-93-2C₁₅H₂₄Woody, herbaceous.Another key sesquiterpene that shapes the overall aroma of patchouli oil.
Clearwood® 84238-39-1 / 1450625-49-6MixtureA soft, clean version of Patchouli, lacking the earthy, leathery, and rubbery notes of the natural oil.[9]A synthetic biotech-derived ingredient used for a modern, cleaner patchouli note. Offers high consistency and stability.
Applications in Fragrance Compositions

Patchouli derivatives are exceptionally versatile and are used across a wide range of fragrance applications.

  • Fine Fragrance: A fundamental component in chypre (in combination with bergamot and oakmoss) and oriental fragrance families.[2][4] It provides a rich, sensual, and long-lasting base that supports floral, spicy, and citrus notes.[3]

  • Fixative Properties: The high molecular weight and low volatility of compounds like patchouli alcohol make them excellent fixatives.[1][2] They slow the evaporation rate of more volatile top and middle notes, increasing the overall tenacity and longevity of a fragrance on the skin.

  • Cosmetics and Personal Care: Used to scent a wide array of products, including soaps, lotions, shampoos, and deodorants.[5] Its strong character is effective at masking base odors.

  • Home Fragrance: Employed in candles, diffusers, and incense to create warm, grounding, and sophisticated ambient scents.[10]

Quantitative Analysis: Chemical Composition of Patchouli Oil

The exact composition of patchouli essential oil can vary significantly based on geographic origin, harvesting time, and processing methods. The following table summarizes typical component percentages found in various GC-MS analyses.

CompoundPercentage Range (%)Reference(s)
Patchouli Alcohol (Patchoulol)22.7 - 65.09[11][12][13]
δ-Guaiene18.90 - 21.51[11][12]
α-Guaiene18.61 - 20.13[11][12]
α-Patchoulene9.01[11]
β-Patchoulene4.56[12]
Seychellene3.77 - 5.70[12][13]
trans-Caryophyllene7.29 - 7.96[12][14]

Experimental Protocols

Protocol for GC-MS Analysis of Patchouli-Derived Materials

This protocol outlines a general method for identifying and quantifying the volatile components in patchouli oil or fragrance compositions containing patchouli derivatives.

Objective: To separate, identify, and quantify the chemical constituents of a volatile sample.

Materials & Equipment:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary Column (e.g., HP-5MS, DB-5, or similar non-polar column)

  • Helium (carrier gas)

  • Sample vials, micropipettes

  • Solvent (e.g., ethanol, hexane)

  • Sample of patchouli oil or fragrance concentrate

Procedure:

  • Sample Preparation:

    • Prepare a 1% solution of the oil sample in a suitable solvent (e.g., ethanol).

    • Vortex the solution to ensure homogeneity.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 4°C/minute to 240°C.

      • Hold: Hold at 240°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector:

      • Transfer line temperature: 250°C.

      • Ion source temperature: 230°C.

      • Scan range: m/z 40-500.

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC.

    • Start the data acquisition program.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm identifications using Kovats Retention Indices if possible.

    • Calculate the relative percentage of each component based on the peak area in the total ion chromatogram (TIC).

Protocol for Sensory Evaluation of Fragrance Ingredients

Sensory evaluation is crucial for understanding the olfactory properties of an ingredient and its performance in a blend. The following are standard methodologies.

A. Triangle Test

Objective: To determine if a perceptible difference exists between two samples (e.g., natural patchouli alcohol vs. a synthetic version).[15][16]

G start Start: Prepare Samples A and B prep Create two sets of three smelling strips: Set 1: A, A, B Set 2: B, B, A start->prep present Present one set to a panelist in a randomized, blind-coded manner (e.g., coded 123, 456, 789) prep->present instruct Instruct panelist to smell strips from left to right and identify the 'odd' or different sample present->instruct record Record the panelist's choice instruct->record analyze Analyze results statistically. (e.g., using Chi-square or binomial tables) Is the number of correct identifications significantly above chance (1/3)? record->analyze end_diff Conclusion: A perceptible difference exists analyze->end_diff Yes end_nodiff Conclusion: No perceptible difference detected analyze->end_nodiff No G start Start: Prepare Final Fragrance Formulation in Final Packaging initial_eval Perform Initial Evaluation (Time 0): - Olfactory assessment - Color measurement (spectrophotometer) - pH, viscosity (if applicable) start->initial_eval storage Store samples under different conditions: - Control: 25°C / 60% RH - Accelerated: 40°C / 75% RH - Light Exposure: UV cabinet initial_eval->storage periodic_eval Evaluate samples at set intervals (e.g., 1, 2, 3 months) storage->periodic_eval compare Compare results from stressed samples to the control sample at each interval. Note any changes in color, odor, or physical properties. periodic_eval->compare analyze Analyze data to identify any degradation trends. Do changes exceed acceptable limits? compare->analyze end_stable Conclusion: Product is stable under tested conditions. Predict shelf life. analyze->end_stable No end_unstable Conclusion: Product is unstable. Reformulation or packaging change needed. analyze->end_unstable Yes

References

Application Notes and Protocols for the Development of Patchoulane-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current state of research on patchoulane-based sesquiterpenoids as potential drug candidates. This document details their anti-inflammatory, antiviral, and anticancer activities, including quantitative data, experimental protocols for key assays, and visualization of the underlying signaling pathways.

I. Introduction to this compound Sesquiterpenoids

This compound-type sesquiterpenoids are a class of natural products characterized by a tricyclic carbon skeleton, most notably found in patchouli oil derived from Pogostemon cablin. Key examples of this compound sesquiterpenoids with demonstrated biological activity include patchouli alcohol, pogostone, patchoulene epoxide, and seychellene (B1217708). These compounds have garnered significant interest in drug discovery due to their diverse pharmacological properties.

II. Data Presentation: Bioactivities of this compound Derivatives

The following tables summarize the quantitative data on the anti-inflammatory, antiviral, and anticancer activities of various this compound-based compounds.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

CompoundAssayCell Line/ModelIC₅₀/InhibitionReference
PogostoneNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages-
Patchoulene EpoxideCarrageenan-induced paw edemaMiceSignificant inhibition[1][2]
β-PatchouleneCarrageenan-induced paw edemaMiceSignificant inhibition[3]
Patchouli AlcoholPro-inflammatory cytokine production (TNF-α, IL-1β, IL-6)LPS-stimulated RAW 264.7 macrophagesSignificant reduction[4]

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirus StrainCell LineIC₅₀Reference
Patchouli AlcoholInfluenza A/PR/8/34 (H1N1)MDCK2.635 µM[5]
Patchouli AlcoholInfluenza A/Leningrad/134/57 (H2N2)MDCK4.0 µM[6]
Patchouli AlcoholInfluenza B/Ibaraki/2/85MDCK40.82 µM[6]

Table 3: Anticancer Activity of this compound and Pogostemon cablin Extracts

Compound/ExtractCancer Cell LineCancer TypeIC₅₀Reference
Patchouli AlcoholHCT116, SW480Colorectal CancerDose-dependent growth suppression[7]
PogostoneA549Lung Cancer-[6]
PogostoneMelanoma cellsMelanomaSynergistic effect with dacarbazine[8]
Pogostemon cablin extractHL-60Acute Myeloid Leukemia15.58 ± 0.45 µg/ml (12 hr)[9]
Pogostemon cablin extractJurkatAcute T-cell Leukemia16 ± 2.69 µg/ml (12 hr)[9]
Pogostemon cablin extractK562Chronic Myelogenous Leukemia21.78 ± 1.39 µg/ml (12 hr)[9]
Pogostemon cablin extractHT-29Colorectal Cancer21.04 ± 0.68 µg/ml (48 hr)[10]
Pogostemon cablin extractCT26Colorectal Cancer15.46 ± 1.28 µg/ml (48 hr)[10]
6-Acetoxy CypereneOvarian Cancer Cells (A2780, SKOV3, OVCAR3)Ovarian CancerModerate cytotoxicity[11]

III. Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to evaluate the therapeutic potential of this compound-based drug candidates.

A. In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. The final solvent concentration should not exceed 0.1% to avoid toxicity. Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or vehicle control. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in DMEM to a final concentration of 1 µg/mL. Add the LPS solution to the wells, except for the negative control group.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[12]

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[12]

    • Add an equal volume of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Troubleshooting:

  • Low NO production: Ensure the LPS is active and used at an appropriate concentration. Check the cell passage number, as high passage numbers can lead to reduced responsiveness.[13][14]

  • High background: Use phenol (B47542) red-free medium for the Griess assay. Ensure reagents are fresh.

B. In Vitro Antiviral Assay: Neuraminidase (NA) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of influenza virus neuraminidase.

Materials:

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Test compound (this compound derivative)

  • Oseltamivir or Zanamivir (positive control)

  • Stop Solution (e.g., 0.1 M Glycine in 25% Ethanol, pH 10.7)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: ~355-365 nm, Emission: ~440-460 nm)

Protocol:

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Dilute the influenza virus stock in the assay buffer to a concentration that gives a linear reaction rate.

  • Incubation with Inhibitor: In a 96-well plate, add 50 µL of the diluted virus to each well. Then, add 50 µL of the serially diluted test compound or control to the respective wells. Incubate at room temperature for 30-45 minutes.[7][15]

  • Substrate Addition: Add 50 µL of the MUNANA substrate solution (e.g., 300 µM in assay buffer) to each well to initiate the enzymatic reaction.[7][15]

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.[7][15]

  • Stopping the Reaction: Add 100 µL of the stop solution to each well to terminate the reaction.[7]

  • Fluorescence Measurement: Read the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined as the concentration of the compound that reduces the neuraminidase activity by 50%.

Troubleshooting:

  • High background fluorescence: Protect MUNANA solution from light. Prepare fresh substrate solution for each experiment.[16]

  • Low signal: Optimize virus concentration and incubation time. Ensure the pH of the assay buffer is optimal for NA activity.

C. In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rats or mice.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compound (this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Vehicle for test compound and reference drug

  • Plethysmometer or digital calipers

  • Syringes and needles

Protocol:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups of animals via an appropriate route (e.g., oral gavage). This is typically done 30-60 minutes before carrageenan injection.[17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[17]

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

  • Data Analysis: Calculate the percentage increase in paw volume or thickness for each group at each time point compared to the baseline measurement. Determine the percentage inhibition of edema by the test compound and reference drug relative to the vehicle control group.

Troubleshooting:

  • High variability: Ensure consistent injection technique and volume of carrageenan. Use animals of similar age and weight.

  • Lack of effect: Verify the inflammatory response induced by the carrageenan batch. Adjust the dose of the test compound.

IV. Signaling Pathways and Mechanisms of Action

This compound-based drug candidates exert their biological effects through the modulation of various cellular signaling pathways.

A. Anti-Inflammatory Signaling Pathways

Pogostone and other this compound derivatives have been shown to inhibit the production of pro-inflammatory mediators by targeting key signaling pathways such as NF-κB and MAPK.

anti_inflammatory_pathway cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory transcription MAPK MAPKs (p38, JNK) MAPKK->MAPK activate AP1 AP-1 MAPK->AP1 AP1->Nucleus Patchoulanes This compound Derivatives (e.g., Pogostone) Patchoulanes->TAK1 Patchoulanes->IKK Patchoulanes->MAPKK

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

B. Antiviral Mechanism of Action

Patchouli alcohol has been identified as an inhibitor of influenza virus neuraminidase, an essential enzyme for the release of new viral particles from infected cells.

antiviral_mechanism Virus Influenza Virus HostCell Host Cell Virus->HostCell Enters Replication Viral Replication HostCell->Replication Budding Budding Virions Replication->Budding Neuraminidase Neuraminidase (NA) Budding->Neuraminidase requires Release Virus Release Neuraminidase->Release PatchouliAlcohol Patchouli Alcohol PatchouliAlcohol->Neuraminidase Inhibits

Caption: Inhibition of influenza virus neuraminidase by patchouli alcohol.

C. Anticancer Signaling Pathways

Patchouli alcohol has demonstrated anticancer activity in colorectal cancer cells by inducing apoptosis and cell cycle arrest. This is mediated, in part, through the inhibition of histone deacetylase 2 (HDAC2) and modulation of the NF-κB and β-catenin signaling pathways.[7][19]

anticancer_pathway cluster_cellcycle Cell Cycle Control PatchouliAlcohol Patchouli Alcohol HDAC2 HDAC2 PatchouliAlcohol->HDAC2 Inhibits p21 p21 PatchouliAlcohol->p21 NFkB NF-κB PatchouliAlcohol->NFkB Activates betaCatenin β-catenin PatchouliAlcohol->betaCatenin Downregulates cMyc c-Myc HDAC2->cMyc CellGrowth Cell Growth & Proliferation cMyc->CellGrowth CyclinD1_CDK4 Cyclin D1 / CDK4 p21->CyclinD1_CDK4 G1_S G1/S Phase Transition CyclinD1_CDK4->G1_S Apoptosis Apoptosis NFkB->Apoptosis betaCatenin_trans β-catenin Transcriptional Activity betaCatenin->betaCatenin_trans betaCatenin_trans->CellGrowth

Caption: Anticancer mechanisms of patchouli alcohol.

V. Future Directions

The promising in vitro and in vivo activities of this compound-based compounds warrant further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities and to guide the synthesis of more potent and selective derivatives.

  • Pharmacokinetic and Toxicological studies: To evaluate the drug-like properties and safety profiles of lead candidates.

  • Elucidation of Mechanisms: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by different this compound derivatives, including the less-studied compounds like seychellene and cycloseychellene.

  • Clinical Trials: Promising candidates with favorable preclinical data should be advanced into clinical trials to assess their efficacy and safety in humans.

These application notes and protocols provide a foundational resource for the continued exploration and development of this compound-based sesquiterpenoids as a novel class of therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of Patchoulane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchoulane-type sesquiterpenoids, derived from the medicinal plant Pogostemon cablin (patchouli), represent a promising class of natural products with a diverse range of biological activities. The characteristic tricyclic scaffold of this compound has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. This has led to a growing interest in the systematic screening of this compound libraries to identify novel therapeutic leads. High-throughput screening (HTS) provides an efficient platform to evaluate large numbers of these compounds against various biological targets, accelerating the drug discovery process.

This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries, focusing on relevant signaling pathways and experimental workflows.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of this compound and related sesquiterpenoid derivatives, providing a basis for assay selection and hit validation.

Table 1: Anticancer Activity of Sesquiterpenoids

Compound ClassCompound ExampleCell LineAssay TypeIC50 (µM)Reference
This compoundPatchouli AlcoholDU145 (Prostate Cancer)MTT Assay~50 µg/mL[1]
This compoundPatchouli AlcoholPC-3 (Prostate Cancer)MTT Assay~75 µg/mL[1]
Guaiane SesquiterpeneAquisinenoid CMCF-7 (Breast Cancer)MTT Assay2.83[2]
Guaiane SesquiterpeneAquisinenoid CMDA-MB-231 (Breast Cancer)MTT Assay1.55[2]
Sesquiterpene LactonePolymatin BCCRF-CEM (Leukemia)MTT Assay>20[3]
Sesquiterpene LactoneUvedalinCCRF-CEM (Leukemia)MTT Assay>20[3]

Table 2: Anti-inflammatory Activity of Sesquiterpenoids

Compound ClassCompound ExampleCell Line/ModelAssay TypeIC50 (µM)Reference
This compoundPatchouli AlcoholRAW264.7 MacrophagesiNOS Inhibition-[4]
This compoundβ-PatchouleneCarrageenan-induced paw edemaEdema Inhibition-[5]
Sesquiterpene LactoneCostunolideActivated MacrophagesTNF-α Secretion2.05[5]
Sesquiterpene LactoneIxerisoside ARAW264.7 MacrophagesNO Production12.13 - 31.10[6]
Sesquiterpene LactoneSantamarinLPS-induced MacrophagesNO, PGE2, TNF-α, IL-1β Inhibition-[5]

Signaling Pathways and Experimental Workflows

High-throughput screening of this compound libraries can be designed to target key signaling pathways implicated in cancer and inflammation. Below are diagrams of relevant pathways and a general experimental workflow for an HTS campaign.

NF_kB_Signaling_Pathway This compound Library This compound Library IKK Complex IKK Complex This compound Library->IKK Complex inhibits? TNF-α / LPS TNF-α / LPS TNFR / TLR4 Receptor TNF-α / LPS->TNFR / TLR4 TNFR / TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription

Caption: NF-κB Signaling Pathway Inhibition.

mTOR_Signaling_Pathway This compound Library This compound Library mTORC1 mTORC1 This compound Library->mTORC1 inhibits? Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis & Cell Growth 4E-BP1->Protein Synthesis & Cell Growth

Caption: mTOR Signaling Pathway Inhibition.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Dose-Response cluster_4 Secondary Assays & SAR a This compound Library (Crude Extracts or Pure Compounds) b Solubilization in DMSO a->b c Serial Dilution & Plating (384-well plates) b->c d Cell Seeding c->d e Compound Addition d->e f Incubation e->f g Assay Readout (e.g., Luminescence, Fluorescence) f->g h Data Normalization (e.g., Z-score) g->h i Hit Identification (Thresholding) h->i j Re-testing of Hits i->j k Dose-Response Curves j->k l IC50 Determination k->l m Orthogonal Assays (e.g., Target-based vs. Phenotypic) l->m n Structure-Activity Relationship (SAR) Studies m->n

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Cell Viability/Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the effect of this compound library compounds on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., DU145, PC-3, MCF-7)

  • Complete cell culture medium

  • This compound library compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Prepare serial dilutions of the this compound library compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for active compounds.

NF-κB Reporter Assay

This protocol measures the inhibition of NF-κB transcriptional activity by this compound compounds in response to an inflammatory stimulus.

Materials:

  • A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • This compound library compounds dissolved in DMSO

  • Inducer of NF-κB activation (e.g., TNF-α at 10 ng/mL)

  • Luciferase assay reagent

  • 96-well white opaque plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well white opaque plate at a suitable density and incubate overnight.

  • Pre-treat the cells with various concentrations of the this compound library compounds for 1-2 hours.

  • Stimulate the cells with TNF-α for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-stimulated controls.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[9][10]

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) and calculate the percentage of inhibition of NF-κB activity for each compound.

mTOR Phosphorylation Assay (In-Cell Western™)

This protocol quantifies the inhibition of mTORC1 signaling by measuring the phosphorylation of its downstream target, S6 ribosomal protein.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., MCF-7)

  • Complete cell culture medium

  • This compound library compounds dissolved in DMSO

  • Stimulant for mTOR pathway (e.g., insulin)

  • Fixation and permeabilization buffers

  • Blocking buffer

  • Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total-S6

  • Infrared-dye-conjugated secondary antibodies

  • Infrared imaging system

Protocol:

  • Seed cells in a 384-well plate and incubate overnight.[11]

  • Treat the cells with serial dilutions of the this compound library compounds for a specified time (e.g., 2 hours).[11]

  • Stimulate the cells with insulin (B600854) to activate the mTOR pathway.

  • Fix and permeabilize the cells.[11]

  • Block non-specific binding sites.

  • Incubate with primary antibodies against phospho-S6 and total-S6.

  • Incubate with the appropriate infrared-dye-conjugated secondary antibodies.

  • Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both phospho-S6 and total-S6.[11]

  • Normalize the phospho-S6 signal to the total-S6 signal to determine the inhibitory effect of the compounds on mTORC1 signaling.

Conclusion

The high-throughput screening of this compound libraries offers a powerful approach to discover novel drug candidates for the treatment of cancer and inflammatory diseases. The protocols and workflows outlined in this document provide a framework for systematically evaluating these valuable natural products. Successful implementation of these HTS campaigns, followed by rigorous hit validation and structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of the this compound scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Patchouli Oil Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and quality of Patchoulane and patchouli oil extraction.

Troubleshooting Guides

This section addresses common issues encountered during the extraction process, offering potential causes and solutions based on experimental data.

Issue 1: Low Yield of Patchouli Oil

A lower-than-expected yield of patchouli oil is a frequent challenge. The following table summarizes the impact of various extraction parameters on yield, compiled from multiple studies.

Table 1: Influence of Extraction Parameters on Patchouli Oil Yield

ParameterMethodConditionYield (%)Key Findings & Recommendations
Extraction Method Steam DistillationTraditional Method2.2 - 2.8[1][2]A common but potentially lower-yield method due to thermal degradation.[1]
HydrodistillationOptimized with MgCl₂Up to 0.120Addition of salt can improve oil separation and increase yield.[3]
Microwave-Assisted Hydrodistillation (MHD)120 min1.94Faster than traditional methods, but yield may not be the highest.[4]
Microwave Air-Hydrodistillation (MAHD)120 min, 600W, 5.0 L/min air flow2.77[2][4]The addition of airflow can significantly improve the extraction of heavier oil components, boosting yield.[2]
Supercritical CO₂ Extraction20 MPa, 80°C12.41Offers significantly higher yields and avoids thermal degradation of sensitive compounds.[1]
Solvent Extraction (Microwave-Assisted)Ethanol (B145695), 75 min28.45[5]The choice of solvent has a major impact; polar solvents like ethanol can yield very high extraction rates.[5]
Solvent Extraction (Microwave-Assisted)Hexane, 45 min6.25[5]Non-polar solvents may result in lower yields compared to polar alternatives.[5]
Raw Material Preparation Fresh LeavesWater-Steam DistillationLower Yield[6]Dried leaves consistently produce a higher yield of patchouli oil.[6][7]
Dried Leaves (Oven Dried)Steam Distillation, 0.4 kg/cm ² pressure2.00[8]Proper drying and breaking down of cell walls is crucial for efficient extraction.[7]
Material Size20 meshOptimal[3]Grinding the raw material to a smaller particle size increases the surface area for extraction.
Extraction Time Hydrodistillation5 hoursOptimal[3]Yield generally increases with time up to an optimal point, after which it may plateau.
Solvent to Solid Ratio Hydrodistillation0.075 g/mLOptimal[3]An optimal ratio ensures efficient contact between the solvent and the plant material.

Troubleshooting Flowchart for Low Yield

Caption: Troubleshooting workflow for addressing low patchouli oil yield.

Experimental Protocols

Optimized Microwave-Assisted Hydrodistillation (MAHD) of Patchouli Oil

This protocol describes a method for extracting patchouli oil with an improved yield through the addition of airflow.

Materials and Equipment:

  • Dried patchouli leaves (ground to 20-40 mesh)

  • Distilled water

  • Modified microwave oven for distillation with an air inlet

  • Round bottom flask

  • Clevenger-type apparatus

  • Heating mantle

  • Air pump with a flow meter

  • Condenser

  • Collection vessel

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Sample Preparation: Weigh a specific amount of dried, ground patchouli leaves (e.g., 100g).

  • Apparatus Setup: Place the ground leaves into the round bottom flask. Add distilled water at an optimized ratio (e.g., 0.10 g/mL).[2]

  • Connect the flask to the Clevenger apparatus and the condenser within the microwave system.

  • Connect the air pump to the air inlet of the flask, ensuring a controlled airflow (e.g., 5.0 L/min).[2]

  • Extraction: Begin the extraction by setting the microwave power to an optimized level (e.g., 600 W).[2]

  • Simultaneously, start the airflow through the mixture.

  • Continue the extraction for the optimized duration (e.g., 120 minutes).[4]

  • The essential oil and water vapor will rise, be condensed, and collected in the Clevenger apparatus.

  • Oil Separation: After the extraction is complete, allow the apparatus to cool. The patchouli oil, being less dense than water, will form a layer on top.

  • Carefully separate the oil from the hydrosol.

  • Analysis: Analyze the yield and chemical composition of the extracted oil, particularly the patchouli alcohol content, using GC-MS.

Experimental Workflow Diagram

MAHD_Workflow Start Start: Sample Preparation (Drying and Grinding) Setup Apparatus Setup (Flask, Clevenger, Microwave) Start->Setup Extraction Microwave-Assisted Hydrodistillation (Set Power, Time, Airflow) Setup->Extraction Condensation Condensation of Vapor Extraction->Condensation Collection Collection of Oil and Hydrosol Condensation->Collection Separation Separation of Patchouli Oil Collection->Separation Analysis Yield Calculation and GC-MS Analysis Separation->Analysis End End: Purified Patchouli Oil Analysis->End

Caption: Workflow for Microwave-Assisted Hydrodistillation (MAHD).

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting patchouli oil yield?

A1: Based on available data, the extraction method and the choice of solvent appear to be the most critical factors. Supercritical CO₂ extraction and microwave-assisted solvent extraction with ethanol have demonstrated significantly higher yields compared to traditional distillation methods.[1][5] Raw material preparation, specifically proper drying of the leaves, is also crucial for maximizing yield.[6][7]

Q2: How does extraction time influence the yield and quality of patchouli oil?

A2: Generally, increasing the extraction time leads to a higher yield, up to a certain point where the rate of extraction slows down and eventually plateaus.[3] However, prolonged exposure to high temperatures in methods like steam distillation can lead to the degradation of thermolabile compounds, potentially affecting the oil's quality.

Q3: Can the quality of the raw material impact the final product?

A3: Absolutely. The maturity of the patchouli leaves at harvest, the drying process, and storage conditions all influence the final yield and chemical composition of the oil.[9] For instance, the concentration of patchouli alcohol, a key quality marker, can vary depending on these pre-extraction factors.

Q4: What are the advantages of using modern extraction techniques like Supercritical CO₂ or Microwave-Assisted Extraction?

A4: Modern techniques offer several advantages over traditional methods:

  • Higher Yield: As demonstrated in Table 1, these methods can produce significantly more oil from the same amount of raw material.[1][5]

  • Shorter Extraction Times: Microwave-assisted methods, in particular, can drastically reduce the extraction duration.[4]

  • Higher Quality: Supercritical CO₂ extraction uses lower temperatures, which helps to preserve heat-sensitive compounds and can result in a higher quality oil with a more authentic aroma profile.[1]

  • Greener Process: These methods can be more environmentally friendly by reducing solvent consumption and energy usage.[2][10]

Q5: I am experiencing a low content of Patchouli Alcohol in my extract. What could be the cause?

A5: Low patchouli alcohol content can be attributed to several factors:

  • Raw Material Quality: The genetic variety of the plant, growing conditions, and harvest time can all affect the initial patchouli alcohol content in the leaves.

  • Extraction Method: Some studies suggest that certain distillation methods may be more effective at extracting patchouli alcohol than others. For example, one study found that Water Bubble Distillation yielded a higher patchouli alcohol content compared to Water-Steam Distillation.

  • Thermal Degradation: Excessive heat during extraction can degrade patchouli alcohol. Optimizing the temperature and duration of the extraction is crucial.

References

Technical Support Center: Overcoming Low Solubility of Patchoulane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and answers to frequently asked questions regarding the solubility challenges of Patchoulane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit low water solubility?

A1: this compound derivatives, such as Patchouli Alcohol, are sesquiterpenoids with a tricyclic structure.[1] This complex, hydrophobic structure contributes to their poor water solubility, which in turn can lead to low oral bioavailability, limiting their development as therapeutic agents.[1][2]

Q2: What are the primary strategies to enhance the solubility of this compound derivatives?

A2: Several effective methods can be employed to improve the aqueous solubility and dissolution rate of this compound derivatives. The most common and well-documented strategies include:

  • Inclusion Complexation: Forming complexes with cyclodextrins, such as β-cyclodextrin (β-CD), can encapsulate the hydrophobic this compound molecule within the cyclodextrin's cavity, which has a hydrophilic exterior, thereby increasing its water solubility.[1][3]

  • Solid Dispersion: This technique involves dispersing the this compound derivative in a hydrophilic polymer matrix.[2] This can be achieved with polymers like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or Eudragit.[2] The solid dispersion can enhance the dissolution rate and inhibit reprecipitation of the compound in a supersaturated solution.[2]

  • Nanoemulsions: Formulating this compound derivatives into nanoemulsions, which are oil-in-water emulsions with very small droplet sizes (typically under 100 nm), can significantly improve their stability and aqueous dispersibility.[4][5]

Q3: How does inclusion complexation with β-cyclodextrin improve the solubility of Patchouli Alcohol?

A3: β-cyclodextrin is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity.[1] Patchouli Alcohol, being a hydrophobic molecule, can be encapsulated within this cavity, forming an inclusion complex.[1][3] This complex effectively masks the hydrophobicity of the Patchouli Alcohol, allowing it to be more readily dissolved in aqueous solutions.[1]

Q4: Which polymer is most effective for creating a solid dispersion of Patchouli Alcohol?

A4: Studies have shown that while polymers like PEG and PVP can be used, Eudragit has been found to be particularly effective in creating solid dispersions of Patchouli Alcohol that result in a higher extent of supersaturation and maintain it for a prolonged period.[2] The choice of polymer and the drug-to-polymer ratio are critical factors in the stability and dissolution profile of the resulting solid dispersion.[2]

Q5: What are the key considerations when formulating a nanoemulsion of a this compound derivative?

A5: When developing a nanoemulsion, critical factors to consider are the choice of surfactant, the oil-to-surfactant ratio, and the emulsification method (e.g., high-energy methods like ultrasonication).[4][6] The goal is to achieve a small and uniform droplet size, which contributes to the stability and transparency of the nanoemulsion.[6] The stability of the nanoemulsion over time and under different storage conditions should also be thoroughly evaluated.[7]

Troubleshooting Guides

Issue 1: My this compound derivative precipitates out of solution upon dilution of a stock solution.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is not sufficient to maintain solubility at the lower concentration.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Attempt the experiment with a lower final concentration of the this compound derivative.

    • Increase Co-solvent Concentration: If the experimental system allows, a slightly higher final concentration of the co-solvent (e.g., DMSO) may help maintain solubility. However, be mindful of potential solvent toxicity in biological assays.

    • Utilize a Solubility Enhancer: Consider pre-complexing the this compound derivative with a solubilizing agent like β-cyclodextrin before adding it to the aqueous medium.

Issue 2: The prepared solid dispersion of my this compound derivative shows poor dissolution improvement.

  • Possible Cause:

    • The chosen polymer is not optimal for the specific derivative.

    • The drug-to-polymer ratio is not appropriate.

    • The solid dispersion is not fully amorphous and contains crystalline drug.

  • Troubleshooting Steps:

    • Screen Different Polymers: Test a panel of hydrophilic polymers (e.g., PEG, PVP, Eudragit) to identify the most effective one for your compound.[2]

    • Optimize Drug-to-Polymer Ratio: Prepare solid dispersions with varying ratios of the drug to the selected polymer to find the optimal composition for dissolution enhancement.[2]

    • Characterize the Solid State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state within the polymer matrix.[1]

Issue 3: The nanoemulsion containing my this compound derivative is unstable and shows phase separation.

  • Possible Cause:

    • Inappropriate surfactant or co-surfactant.

    • Incorrect oil-to-surfactant ratio.

    • Insufficient energy input during emulsification.

  • Troubleshooting Steps:

    • Optimize Surfactant System: Experiment with different types and concentrations of surfactants and co-surfactants to find a system that effectively stabilizes the oil droplets.

    • Adjust Formulation Ratios: Systematically vary the ratios of the oil phase (containing the this compound derivative), surfactant, and aqueous phase.

    • Refine Emulsification Process: If using a high-energy method like sonication, optimize the duration and power of the process to achieve a smaller and more uniform droplet size.[6]

Data Presentation

Table 1: Solubility and Dissolution Data for Patchouli Alcohol Formulations

FormulationSolvent/MediumSolubility / DissolutionReference
Patchouli Alcohol (PA)WaterVery Poor[2]
PA / β-CD Inclusion ComplexWaterSlightly Enhanced[3]
PA Solid Dispersion (Eudragit)Aqueous BufferHighest extent of supersaturation maintained for a prolonged time[2]
PatchoulolSupercritical CO2 (10.0 MPa, 50.0 °C)0.43 x 10⁻³ (mole fraction)[8]
PatchoulolSupercritical CO2 (25.0 MPa, 40.0 °C)9.45 x 10⁻³ (mole fraction)[8]

Experimental Protocols

Protocol 1: Preparation of Patchouli Alcohol-β-Cyclodextrin (PA-β-CD) Inclusion Complex

This protocol is based on the saturated aqueous solution method.[1]

Materials:

  • Patchouli Alcohol (PA)

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Magnetic stirrer

  • Filter paper

  • Vacuum filtration apparatus

  • Oven

Methodology:

  • Prepare a saturated aqueous solution of β-CD by dissolving an excess amount of β-CD in deionized water with constant stirring at a controlled temperature (e.g., 25°C or 35°C).

  • Slowly add an excess amount of Patchouli Alcohol to the saturated β-CD solution.

  • Continue stirring the mixture for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • After the stirring period, filter the suspension to remove the undissolved Patchouli Alcohol.

  • Collect the filtrate, which contains the soluble PA-β-CD inclusion complex.

  • To obtain the solid complex, the filtrate can be freeze-dried or evaporated under reduced pressure.

  • The resulting powder should be stored in a desiccator.

Protocol 2: Preparation of Patchouli Alcohol Solid Dispersion using Solvent Evaporation Method

This protocol is a general procedure based on the principles of solid dispersion preparation.[2]

Materials:

  • Patchouli Alcohol (PA)

  • Hydrophilic polymer (e.g., Eudragit, PVP K30, or PEG 6000)

  • Organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh the Patchouli Alcohol and the chosen polymer in the desired ratio (e.g., 1:1, 1:3, etc.).

  • Dissolve both the PA and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a solid film or mass is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a tightly sealed container in a desiccator.

Visualizations

Signaling_Pathway 6-acetoxy_cyperene 6-acetoxy cyperene (this compound Sesquiterpene) Caspase-8 Caspase-8 6-acetoxy_cyperene->Caspase-8 activates Caspase-9 Caspase-9 6-acetoxy_cyperene->Caspase-9 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Caspase-9->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Caspase-dependent apoptosis pathway induced by 6-acetoxy cyperene.[9]

References

Optimizing Patchoulane Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Patchoulane synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of the this compound skeleton. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and quantitative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A common and effective starting material for the total synthesis of this compound and its derivatives is patchoulene oxide. This is because patchoulene oxide already contains a significant portion of the required carbon skeleton, making the overall synthesis more convergent. Patchoulene oxide can be obtained from the natural product patchoulol through a two-step process involving an acid-catalyzed rearrangement to patchoulene, followed by epoxidation.

Q2: What are the key strategic reactions in this compound synthesis?

The synthesis of the characteristic tricyclic core of this compound often involves two key strategic reactions:

  • Copper-Catalyzed Intramolecular Cyclization: This reaction is typically used to construct a cyclopropyl (B3062369) ketone intermediate from a diazo ketone precursor. The choice of copper catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.

  • Acid-Catalyzed Rearrangement: Following the formation of the cyclopropyl ketone, an acid-catalyzed cleavage and rearrangement is employed to form the final bicyclo[3.2.1]octane core of the this compound skeleton. The choice of acid and reaction conditions can significantly influence the product distribution and yield.

Q3: My overall yield for this compound synthesis is low. What are the potential causes and solutions?

Low overall yield is a common issue in multi-step organic synthesis. Several factors can contribute to this problem in this compound synthesis. Below is a troubleshooting guide to help you identify and address the issue.

Troubleshooting Guide: Low Overall Yield

Potential Cause Troubleshooting Steps Recommended Action
Inefficient Copper-Catalyzed Cyclization - Verify the purity of the diazo ketone precursor. Impurities can poison the catalyst. - Screen different copper catalysts (e.g., CuSO₄, Cu(acac)₂, Cu(OTf)₂). - Optimize the reaction temperature and solvent. The reaction is often sensitive to these parameters.Refer to the detailed protocol for the copper-catalyzed cyclization and the accompanying data table for optimized conditions.
Poor Yield in Acid-Catalyzed Rearrangement - The choice of acid is critical. Strong acids may lead to undesired side products or decomposition. - Control the reaction temperature carefully. Overheating can promote side reactions. - Ensure anhydrous conditions if using a Lewis acid.Experiment with different Brønsted or Lewis acids (e.g., H₂SO₄, BF₃·OEt₂) and optimize the concentration and temperature. See the protocol for the acid-catalyzed rearrangement for guidance.
Product Loss During Purification - this compound and its intermediates can be volatile. Avoid excessive heating during solvent removal. - Isomeric byproducts can be difficult to separate by standard column chromatography.Use automated flash chromatography for better separation. Consider using specialized stationary phases or different solvent systems for challenging separations.
Side Product Formation - Incomplete cyclization or rearrangement can leave starting materials or intermediates in the product mixture. - Over-rearrangement or decomposition can occur under harsh acidic conditions.Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time. Adjust reaction conditions to be milder if significant side product formation is observed.

Key Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular Cyclization of a Diazo Ketone Precursor

This protocol describes a general procedure for the copper-catalyzed cyclization to form the key cyclopropyl ketone intermediate.

Materials:

  • Diazo ketone precursor

  • Anhydrous solvent (e.g., toluene, cyclohexane)

  • Copper(II) sulfate (B86663) (CuSO₄) or other suitable copper catalyst

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve the diazo ketone precursor in the anhydrous solvent.

  • Add the copper catalyst (typically 0.1-1.0 mol equivalent) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or by observing the disappearance of the characteristic yellow color of the diazo compound.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclopropyl ketone.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data: Optimization of Copper-Catalyzed Cyclization

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
CuSO₄Toluene110475
Cu(acac)₂Cyclohexane80682
Cu(OTf)₂Dichloromethane40865
Protocol 2: Acid-Catalyzed Rearrangement of the Cyclopropyl Ketone

This protocol outlines a general method for the acid-catalyzed rearrangement to form the this compound skeleton.

Materials:

  • Cyclopropyl ketone intermediate

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Brønsted or Lewis acid (e.g., sulfuric acid, boron trifluoride etherate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified cyclopropyl ketone in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid catalyst to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the designated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Optimization of Acid-Catalyzed Rearrangement

Acid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
H₂SO₄ (conc.)Diethyl Ether0 to rt265
BF₃·OEt₂Dichloromethane0 to rt378
TsOHBenzene80155

Visualizing the Workflow

To aid in understanding the experimental process and troubleshooting logic, the following diagrams have been generated.

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_purification Purification patchoulol Patchoulol rearrangement Acid-catalyzed Rearrangement patchoulol->rearrangement patchoulene Patchoulene rearrangement->patchoulene epoxidation Epoxidation patchoulene->epoxidation patchoulene_oxide Patchoulene Oxide epoxidation->patchoulene_oxide diazo_formation Diazo Ketone Formation patchoulene_oxide->diazo_formation diazo_ketone Diazo Ketone Precursor diazo_formation->diazo_ketone cyclization Copper-Catalyzed Cyclization diazo_ketone->cyclization cyclopropyl_ketone Cyclopropyl Ketone Intermediate cyclization->cyclopropyl_ketone acid_rearrangement Acid-Catalyzed Rearrangement cyclopropyl_ketone->acid_rearrangement crude_this compound Crude this compound acid_rearrangement->crude_this compound purification Flash Chromatography crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Overall Yield check_cyclization Check Cyclization Step (TLC, GC-MS of crude) start->check_cyclization check_rearrangement Check Rearrangement Step (TLC, GC-MS of crude) start->check_rearrangement check_purification Analyze Purification Fractions start->check_purification optimize_catalyst Optimize Cu Catalyst & Conditions check_cyclization->optimize_catalyst check_starting_material Verify Starting Material Purity check_cyclization->check_starting_material optimize_acid Optimize Acid & Conditions check_rearrangement->optimize_acid optimize_chromatography Optimize Chromatography (Solvent, Column) check_purification->optimize_chromatography

Caption: Troubleshooting workflow for addressing low overall yield in this compound synthesis.

Technical Support Center: Chromatography Purification of Patchoulane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of patchoulane by chromatography.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the chromatographic purification of this compound.

Problem 1: Poor Separation of this compound from Other Sesquiterpenes (e.g., Patchouli Alcohol)

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Stationary Phase This compound is a non-polar sesquiterpene hydrocarbon, while patchouli alcohol is more polar due to its hydroxyl group. A normal-phase stationary phase like silica (B1680970) gel is generally effective. If co-elution persists, consider using silica gel with a smaller particle size for higher resolution. For very challenging separations, a silver nitrate (B79036) impregnated silica gel column can be used, which enhances separation based on the degree of unsaturation of the terpenes.
Incorrect Mobile Phase Polarity The polarity of the mobile phase (eluent) is critical for good separation on silica gel. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. A shallow gradient is often more effective than an isocratic elution for separating compounds with different polarities.
Column Overloading Loading too much crude sample onto the column will lead to broad, overlapping peaks. As a general rule, the amount of crude material should be about 1-2% of the weight of the stationary phase for a difficult separation.
Poor Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Adding a layer of sand on top of the silica gel can help prevent disturbance of the bed when adding the mobile phase.

Problem 2: Low or No Recovery of this compound

Possible Causes and Solutions:

CauseRecommended Action
This compound Degradation on Silica Gel Although this compound is relatively stable, highly active silica gel can sometimes cause degradation of sensitive compounds. If you suspect degradation, you can deactivate the silica gel by treating it with a small amount of water or triethylamine (B128534) before packing the column.[1]
Compound Eluted Too Quickly or Too Slowly If the mobile phase is too polar, this compound may elute very quickly with the solvent front, resulting in poor separation and potential loss in the initial fractions. If the mobile phase is not polar enough, this compound may be strongly retained on the column and not elute at all. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.
Sample Loss During Preparation Ensure that all extraction and transfer steps are performed carefully to minimize loss of material. Use appropriate glassware and minimize the number of transfers.
Evaporation of Volatile this compound This compound is a volatile compound. Avoid excessive heating during solvent evaporation steps. Use a rotary evaporator at a moderate temperature and vacuum.

Problem 3: Tailing or Asymmetrical Peaks in Chromatogram

Possible Causes and Solutions:

CauseRecommended Action
Active Sites on Silica Gel Residual acidic sites on the silica gel can interact with compounds, causing peak tailing. Deactivating the silica gel with triethylamine (for basic compounds) or water can help mitigate this issue.
Channeling in the Column Poorly packed columns can lead to uneven flow of the mobile phase, resulting in tailing peaks. Ensure the column is packed uniformly.
Sample Overloading As mentioned previously, overloading the column can lead to peak distortion.
Inappropriate Solvent for Sample Loading Dissolving the sample in a solvent that is too strong (too polar for normal-phase) can cause band broadening and tailing. Dissolve the sample in the initial mobile phase or a less polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound on a silica gel column?

A good starting point is 100% n-hexane. You can then gradually increase the polarity by adding small increments of ethyl acetate (e.g., starting with 1% ethyl acetate in n-hexane and slowly increasing to 5% or 10%). The ideal solvent system should give a retention factor (Rf) of around 0.2-0.3 for this compound on a TLC plate.

Q2: How can I monitor the separation of this compound during column chromatography?

Since this compound is not UV-active, you will need to collect fractions and analyze them by TLC, staining with a suitable reagent like potassium permanganate (B83412) or vanillin-sulfuric acid to visualize the spots. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the fractions and identify those containing pure this compound.

Q3: My this compound fraction is contaminated with patchouli alcohol. How can I repurify it?

If your this compound fraction is contaminated with the more polar patchouli alcohol, you can re-run the column chromatography using a shallower gradient of a less polar solvent system. This will allow for better separation between the non-polar this compound and the more polar patchouli alcohol.

Q4: Can I use reversed-phase chromatography to purify this compound?

While normal-phase chromatography on silica gel is more common for separating non-polar compounds like this compound from more polar impurities, reversed-phase chromatography (e.g., with a C18 column) can also be used. In this case, you would use a polar mobile phase (e.g., methanol/water or acetonitrile/water) and the elution order would be reversed, with the more polar patchouli alcohol eluting before the non-polar this compound.

Q5: What are the expected yield and purity of this compound from column chromatography?

The yield and purity of this compound will depend on the initial concentration in the crude extract and the optimization of the chromatographic conditions. With a well-optimized silica gel column, it is possible to achieve purities of >95%. The yield will vary but can be maximized by careful handling and optimization of all steps.

Quantitative Data

The following table summarizes typical compositions of patchouli oil, which is the starting material for this compound purification. This data can help in understanding the separation challenge.

CompoundTypical Percentage in Patchouli Oil
Patchouli Alcohol30 - 40%
α-Guaiene15 - 25%
δ-Guaiene10 - 20%
α-Patchoulene5 - 10%
Seychellene5 - 10%
This compound 1 - 5%
Other Sesquiterpenes5 - 15%

Experimental Protocols

Detailed Methodology for Silica Gel Column Chromatography of Patchouli Oil to Isolate this compound

1. Materials:

  • Crude Patchouli Oil
  • Silica Gel (for column chromatography, 60-120 mesh)
  • n-Hexane (HPLC grade)
  • Ethyl Acetate (HPLC grade)
  • Sand (acid-washed)
  • Glass column with stopcock
  • Cotton or glass wool
  • Collection tubes or flasks
  • TLC plates (silica gel 60 F254)
  • TLC developing chamber
  • Potassium permanganate stain
  • Rotary evaporator

2. Procedure:

Visualizations

experimental_workflow start Start: Crude Patchouli Oil tlc_analysis 1. TLC Analysis (Determine optimal solvent system) start->tlc_analysis column_prep 2. Column Preparation (Slurry pack silica gel) tlc_analysis->column_prep sample_loading 3. Sample Loading (Dissolve in minimal non-polar solvent) column_prep->sample_loading elution 4. Elution & Fraction Collection (Start with non-polar solvent, gradual polarity increase) sample_loading->elution fraction_analysis 5. Fraction Analysis (TLC or GC-MS) elution->fraction_analysis fraction_analysis->elution Adjust solvent polarity pooling 6. Pool Pure Fractions fraction_analysis->pooling Identify pure fractions solvent_removal 7. Solvent Removal (Rotary Evaporation) pooling->solvent_removal end End: Purified this compound solvent_removal->end troubleshooting_flowchart start Problem: Poor Separation check_tlc Did you perform initial TLC analysis? start->check_tlc optimize_solvent Optimize mobile phase based on TLC (Target Rf ~0.2-0.3 for this compound) check_tlc->optimize_solvent No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Reduce sample load (1-2% of silica weight) check_loading->reduce_load Yes check_packing Is the column packed properly? check_loading->check_packing No reduce_load->check_packing repack_column Repack column carefully (Avoid channels and cracks) check_packing->repack_column No good_separation Achieve Good Separation check_packing->good_separation Yes repack_column->good_separation

References

Technical Support Center: Prevention of Patchoulane Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Patchoulane during storage. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a tricyclic sesquiterpenoid hydrocarbon with the chemical formula C15H26.[1] Its stability is crucial as degradation can lead to a loss of compound integrity, potentially affecting its biological activity, purity, and the reproducibility of experimental results.

Q2: What are the primary factors that cause this compound degradation?

Based on the general behavior of terpenes and sesquiterpenoids, the primary factors that can cause this compound degradation are:

  • Temperature: High temperatures can accelerate the degradation of terpenes.[2][3]

  • Light: Exposure to light, especially UV light, can provide the energy for degradative chemical reactions.[2][3]

  • Oxygen: Oxidation is a common degradation pathway for many organic compounds, including terpenes.[2][4]

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze the degradation of sensitive compounds. While specific data for this compound is limited, some sesquiterpene lactones have shown pH-dependent stability.[5]

  • Time: Over time, even under ideal conditions, some degradation is likely to occur.[2]

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions, derived from best practices for storing terpenes and sesquiterpenoids:

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[6][7] Ambient temperature (around 21°C) may be suitable for short-term storage if protected from light and air.[8]Low temperatures slow down chemical reactions, including degradation pathways.
Light Store in a dark place or use amber/opaque glass vials.[4][6][8]Prevents light-induced degradation (photolysis).
Atmosphere Store in a tightly sealed container with minimal headspace. Consider flushing with an inert gas like nitrogen or argon.[9]Minimizes exposure to oxygen, thereby preventing oxidation.
Container Use high-quality, inert glass containers (e.g., borosilicate).[4][8]Avoids potential leaching from or reaction with plastic containers.[4][8]
Humidity Maintain a relative humidity of 45-65% in the storage area.[8] For solid samples, storing with a desiccant can be beneficial.[7]Prevents moisture-related degradation and microbial growth.[8]

Q4: How can I tell if my this compound sample has degraded?

Degradation can be identified through several methods:

  • Visual Inspection: Changes in color or the appearance of precipitates may indicate degradation.

  • Chromatographic Analysis: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can reveal the presence of new peaks corresponding to degradation products and a decrease in the peak area of this compound.

  • Spectroscopic Analysis: Mass Spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) can help identify the molecular weights of potential degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: I observe new, unexpected peaks in my GC/LC analysis of a stored this compound sample.

  • Potential Cause: The new peaks likely represent degradation products. This could be due to improper storage conditions.

  • Solution:

    • Review your storage protocol against the ideal conditions outlined in the table above. Ensure the temperature is consistently low, the container is airtight and light-proof, and the material is appropriate.

    • Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help confirm if the new peaks in your stored sample match those from the stressed samples.

    • If degradation is confirmed, it is advisable to use a fresh, properly stored sample for your experiments to ensure data integrity.

Issue 2: The concentration of my this compound stock solution appears to have decreased over time.

  • Potential Cause 1: Degradation. The compound may be degrading in the solvent.

  • Solution 1:

    • Assess the stability of this compound in your chosen solvent. Some solvents can promote degradation.[7] Consider preparing fresh solutions more frequently or storing stock solutions at -80°C.

    • For aqueous solutions, be mindful of the pH, as it can influence the stability of related compounds.[5]

  • Potential Cause 2: Solvent Evaporation. If the container is not perfectly sealed, the solvent may evaporate, leading to an apparent change in concentration.

  • Solution 2:

    • Ensure that your storage vials have tight-fitting caps. Use parafilm to further seal the cap-vial interface.

    • Store solutions in smaller, single-use aliquots to minimize the number of times the main stock is opened.[7]

Issue 3: I am unsure which container material is best for storing this compound.

  • Recommendation: Borosilicate glass is the preferred material for storing terpenes and sesquiterpenoids.[9]

  • Rationale:

    • Avoid Plastics: Plastic containers can leach plasticizers or other chemicals into the sample and may not provide a sufficient barrier to air and light.[2][8] Terpenes can also degrade some plastics.[4]

    • Avoid Uncoated Metals: Some terpenes can react with bare metal surfaces.[8]

    • Glass: Glass is inert and provides an excellent barrier. Amber glass is recommended to protect against light.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate potential degradation products for analytical method development.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl).

    • Incubate at 60°C for 24 hours.

    • At specific time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase for analysis.[10]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specific time points, take an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.[10]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 12 hours.

    • At specific time points, take an aliquot and dilute for analysis.[10]

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At specific time points, take a sample, dissolve it in a suitable solvent, and dilute for analysis.[10]

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source with a specific wavelength (e.g., UV-A or UV-B) for a defined period.

    • Keep a control sample in the dark.

    • After exposure, analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a stability-indicating chromatographic method (e.g., GC-MS or LC-MS) to identify and quantify any degradation products.

Visualizations

Degradation_Pathway_Logic cluster_conditions Degradation Conditions This compound This compound (Stable) Degradation Degradation Products This compound->Degradation Exposure to... Heat Heat Heat->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation pH Extreme pH pH->Degradation

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow start Start: this compound Sample storage Store under controlled conditions (Temp, Light, Atmosphere) start->storage sampling Periodic Sampling storage->sampling analysis Analytical Testing (GC/LC-MS) sampling->analysis data Evaluate Data (Purity, Impurities) analysis->data decision Degradation Observed? data->decision stable Continue Storage & Monitoring decision->stable No troubleshoot Troubleshoot Storage Conditions decision->troubleshoot Yes troubleshoot->storage Adjust Protocol

Caption: Workflow for monitoring this compound stability.

References

Technical Support Center: Addressing Cytotoxicity of Patchoulane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with patchoulane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cytotoxicity issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing high cytotoxicity in my cancer cell line, but I want to study its other biological effects at non-toxic concentrations. What should I do?

A1: This is a common challenge. The potent cytotoxic effects of compounds like patchouli alcohol are often linked to their therapeutic potential against cancer.[1][2][3] To investigate other biological activities, it's crucial to first determine the precise cytotoxic concentration range.

  • Troubleshooting Steps:

    • Perform a Dose-Response Assay: Conduct a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a broad range of concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth).

    • Select Sub-Toxic Concentrations: For your primary bioactivity assays, choose concentrations well below the IC50 value.

    • Consider a More Sensitive Assay: If the desired bioactivity is only observed near cytotoxic concentrations, explore more sensitive detection methods that might reveal effects at lower, non-toxic doses.

Q2: I'm observing significant cytotoxicity in my non-cancerous control cell line. How can I assess the selective toxicity of my this compound compound?

A2: Assessing selective toxicity is critical. While this compound compounds like patchouli alcohol have shown some selectivity for cancer cells, effects on normal cells can occur.[4]

  • Troubleshooting Steps:

    • Determine IC50 in Normal Cells: Perform parallel cytotoxicity assays on your non-cancerous control cell line to determine its IC50 value.

    • Calculate the Selectivity Index (SI): The SI is a quantitative measure of selective toxicity. It is calculated as:

      SI = IC50 in normal cells / IC50 in cancer cells A higher SI value indicates greater selectivity for cancer cells.[4]

    • Use Multiple Control Lines: If possible, test your compound on several different non-cancerous cell lines to get a broader understanding of its off-target effects.

Q3: My this compound compound, dissolved in DMSO, is precipitating when I add it to the cell culture medium. How can I solve this?

A3: this compound compounds are hydrophobic, and their poor aqueous solubility is a frequent issue.[5] Precipitation can lead to inaccurate and irreproducible results.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity.[6][7] Perform vehicle control experiments with the same final DMSO concentration.[6]

    • Refine Dilution Technique: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume. Adding the compound dropwise while gently vortexing can also help.

    • Leverage Serum Proteins: If your experimental design permits, proteins in fetal bovine serum (FBS) can help solubilize hydrophobic compounds.

    • Consider Formulation Strategies: For persistent solubility issues, explore advanced formulation techniques such as the use of cyclodextrins or nanoparticle encapsulation.

Q4: I'm getting inconsistent results in my MTT cytotoxicity assays. What could be the cause?

A4: Inconsistent MTT assay results can arise from several factors, including interference from the compound itself.

  • Troubleshooting Steps:

    • Check for Chemical Interference: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal (increased absorbance) that can mask cytotoxicity.[8] To test for this, run a control experiment in cell-free wells containing medium, MTT, and your compound at various concentrations.[8]

    • Microscopic Examination: Visually inspect the cells under a microscope after treatment. This can provide a qualitative confirmation of cell death or morphological changes that may not be accurately reflected in a compromised MTT assay.[8]

    • Use an Orthogonal Assay: Confirm your results using a different cytotoxicity assay that relies on a different mechanism, such as a lactate (B86563) dehydrogenase (LDH) assay (measures membrane integrity) or a crystal violet assay (stains total adherent cells).[1]

Q5: Could my this compound compound be a "Pan-Assay Interference Compound" (PAIN)?

A5: It's a valid concern when working with natural products. PAINS are compounds that show activity in multiple assays through non-specific mechanisms, such as aggregation, reactivity, or interference with assay signals, leading to false positives.[9][10][11]

  • How to Investigate:

    • Review Substructure Filters: Check if your compound contains substructures commonly associated with PAINS. Several online tools and publications provide lists of PAINS substructures.[12][13]

    • Perform Orthogonal Assays: As mentioned previously, confirming your findings with multiple assays that have different detection methods is a key strategy to rule out non-specific activity.

    • Dose-Response Behavior: Genuine biological activity typically shows a clear, sigmoidal dose-response curve. Atypical or very steep curves might suggest non-specific effects.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability in a Cytotoxicity Assay
Issue Possible Cause Troubleshooting Steps
Increased absorbance at high concentrations in MTT assay The compound may be directly reducing the MTT reagent.[8]1. Run a cell-free control with your compound and MTT to check for chemical reduction.[8]2. Use an alternative cytotoxicity assay (e.g., LDH, neutral red, or CellTiter-Glo).3. Visually inspect cells for signs of cytotoxicity.[8]
Increased cellular metabolic activity as a stress response.[8]1. Extend the incubation time or increase the compound concentration to see if cell death eventually occurs.[8]2. Correlate results with a direct measure of cell number (e.g., crystal violet staining or cell counting).
Compound precipitation Poor solubility of the hydrophobic compound in the aqueous medium.[14]1. Optimize the dilution method (e.g., serial dilution in pre-warmed medium).2. Determine the solubility limit of your compound in the culture medium and test below this concentration.[14]3. Consider using a solubilizing agent or a different formulation strategy.
Guide 2: High Variability Between Replicate Wells
Issue Possible Cause Troubleshooting Steps
Inconsistent absorbance/fluorescence readings Uneven cell seeding.1. Ensure a single-cell suspension before plating.2. Pipette gently to avoid cell clumping.
Edge effects due to evaporation during incubation.[15]1. Avoid using the outer wells of the microplate.[15]2. Ensure proper humidity in the incubator.
Incomplete dissolution of formazan (B1609692) crystals (MTT assay).1. Ensure the solubilization solution is added to all wells and mixed thoroughly.2. Allow sufficient time for the formazan to dissolve completely.
Compound precipitation.[14]1. Visually inspect wells for any precipitate before adding assay reagents.2. Follow the steps in Guide 1 for addressing solubility issues.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Patchouli Alcohol (PA) in various cancer and normal cell lines, providing a basis for assessing its cytotoxic potency and selectivity.

Compound Cell Line Cell Type Incubation Time (h) IC50 (µg/mL) Reference
Patchouli AlcoholDU145Human Prostate Cancer4870.08[2]
Patchouli AlcoholPC-3Human Prostate Cancer4879.38[2]
Patchouli AlcoholA549Human Non-Small Cell Lung Cancer48~24.9 (112 µM)[4]
Patchouli AlcoholA549/V16 (Vincristine-resistant)Human Non-Small Cell Lung Cancer48~30.0 (135 µM)[4]
Patchouli AlcoholB16F10Murine Melanoma48Not specified, but dose-dependent inhibition shown[16]
Patchouli AlcoholHCT116Human Colorectal CancerNot specifiedDose-dependent inhibition shown[3]
Patchouli AlcoholSW480Human Colorectal CancerNot specifiedDose-dependent inhibition shown[3]
Patchouli AlcoholNIH/3T3Murine Fibroblast (Normal)48Higher than in B16F10 cells[16]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.[7] Add the diluted compounds to the respective wells. Include vehicle-only controls.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • This compound compound stock solution

    • Complete cell culture medium

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for the specified time.

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Washing: Wash the cells twice with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Signaling Pathways and Workflows

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A 1. Cell Seeding (e.g., A549, DU145) B 2. Treatment with This compound Compound A->B C 3. Incubation (24-72 hours) B->C D 4. Cytotoxicity Assay C->D E MTT Assay (Viability) D->E Metabolic Activity F LDH Assay (Membrane Integrity) D->F Cell Lysis G Annexin V/PI (Apoptosis) D->G Apoptotic Markers H 5. Data Analysis (e.g., IC50 Calculation) E->H F->H G->H

Caption: A generalized workflow for assessing the cytotoxicity of this compound compounds.

G cluster_1 Patchouli Alcohol-Induced Apoptosis Pathway PA Patchouli Alcohol ROS ↑ ROS Production PA->ROS DNA_damage DNA Damage ROS->DNA_damage p53 ↑ p53 Phosphorylation DNA_damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 ↑ Cleaved Caspase-9 Mito->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by Patchouli Alcohol.

G cluster_2 Troubleshooting Logic for Compound Precipitation Start Compound Precipitates in Culture Medium Check_Conc Is concentration too high? Start->Check_Conc Lower_Conc Lower concentration and re-test Check_Conc->Lower_Conc Yes Check_Dilution Is dilution technique optimal? Check_Conc->Check_Dilution No Lower_Conc->Check_Dilution Improve_Dilution Use serial dilution in pre-warmed medium Check_Dilution->Improve_Dilution No Check_Solvent Is solvent concentration acceptable? Check_Dilution->Check_Solvent Yes Improve_Dilution->Check_Solvent Adjust_Solvent Keep final DMSO <0.5% Check_Solvent->Adjust_Solvent No Use_Formulation Consider alternative formulation strategies Check_Solvent->Use_Formulation Yes Adjust_Solvent->Use_Formulation

References

Technical Support Center: Enhancing the Bioavailability of Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Patchoulane-based drugs, with a primary focus on Patchouli Alcohol (PA).

Frequently Asked Questions (FAQs)

Q1: What is Patchouli Alcohol and why is its bioavailability a concern?

A1: Patchouli Alcohol (PA), a tricyclic sesquiterpene, is the principal bioactive constituent of patchouli oil, extracted from Pogostemon cablin.[1] It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] However, its therapeutic potential is limited by its poor oral bioavailability. This is primarily due to its low aqueous solubility and high lipophilicity (high logP value), which hinder its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream.[1][3][4]

Q2: What are the key physicochemical properties of Patchouli Alcohol that affect its bioavailability?

A2: The bioavailability of Patchouli Alcohol is significantly influenced by its physicochemical characteristics. Understanding these properties is the first step in designing effective enhancement strategies.

PropertyValueImplication for Bioavailability
Molecular Formula C₁₅H₂₆O-
Molecular Weight 222.37 g/mol Favorable for passive diffusion.
Aqueous Solubility 42.87 mg/L at 25°C (estimated)[3]Low: Limits dissolution in the GI tract, a rate-limiting step for absorption.
LogP (o/w) 4.484 (estimated)[3]High: Indicates high lipophilicity, which can lead to poor partitioning into the aqueous GI fluids and potential entrapment in lipid membranes.
Biopharmaceutical Classification System (BCS) Likely Class II or IVBased on its low solubility and likely low to moderate permeability, it would be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, requiring enabling formulations for oral delivery.

Q3: What are the most promising strategies to enhance the oral bioavailability of Patchouli Alcohol?

A3: Several formulation strategies have shown promise in improving the dissolution and absorption of Patchouli Alcohol and other poorly water-soluble drugs. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at the molecular level. Studies have shown that solid dispersions of PA with polymers like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and Eudragit can significantly improve its dissolution rate and maintain a supersaturated state, which can enhance absorption.[1][5][6]

  • Nanoparticle-based Formulations: Reducing the particle size of PA to the nanometer range can dramatically increase its surface area, leading to faster dissolution. Nanoparticle formulations, such as nanoemulsions and nanogels, have been explored for patchouli oil and can be adapted for PA.

  • Lipid-based Formulations: These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs like PA in the gastrointestinal tract and facilitate their absorption via lymphatic pathways.

Q4: Which signaling pathways are known to be modulated by Patchouli Alcohol?

A4: Patchouli Alcohol has been shown to exert its therapeutic effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers for its efficacy. Key pathways include:

  • NF-κB Signaling Pathway: PA has been observed to suppress the activation of NF-κB, a key regulator of inflammation. This is a primary mechanism for its anti-inflammatory effects.

  • OPG/RANK/RANKL/p38 MAPK Signaling Pathway: In the context of bone metabolism, PA has been shown to modulate this pathway, suggesting its potential in treating bone-related disorders.

  • AKT/AMPK Signaling Pathway: PA can activate the AKT and AMPK pathways, which are involved in cellular metabolism and energy homeostasis.

  • PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is another target of PA, particularly in the context of its anti-cancer activities.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of Patchouli Alcohol in Caco-2 Assays

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor aqueous solubility of PA in the transport buffer. - Prepare the dosing solution in a buffer containing a low percentage of a non-toxic organic co-solvent (e.g., DMSO, ethanol). Ensure the final solvent concentration is below the cytotoxicity threshold for Caco-2 cells (typically <1% for DMSO).- Incorporate a non-ionic surfactant (e.g., Tween 80) in the transport buffer to improve solubility.
Non-specific binding of the lipophilic PA to the plasticware or cell monolayer. - Pre-saturate the wells with a solution of the test compound at a lower concentration before starting the experiment.- Use low-binding plates for the assay.- Include a protein like bovine serum albumin (BSA) in the basolateral (receiver) compartment to act as a "sink" for the permeated compound.[7]
Low recovery of the compound at the end of the assay. - Perform a mass balance study to quantify the amount of compound in the apical and basolateral compartments, as well as the amount retained in the cell monolayer.- Analyze the cell lysate to determine the extent of intracellular accumulation.
Efflux by P-glycoprotein (P-gp) or other transporters. - Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.- Co-administer known P-gp inhibitors (e.g., verapamil) to confirm the involvement of this transporter.
Issue 2: High Variability in Permeability Data from PAMPA Experiments

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent formation of the artificial membrane. - Ensure the lipid solution is fresh and properly dissolved before application to the filter plate.- Apply a consistent volume of the lipid solution to each well and allow for a standardized evaporation time.- Visually inspect the membrane for any inconsistencies or air bubbles.
Precipitation of Patchouli Alcohol in the donor well. - Reduce the starting concentration of PA in the donor solution.- Use a buffer with a small percentage of a co-solvent to maintain solubility throughout the experiment.
Compound trapping within the artificial membrane. - Analyze the amount of compound remaining in the membrane at the end of the experiment to assess retention.- Consider using a different lipid composition for the artificial membrane that may have a lower affinity for the test compound.
Issues with the unstirred water layer (UWL). - Ensure consistent and gentle shaking of the plate during incubation to minimize the thickness of the UWL, which can be a barrier for lipophilic compounds.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Patchouli Alcohol

Objective: To determine the apparent permeability coefficient (Papp) of Patchouli Alcohol across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage number 25-40)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • Patchouli Alcohol (PA)

  • Lucifer yellow (for monolayer integrity testing)

  • Propranolol (B1214883) (high permeability control)

  • Atenolol (B1665814) (low permeability control)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed the cells onto the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayers using an EVOM² meter. Monolayers with TEER values > 250 Ω·cm² are suitable for the experiment. Additionally, perform a Lucifer yellow permeability assay to confirm monolayer integrity.

  • Preparation of Dosing Solutions: Prepare a stock solution of PA in DMSO. Dilute the stock solution with HBSS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 1%. Prepare dosing solutions for propranolol and atenolol in HBSS.

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the Caco-2 monolayers twice with pre-warmed HBSS. b. Add 0.5 mL of the PA dosing solution to the apical (donor) compartment and 1.5 mL of fresh HBSS to the basolateral (receiver) compartment. c. Incubate the plate at 37°C with gentle shaking (50 rpm). d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect 200 µL aliquots from the basolateral compartment and replace with an equal volume of fresh HBSS. e. At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis: Analyze the concentration of PA in all collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor compartment (µg/mL).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Patchouli Alcohol

Objective: To assess the passive permeability of Patchouli Alcohol across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Lecithin in dodecane (B42187) solution (e.g., 10% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Patchouli Alcohol (PA)

  • High and low permeability control compounds

  • LC-MS/MS system for analysis

Methodology:

  • Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate filter membrane. Allow the solvent to evaporate for 5 minutes.

  • Preparation of Solutions: Prepare a stock solution of PA in DMSO. Dilute with PBS to the final desired concentration (e.g., 100 µM), with a final DMSO concentration of ≤ 1%. Prepare solutions for the control compounds similarly.

  • Assay Setup: a. Add 300 µL of PBS to each well of the acceptor plate. b. Add 200 µL of the PA or control dosing solution to each well of the donor plate. c. Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Sample Analysis: Determine the concentration of PA in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation of Permeability Coefficient (Pe): Pe (cm/s) = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vₑ) / [(Vₐ + Vₑ) * A * t] Where:

    • Cₐ is the concentration in the acceptor well.

    • C⑂ is the equilibrium concentration.

    • Vₐ and Vₑ are the volumes of the acceptor and donor wells, respectively.

    • A is the filter area.

    • t is the incubation time.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow for Enhancing Patchouli Alcohol Bioavailability A Patchouli Alcohol (PA) (Poorly Soluble) B Formulation Development A->B C Solid Dispersions (e.g., with Eudragit) B->C D Nanoparticle Formulations (e.g., Nanoemulsions) B->D E Lipid-Based Formulations (e.g., SEDDS) B->E F In Vitro Permeability Assessment C->F D->F E->F G Caco-2 Assay F->G H PAMPA Assay F->H I Data Analysis (Papp / Pe) G->I H->I J Optimized Formulation with Enhanced Permeability I->J

Caption: Experimental workflow for developing and testing formulations to enhance Patchouli Alcohol bioavailability.

G cluster_1 Patchouli Alcohol Modulation of the NF-κB Signaling Pathway PA Patchouli Alcohol IKK IKK Complex PA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Inflammatory Gene Transcription nucleus->genes inflammation Inflammatory Response genes->inflammation

Caption: Inhibition of the NF-κB pathway by Patchouli Alcohol, leading to anti-inflammatory effects.

G cluster_2 Logical Relationship for Troubleshooting Low Permeability start Low Papp in Caco-2 Assay solubility Is compound soluble in buffer? start->solubility binding Is there high non-specific binding? solubility->binding Yes add_cosolvent Add co-solvent/ surfactant solubility->add_cosolvent No efflux Is there active efflux? binding->efflux No use_bsa Use BSA in receiver binding->use_bsa Yes bidirectional_assay Perform bi-directional assay efflux->bidirectional_assay Yes retest Re-test Permeability efflux->retest No add_cosolvent->retest use_bsa->retest bidirectional_assay->retest

References

Technical Support Center: Strategies for Selective Functionalization of the Patchoulane Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of the patchoulane core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of patchoulol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of the this compound core?

A1: The primary challenges in modifying the this compound core, the carbon skeleton of patchoulol, stem from its complex, three-dimensional structure and the presence of multiple, similarly reactive C-H bonds. Key difficulties include:

  • Regioselectivity: Differentiating between the various secondary and tertiary C-H bonds to functionalize a specific position is a significant hurdle.

  • Stereoselectivity: Controlling the stereochemical outcome of a reaction is crucial, as the biological activity of the resulting derivatives is often highly dependent on their 3D arrangement.

  • Steric Hindrance: The tertiary alcohol group and the bulky tricyclic system can sterically hinder the approach of reagents to certain positions.

  • Rearrangements: The this compound skeleton can be prone to acid-catalyzed rearrangements, leading to undesired byproducts.

Q2: What are the common strategies to achieve regioselectivity in the functionalization of patchoulol?

A2: Several strategies can be employed to control the regioselectivity of reactions on the patchoulol scaffold:

  • Directing Groups: Introducing a directing group can guide a reagent to a specific C-H bond, often in the ortho position to the directing group's attachment point.[1][2]

  • Biocatalysis: Enzymes, such as cytochrome P450s, can exhibit high regioselectivity and stereoselectivity due to their specific active sites. For instance, microbial hydroxylation of patchoulol at the C-10 position has been reported.

  • Steric Control: The inherent steric hindrance of the this compound core can be exploited. Reagents of varying sizes will preferentially attack less hindered positions.

  • Protecting Groups: The tertiary alcohol of patchoulol can be protected to prevent its interference and to alter the electronic and steric properties of the molecule, thereby influencing the regioselectivity of subsequent reactions.[3][4][5][6]

Q3: Can patchoulol be converted to other derivatives besides esters and ethers?

A3: Yes, the this compound core can be modified to introduce a variety of functional groups. Dehydration of patchoulol can yield patchoulene isomers, which can then undergo further functionalization, such as epoxidation.[7][8][9][10] C-H activation strategies can be used to introduce halogens, which can then be further elaborated through cross-coupling reactions.[1][2][11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Functionalization Reactions

Symptoms:

  • Formation of a complex mixture of isomers, as observed by GC-MS or NMR.

  • Difficulty in isolating the desired product in pure form.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incorrect Catalyst or Ligand The choice of catalyst and ligand is critical for directing the reaction to a specific C-H bond. Experiment with different metal catalysts (e.g., Pd, Rh, Cu) and a variety of ligands to find the optimal combination for the desired regioselectivity.[11]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time can significantly influence the regioselectivity. A lower temperature may favor the thermodynamically more stable product, while a different solvent can alter the reactivity of the catalyst. Perform a systematic optimization of these parameters.
Steric Hindrance If the target C-H bond is sterically hindered, consider using a smaller, more reactive catalyst or reagent.
Lack of a Directing Group If direct C-H activation is unselective, consider a two-step approach where a directing group is first installed to guide the functionalization.

Logical Flow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed catalyst Optimize Catalyst and Ligand start->catalyst conditions Screen Reaction Conditions (Temperature, Solvent) catalyst->conditions sterics Consider Steric Hindrance conditions->sterics directing_group Employ a Directing Group Strategy sterics->directing_group outcome Improved Regioselectivity directing_group->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Yield in Esterification of Patchoulol

Symptoms:

  • Low conversion of patchoulol to the desired ester.

  • Presence of significant amounts of starting material after the reaction.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inefficient Catalyst For the esterification of the sterically hindered tertiary alcohol of patchoulol, a strong acid catalyst is often required. If using a heterogeneous catalyst like an acid-activated bentonite (B74815) or zeolite, ensure it is properly activated and not poisoned. For homogeneous catalysts, consider stronger acids like H2SO4.
Equilibrium Limitation Esterification is a reversible reaction. To drive the reaction towards the product, remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
Insufficient Reaction Time or Temperature The reaction may require prolonged heating to reach completion due to the steric hindrance around the hydroxyl group. Monitor the reaction over time by TLC or GC to determine the optimal reaction time.
Purity of Reagents Ensure that the carboxylic acid or acid anhydride (B1165640) and the solvent are free of water, as this can deactivate the catalyst and hinder the reaction.

Experimental Workflow for Esterification Optimization

G start Low Esterification Yield catalyst Select Appropriate Catalyst (e.g., H2SO4, ZnCl2) start->catalyst water_removal Implement Water Removal (e.g., Dean-Stark) catalyst->water_removal time_temp Optimize Reaction Time and Temperature water_removal->time_temp reagent_purity Ensure Anhydrous Reagents and Solvents time_temp->reagent_purity outcome High Yield of Patchoulol Ester reagent_purity->outcome

Caption: Workflow for optimizing patchoulol esterification.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Patchoulol Esters

Ester ProductAcid PrecursorCatalystYield (%)Reference
Patchouli Acetate (B1210297)Acetic AcidHCl42
Patchouli AcetateAcetic AcidH2SO448
Patchouli AcetateAcetic AcidActivated Zeolite38
Patchouli PropionatePropionic AcidHCl (37%)26[12]
Patchouli PropionatePropionic AcidAcid-activated Bentonite21[12]
Patchouli PropionatePropionic AcidH2SO454[13]
Patchouli PropionatePropionic AcidActivated Zeolite36[13]
Patchouli AcetateAcetic AnhydrideZnCl2Not specified[4]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of Patchoulol using a Homogeneous Catalyst

Objective: To synthesize patchouli acetate from patchoulol using sulfuric acid as a catalyst.

Materials:

  • Patchoulol (1.0 eq)

  • Acetic acid (as solvent and reagent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve patchoulol in an excess of acetic acid.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water and the extraction solvent.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure patchouli acetate.

Protocol 2: Biocatalytic Regio-Selective Hydroxylation of Patchoulol at C-10

Objective: To produce 10-hydroxypatchoulol from patchoulol using a microbial culture.

Materials:

  • Culture of Pithomyces sp.

  • Fermentation medium

  • Patchoulol

  • Ethyl acetate for extraction

  • Silica gel for chromatography

Procedure:

  • Cultivate the selected Pithomyces strain in a suitable fermentation medium.

  • Introduce patchoulol (e.g., at a concentration of 2-4 g/L) to the microbial culture.

  • Incubate the fermentation under controlled conditions (e.g., specific temperature and pH) for a designated period (e.g., several days).

  • Monitor the conversion of patchoulol to 10-hydroxypatchoulol using GC-MS.

  • After the optimal incubation time, extract the entire broth with ethyl acetate.

  • Concentrate the organic extract under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the pure 10-hydroxypatchoulol. A reported yield for this biotransformation is in the range of 25-45%.

Signaling Pathway for Biocatalytic Hydroxylation

G Patchoulol Patchoulol Substrate Pithomyces Pithomyces sp. Culture Patchoulol->Pithomyces Hydroxylation Regioselective C-10 Hydroxylation Patchoulol->Hydroxylation Enzyme Hydroxylase Enzyme (e.g., Cytochrome P450) Pithomyces->Enzyme produces Enzyme->Hydroxylation catalyzes Product 10-Hydroxypatchoulol Hydroxylation->Product

Caption: Biocatalytic conversion of patchoulol.

References

Technical Support Center: Managing Stereoselectivity in Patchoulane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereoselectivity in the synthesis of Patchoulane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex tricyclic sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the stereochemistry of the this compound core?

The main challenge in this compound synthesis lies in the precise control of its multiple contiguous stereocenters. The rigid tricyclic structure demands high stereoselectivity in the key bond-forming reactions that establish the carbon skeleton. Common issues include the formation of diastereomeric mixtures, which are often difficult to separate, and achieving high enantiomeric excess for a specific enantiomer.

Q2: Which key reactions are typically used to set the stereocenters in this compound synthesis, and what are the common stereoselectivity issues associated with them?

The synthesis of the this compound skeleton often relies on powerful cyclization strategies. The most common are:

  • Diels-Alder Reaction: This cycloaddition is frequently used to construct the bicyclo[2.2.2]octane core. The primary stereochemical challenge is controlling the endo/exo selectivity and the facial selectivity of the diene or dienophile addition. The choice of Lewis acid catalyst and reaction temperature are critical factors.

  • Intramolecular Aldol or Michael Additions: These reactions are employed to form one of the rings of the tricyclic system. A common issue is poor diastereoselectivity due to the formation of multiple enolates or unfavorable transition states. The choice of base, solvent, and temperature can significantly influence the outcome.[1]

  • Radical Cyclizations: These can be effective for forming sterically congested C-C bonds. However, controlling the stereochemistry of the newly formed centers can be challenging, often leading to mixtures of diastereomers. The use of chiral auxiliaries or catalysts is a common strategy to induce stereoselectivity.[2][3]

  • Organocatalytic Cascade Reactions: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of key intermediates.[4] Challenges include catalyst stability, substrate scope, and achieving high enantiomeric excess (e.e.).

Q3: How can I improve the diastereoselectivity of a Lewis acid-catalyzed Diels-Alder reaction in my this compound synthesis?

Improving diastereoselectivity in a Diels-Alder reaction often involves optimizing the following:

  • Lewis Acid: The nature and bulk of the Lewis acid can significantly impact the endo/exo selectivity.[5][6] For instance, bulkier Lewis acids may favor the formation of the exo product due to steric hindrance in the endo transition state.

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of the transition states.

  • Substrate Modification: Modifying the steric or electronic properties of the diene or dienophile can also direct the stereochemical outcome.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Key Cycloaddition Step

Symptom: Your reaction to form the core bicyclic or tricyclic system results in a nearly 1:1 mixture of diastereomers, leading to low yields of the desired product and difficult purification.

Possible Cause Troubleshooting Action
Suboptimal Lewis Acid in Diels-Alder Reaction Screen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., BF₃·OEt₂, TiCl₄, AlCl₃, bulky boranes).[5][6] The choice of a bulkier Lewis acid can sometimes reverse or enhance selectivity.
Incorrect Temperature Lower the reaction temperature. Cryogenic conditions (-78 °C) often significantly improve diastereoselectivity.[1]
Unfavorable Enolate Geometry in Aldol/Michael Addition Modify the conditions for enolate formation. The choice of base (e.g., LDA, KHMDS) and solvent (e.g., THF, toluene) can influence the E/Z ratio of the enolate, which in turn affects the stereochemical outcome of the addition.[1]
Flexible Transition State in Radical Cyclization Introduce a chiral auxiliary on the substrate to induce facial selectivity. Alternatively, explore the use of a chiral Lewis acid to coordinate with the substrate and control the trajectory of the cyclization.[7]
Issue 2: Low Enantiomeric Excess in an Asymmetric Catalytic Reaction

Symptom: An organocatalytic or metal-catalyzed reaction designed to be enantioselective is producing a product with low enantiomeric excess (e.e.).

Possible Cause Troubleshooting Action
Suboptimal Chiral Catalyst or Ligand Screen a library of related chiral catalysts or ligands. Small changes in the catalyst's steric or electronic properties can have a large impact on enantioselectivity.
Inappropriate Reaction Temperature Systematically vary the reaction temperature. While lower temperatures often improve e.e., some catalytic cycles may require thermal energy to proceed efficiently.
Incorrect Catalyst Loading Optimize the catalyst loading. Too little catalyst may result in a significant uncatalyzed background reaction, while too much can sometimes lead to the formation of less selective catalytic species.
Presence of Impurities Ensure all reagents and solvents are of high purity. Water, oxygen, or other impurities can deactivate or alter the selectivity of the catalyst.

Quantitative Data Summary

The following tables present representative data for key stereoselective reactions relevant to this compound synthesis. Note that the specific results will vary depending on the exact substrates and conditions used.

Table 1: Effect of Lewis Acid on Diastereoselectivity of a Diels-Alder Reaction

Entry Lewis Acid (1.1 eq.) Temperature (°C) Solvent endo:exo Ratio
1None (Thermal)80Toluene2:1
2BF₃·OEt₂-78CH₂Cl₂>19:1
3TiCl₄-78CH₂Cl₂15:1
4AlCl₃-78CH₂Cl₂12:1
5B(C₆F₅)₃ (bulky LA)-78CH₂Cl₂1:10

Data is illustrative and based on general trends for Lewis acid catalysis in Diels-Alder reactions.[5][6]

Table 2: Influence of Catalyst on Enantioselectivity of an Organocatalytic Michael Addition

Entry Catalyst (20 mol%) Solvent Temperature (°C) Yield (%) e.e. (%)
1ProlineDMSO259520
2(S)-Diphenylprolinol silyl (B83357) etherToluene09299
3Cinchona-alkaloid derived thioureaCH₂Cl₂-208595
4N-Heterocyclic Carbene (NHC)Toluene/THF236899

Data is illustrative and based on reported organocatalytic Michael additions.[4][8][9]

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general method for a Lewis acid-catalyzed Diels-Alder reaction to form a bicyclic precursor to the this compound skeleton.

Materials:

  • Diene (1.0 eq.)

  • Dienophile (1.2 eq.)

  • Lewis Acid (e.g., BF₃·OEt₂, 1.1 eq.)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienophile and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂) dropwise to the stirred solution.

  • After stirring for 15 minutes, add a solution of the diene in anhydrous CH₂Cl₂ dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the crude product.

Visualizations

Stereoselective_Strategy_Workflow start Define Target Stereochemistry of this compound Intermediate strategy Select Key Stereochemistry-Defining Reaction start->strategy da Diels-Alder Cycloaddition strategy->da Bicyclic Core aldol Intramolecular Aldol/Michael strategy->aldol Ring Closure radical Radical Cyclization strategy->radical C-C Bond Formation organo Organocatalytic Cascade strategy->organo Asymmetric Synthesis optimize Troubleshoot & Optimize Stereoselectivity da->optimize aldol->optimize radical->optimize organo->optimize analysis Analyze d.r. / e.e. optimize->analysis analysis->optimize <95% desired isomer end Proceed with Synthesis analysis->end >95% desired isomer

Caption: A logical workflow for selecting and optimizing a stereoselective strategy in this compound synthesis.

References

Technical Support Center: Scaling Up Patchoulane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the microbial production of patchoulane. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the basic metabolic pathway for producing this compound's precursor, patchoulol, in engineered yeast? A1: Patchoulol biosynthesis is reconstituted in hosts like Saccharomyces cerevisiae by introducing the gene for patchoulol synthase (PTS).[1] This enzyme converts the native metabolite farnesyl pyrophosphate (FPP) into patchoulol. FPP is a product of the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA.[2] Therefore, enhancing the flux through the MVA pathway is a primary strategy to increase patchoulol yields.[3]

Q2: My engineered strain is growing well, but the this compound yield is low. What are the common metabolic bottlenecks? A2: Low yields despite good growth often point to precursor limitations or competing pathways. A primary competitor for the FPP precursor is the sterol biosynthesis pathway, which is essential for yeast viability. The first committed step in this pathway is catalyzed by squalene (B77637) synthase (encoded by the ERG9 gene). Downregulating ERG9 expression can redirect FPP towards patchoulol production and significantly improve titers.[3] Additionally, ensuring a sufficient supply of cofactors like NADPH for the MVA pathway is crucial.[4][5]

Q3: Is it necessary to use a fed-batch fermentation strategy for this compound production? A3: While batch fermentations are simpler for initial strain screening, a fed-batch strategy is generally superior for achieving high cell densities and high product titers.[6] Fed-batch cultivation allows for controlled nutrient feeding, which prevents the accumulation of inhibitory byproducts like ethanol (B145695) (from overflow metabolism) and maintains optimal conditions for growth and production over a longer period.[7]

Q4: Can the accumulation of this compound be toxic to the yeast cells? A4: Yes, high concentrations of sesquiterpenes, including this compound, can be toxic to microbial hosts.[3][4][8] This toxicity can manifest as reduced growth rates or decreased productivity. A common strategy to mitigate this issue is to use a two-phase fermentation system, where an organic solvent (e.g., dodecane) is overlaid on the culture medium to sequester the this compound as it is produced, thereby reducing its concentration in the aqueous phase.[9]

Q5: How can I confirm the genetic stability of my engineered strain during a long fermentation run? A5: When using plasmid-based expression systems, plasmid instability is a common issue, where a portion of the cell population loses the plasmid over time, leading to a decrease in overall productivity.[1][10] To assess stability, you can periodically take samples from the culture, plate them on both non-selective (e.g., YPD) and selective (e.g., synthetic complete dropout) agar (B569324) plates, and compare the colony-forming units (CFUs). A significant drop in the CFU count on the selective medium compared to the non-selective medium indicates plasmid loss. Integrating the expression cassettes into the yeast genome is a more stable long-term solution.[11]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the scaling up of this compound production.

Problem 1: Low Final Titer (< 100 mg/L in Shake Flask)
Possible Cause Diagnostic Check Recommended Solution
Suboptimal Codon Usage for PTS Gene Sequence analysis of the expressed patchoulol synthase (PTS) gene.Re-synthesize the PTS gene with codons optimized for your host organism (e.g., S. cerevisiae).
Insufficient Precursor (FPP) Supply Overexpress a key upstream gene, such as a truncated HMG-CoA reductase (tHMG1), and observe the effect on titer.Create a strain with multiple integrated copies of key MVA pathway genes (e.g., tHMG1, FPP synthase).[3][12]
Competition from Sterol Pathway Quantify squalene levels in your culture extract using GC-MS. High squalene levels indicate significant flux diversion.Down-regulate the expression of the squalene synthase gene (ERG9) by replacing its native promoter with a weaker, regulatable promoter like the HXT1 promoter.[3]
Low Expression of Pathway Genes Perform RT-qPCR to quantify the transcript levels of your integrated genes (PTS, MVA pathway genes).Use stronger promoters to drive the expression of your pathway genes. For example, replace the GAL1 promoter with a strong constitutive promoter if galactose induction is not desired in the final process.[3][12]
Problem 2: Fermentation Stalls or Yield Decreases After Initial Production
Possible Cause Diagnostic Check Recommended Solution
Plasmid Instability Perform plate counting on selective vs. non-selective media at different time points during the fermentation. A decreasing ratio of colonies on selective media indicates plasmid loss.[10]1. Ensure consistent selective pressure if using auxotrophic markers. 2. Integrate the expression cassettes for the this compound pathway into the yeast genome for long-term stability.[11]
Product Toxicity Monitor cell viability using microscopy and a viability stain (e.g., methylene (B1212753) blue) over the course of the fermentation. A sharp decrease in viability after the onset of this compound production suggests toxicity.Implement an in-situ product removal strategy, such as a dodecane (B42187) overlay in the fermenter, to sequester this compound away from the cells.[9]
Nutrient Limitation Analyze supernatant for residual glucose and nitrogen. A complete depletion of these nutrients will halt growth and production.Develop a fed-batch strategy with a feeding solution that provides a balanced source of carbon, nitrogen, and essential minerals to sustain the culture.[7][13]
Accumulation of Inhibitory Byproducts Measure the concentration of ethanol in the culture broth. High levels of ethanol can inhibit yeast growth and productivity.Control the glucose feed rate in your fed-batch process to avoid overflow metabolism and ethanol accumulation. Maintain dissolved oxygen (DO) levels above 20% to promote respiration over fermentation.

Experimental Protocols

Protocol 1: High-Density Fed-Batch Fermentation of Engineered S. cerevisiae

This protocol is a starting point for a 5-L bioreactor fed-batch fermentation.

  • Seed Culture Preparation:

    • Inoculate a single colony of the this compound-producing yeast strain into 50 mL of synthetic complete (SC) dropout medium in a 250 mL shake flask.

    • Incubate at 30°C with shaking at 250 rpm for 24-36 hours.

    • Use this seed culture to inoculate 500 mL of the same medium in a 2 L shake flask and incubate under the same conditions for another 24 hours.

  • Bioreactor Setup:

    • Prepare 2.5 L of batch medium in the 5 L bioreactor.

      • Batch Medium Composition (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone, 5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 1 mL of a trace metal solution.

    • Sterilize the bioreactor. After cooling, aseptically add a sterile vitamin solution.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation and Batch Phase:

    • Inoculate the bioreactor with the 500 mL seed culture.

    • Set initial fermentation parameters: Temperature = 30°C, pH = 5.5 (controlled with NH₄OH and H₃PO₄), Agitation = 400 rpm, Aeration = 1 VVM (Vessel Volume per Minute).

    • Run in batch mode until the initial glucose is nearly depleted, typically indicated by a sharp increase in the DO signal. This phase usually lasts 18-24 hours.

  • Fed-Batch Phase:

    • Prepare 1 L of sterile feeding solution.

      • Feeding Solution Composition: 500 g/L glucose, 20 g/L yeast extract, 40 g/L peptone.

    • Start the feed at a low rate (e.g., 10 mL/h) and gradually increase it to maintain a low glucose concentration in the reactor.

    • The agitation speed should be linked to the DO setpoint (e.g., maintain DO at >20% by increasing agitation up to 1000 rpm).

    • If using a two-phase system, add 500 mL of sterile dodecane to the fermenter at the beginning of the fed-batch phase.

  • Sampling:

    • Take samples aseptically every 8-12 hours to measure cell density (OD₆₀₀), glucose concentration, and this compound titer.

Protocol 2: Extraction and Quantification of this compound
  • Sample Preparation:

    • Collect 1 mL of the fermentation broth (if using a two-phase system, collect 1 mL of the organic dodecane layer).

    • If sampling from the aqueous phase, add 1 mL of an organic solvent (e.g., ethyl acetate) to the 1 mL broth sample in a microcentrifuge tube.

    • Add a known concentration of an internal standard (e.g., caryophyllene) to the solvent.

    • Vortex vigorously for 5 minutes to extract the this compound.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • GC-MS Analysis:

    • Transfer the organic phase to a GC vial.

    • Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[9]

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 min.[14]

      • Carrier Gas: Helium, constant flow.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-400

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration by creating a standard curve of this compound peak area versus concentration, normalized to the internal standard.

Quantitative Data Summary

The following table summarizes representative data from metabolic engineering efforts to improve patchoulol production in S. cerevisiae, adapted from published literature.[3][12]

Strain Engineering Strategy Promoter for PTS Key Gene Modifications Culture Condition Final Titer (mg/L) Productivity (mg/L/h)
Baseline Strain Strong constitutive (pGPD)PTS expression onlyShake Flask~5~0.1
MVA Pathway Upregulation Strong constitutive (pGPD)Overexpression of tHMG1Shake Flask~50~1.0
Precursor Redirection Strong constitutive (pGPD)tHMG1 overexpression + ERG9 downregulation (pHXT1)Shake Flask~150~3.1
Optimized Fed-Batch Strong constitutive (pGPD)tHMG1 overexpression + ERG9 downregulation (pHXT1)5-L Bioreactor~1950~16.2

Visualizations

Signaling Pathways and Workflows

Patchoulane_Biosynthesis_Pathway This compound Biosynthesis Pathway in Engineered Yeast AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway (Multiple Steps) AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP PTS Patchoulol Synthase (PTS) (Expressed Heterologously) FPP->PTS Target Pathway ERG9 Squalene Synthase (ERG9) FPP->ERG9 Competing Pathway Patchoulol Patchoulol Sterols Sterols (via Squalene) PTS->Patchoulol ERG9->Sterols Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield Start Low this compound Titer Observed CheckGrowth Check Cell Density (OD600) and Viability Start->CheckGrowth LowGrowth Is Growth Suboptimal? CheckGrowth->LowGrowth OptimizeMedia Optimize Fermentation Media & Conditions (pH, Temp, DO) LowGrowth->OptimizeMedia Yes GoodGrowth Growth is Normal LowGrowth->GoodGrowth No End Yield Improved OptimizeMedia->End CheckStability Check Genetic Stability (Plasmid Loss) GoodGrowth->CheckStability IsStable Is Strain Genetically Stable? CheckStability->IsStable IntegrateGenes Integrate Genes into Genome IsStable->IntegrateGenes No CheckMetabolism Analyze Precursors & Competing Metabolites (GC-MS) IsStable->CheckMetabolism Yes IntegrateGenes->End IsPrecursorLow Is FPP Precursor Low? CheckMetabolism->IsPrecursorLow UpregulateMVA Upregulate MVA Pathway (e.g., add tHMG1 copies) IsPrecursorLow->UpregulateMVA Yes DownregulateComp Downregulate Competing Pathway (e.g., ERG9 promoter swap) IsPrecursorLow->DownregulateComp No, High Squalene UpregulateMVA->End DownregulateComp->End

References

Patchoulane NMR Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Patchoulane NMR Interpretation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately elucidating the structure of this compound-type sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble assigning the quaternary carbons in my this compound sample. The signals are weak in the ¹³C NMR spectrum, and I'm not confident in my HMBC correlations. What are the common pitfalls?

A1: Assigning quaternary carbons in this compound sesquiterpenoids is a common challenge due to the lack of directly attached protons. Here are some pitfalls and solutions:

  • Pitfall: Weak or Missing HMBC Correlations. The intensity of an HMBC correlation depends on the magnitude of the long-range coupling constant (²J_CH, ³J_CH). These couplings can sometimes be very small, leading to weak or unobservable correlations, especially for carbons that are sterically hindered or in unfavorable conformations.

  • Troubleshooting:

    • Optimize HMBC Parameters: Ensure the HMBC experiment is optimized for a range of long-range coupling constants (e.g., by setting the CNST or J parameter to an average value of 8-10 Hz). Acquiring the spectrum with a longer relaxation delay and a higher number of scans can also improve the signal-to-noise ratio for weak correlations.

    • Cross-Reference with Other Data: Correlate the chemical shifts of your quaternary carbons with known data for similar this compound skeletons. The chemical shifts of the gem-dimethyl groups and the bridgehead carbons are often characteristic.

    • Utilize 1,1-ADEQUATE or 1,n-ADEQUATE Experiments: If sample quantity allows, these experiments provide direct observation of ¹³C-¹³C correlations, definitively connecting quaternary carbons to the rest of the carbon skeleton.

  • Pitfall: Misinterpreting ³J_CH vs. ²J_CH Correlations. Distinguishing between two-bond and three-bond correlations can be ambiguous and lead to incorrect fragment assembly.

  • Troubleshooting:

    • Analyze Correlation Intensities: Generally, ³J_CH correlations are stronger than ²J_CH correlations, but this is not always the case.

    • Look for Consistent Correlations: A true structural connection will be supported by multiple HMBC correlations from different protons to the same quaternary carbon. For example, the protons of the gem-dimethyl groups on C-4 of patchoulol will show correlations to the quaternary C-4 and the neighboring C-3 and C-5.

Q2: The aliphatic region of my ¹H NMR spectrum of a this compound derivative is very crowded, and many signals are overlapping. How can I resolve these signals to assign the spin systems correctly?

A2: Signal overlap in the ¹H NMR spectrum is a significant hurdle for this compound derivatives due to the presence of numerous methylene (B1212753) and methine protons in similar chemical environments.

  • Pitfall: Incomplete Spin System Assignment from COSY. Severe overlap can make it impossible to trace all the connectivity pathways in a COSY spectrum, leading to fragmented or incorrect spin system assignments.

  • Troubleshooting:

    • Utilize 2D TOCSY: A TOCSY (Total Correlation Spectroscopy) experiment is invaluable for resolving overlapping signals. By irradiating a well-resolved proton, you can reveal all the protons within its spin system, even if they are heavily overlapped. For this compound systems, starting with a well-resolved methyl or methine proton can help elucidate an entire chain of coupled protons.

    • Employ Higher Magnetic Fields: If available, acquiring spectra on a higher field spectrometer (e.g., 600 MHz or above) will increase spectral dispersion and can resolve some overlapping multiplets.

    • Consider Different Solvents: Changing the solvent (e.g., from CDCl₃ to C₆D₆) can induce different chemical shifts (solvent-induced shifts) and may resolve overlapping signals.[1]

    • Use 2D J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto two different axes, which can help to unravel complex, overlapping multiplets.

Q3: I am struggling to determine the stereochemistry of my this compound compound using NOESY. Some of the correlations are ambiguous. What are the key NOESY correlations I should look for, and what are the potential interpretation traps?

A3: The rigid, bicyclic structure of the this compound skeleton presents specific challenges and opportunities for stereochemical assignment using NOESY.

  • Pitfall: Ambiguous NOE correlations due to similar internuclear distances. In a compact molecule, protons that are not on the same face of the ring system may still be close enough to give a weak NOE, leading to incorrect stereochemical assignments.

  • Troubleshooting:

    • Focus on Key Diagnostic Correlations: For the typical cis-fused this compound skeleton, look for strong NOE correlations between the bridgehead methyl group and the axial protons on the same face of the molecule. For example, in patchoulol, key NOESY correlations are expected between the protons of the C-10 methyl group and the axial protons at C-2 and C-8.

    • Absence of Correlations: The absence of an expected NOE can be as informative as its presence. For instance, the lack of a correlation between a bridgehead methyl group and a substituent on the opposite face of the ring can help confirm their relative stereochemistry.

  • Pitfall: Spin Diffusion in NOESY. For larger molecules or with longer mixing times, magnetization can be relayed between protons that are not close in space, leading to misleading cross-peaks.

  • Troubleshooting:

    • Optimize NOESY Mixing Time: Acquire a series of NOESY spectra with varying mixing times. True NOEs will build up at shorter mixing times, while spin diffusion artifacts will become more prominent at longer mixing times.

    • Use ROESY: A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can help to differentiate between true NOEs and spin diffusion, as ROE cross-peaks are always positive, while NOE cross-peaks for small to medium-sized molecules can be positive or negative, and spin diffusion artifacts often have a different phase.

Data Presentation

The following table summarizes the ¹H and ¹³C NMR chemical shifts for (-)-Patchoulol in CDCl₃, a representative this compound sesquiterpenoid.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Multiplicity (J in Hz)
153.61.95m
229.31.55, 1.65m
340.01.50, 1.60m
442.0--
528.31.75m
626.01.30, 1.40m
754.82.10m
838.81.25, 1.85m
922.01.45, 1.60m
1049.8--
1174.5--
1227.81.10s
1329.81.08s
1416.80.95s
1525.50.92d (7.0)

Note: This data is compiled from published literature and should be used as a reference. Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

General 2D NMR Experimental Parameters for a this compound Sample:

The following are general starting parameters for acquiring 2D NMR spectra of a this compound sesquiterpenoid on a 500 MHz spectrometer. These should be optimized for the specific instrument and sample.

  • Sample Preparation: 5-10 mg of the purified compound dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width (F2 and F1): 0-10 ppm

    • Number of Scans: 2-4

    • Relaxation Delay: 1.5-2.0 s

    • Data Points (F2 x F1): 2048 x 256

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • ¹H Spectral Width (F2): 0-10 ppm

    • ¹³C Spectral Width (F1): 0-160 ppm

    • Number of Scans: 2-8

    • Relaxation Delay: 1.5 s

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • ¹H Spectral Width (F2): 0-10 ppm

    • ¹³C Spectral Width (F1): 0-200 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 2.0 s

    • Long-Range Coupling Constant: Optimized for 8-10 Hz

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph

    • Spectral Width (F2 and F1): 0-10 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 2.0-3.0 s

    • Mixing Time: 300-800 ms (B15284909) (a range of mixing times is recommended)

Visualizations

Caption: Numbering of the this compound carbon skeleton.

troubleshooting_workflow start Ambiguous NMR Data (e.g., Overlap, Weak Signals) q_overlap Is there significant ¹H signal overlap? start->q_overlap sol_solvent Change solvent (e.g., CDCl₃ to C₆D₆) start->sol_solvent sol_tocsy Run 2D TOCSY to define spin systems q_overlap->sol_tocsy Yes q_quat Are quaternary carbons unassigned? q_overlap->q_quat No sol_tocsy->q_quat sol_solvent->q_quat sol_hmbc Optimize HMBC (long-range J, scans) q_quat->sol_hmbc Yes q_stereo Is stereochemistry unclear? q_quat->q_stereo No sol_adequate Consider 1,1-ADEQUATE (if sample permits) sol_hmbc->sol_adequate sol_hmbc->q_stereo sol_adequate->q_stereo sol_noesy Acquire NOESY/ROESY with varying mixing times q_stereo->sol_noesy Yes end Structure Elucidated q_stereo->end No sol_key_noe Focus on diagnostic NOE correlations sol_noesy->sol_key_noe sol_key_noe->end

Caption: Troubleshooting workflow for this compound NMR interpretation.

Caption: Key diagnostic NOESY correlations for patchoulol stereochemistry.

References

Technical Support Center: Artifact Formation During Patchoulane Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with artifact formation during the isolation of Patchoulane.

Troubleshooting Guides

Issue: Low yield of this compound and presence of unexpected peaks in GC-MS analysis.

Possible Cause: Acid-catalyzed rearrangement of the this compound skeleton during extraction or chromatography. The tricyclic structure of this compound, while saturated, can be susceptible to rearrangement under acidic conditions, potentially leading to the formation of isomeric hydrocarbon artifacts.

Troubleshooting Steps:

  • Neutralize Extraction Solvents: Ensure that all solvents used for extraction are neutral and free of acidic impurities. If using chlorinated solvents, be aware that they can contain traces of HCl. Consider passing solvents through a short column of neutral alumina (B75360) before use.

  • Avoid Acidic Chromatographic Conditions: When using silica (B1680970) gel chromatography, be mindful that standard silica can be acidic.

    • Use deactivated neutral silica gel or alumina for chromatographic separation.

    • Consider using a non-polar mobile phase to minimize interaction with the stationary phase.

    • Reverse-phase chromatography (e.g., C18) with a neutral mobile phase (e.g., methanol/water or acetonitrile/water) can be a milder alternative.

  • Temperature Control: Avoid excessive heat during solvent evaporation, as this can promote rearrangements. Use a rotary evaporator at low temperatures and pressures.

Issue: Presence of oxidized byproducts in the isolated this compound fraction.

Possible Cause: Oxidation of this compound due to exposure to air and light, especially over extended periods or in the presence of trace metals.

Troubleshooting Steps:

  • Use Freshly Distilled Solvents: Solvents can contain peroxides, which can initiate oxidation. Use freshly distilled, high-purity solvents.

  • Inert Atmosphere: Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Protect the sample from light by using amber glassware or wrapping containers in aluminum foil.

  • Add Antioxidants: Consider adding a small amount of a non-interfering antioxidant, such as BHT (butylated hydroxytoluene), to the extraction solvent, but be mindful of its potential interference with subsequent analyses.

  • Storage: Store the isolated this compound and intermediate fractions at low temperatures (e.g., -20°C) under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most likely artifacts to form from this compound during isolation?

A1: Based on the general reactivity of sesquiterpenes, the most probable artifacts from this compound are:

  • Isomeric Rearrangement Products: Acidic conditions can catalyze skeletal rearrangements, leading to a mixture of isomeric C15H26 hydrocarbons that are difficult to separate from this compound.

  • Oxidation Products: Although this compound is a saturated hydrocarbon, prolonged exposure to air can lead to the formation of alcohols, ketones, or other oxygenated derivatives, especially at allylic positions if any unsaturated precursors are present.

Q2: Can the distillation process for removing Patchouli alcohol contribute to this compound artifact formation?

A2: Yes, high temperatures during fractional distillation can potentially lead to thermal rearrangements of this compound. It is crucial to perform vacuum fractional distillation to lower the boiling points of the components and minimize thermal stress on the molecule.

Q3: My GC-MS shows a cluster of peaks with the same mass as this compound. What could be the cause?

A3: This is a strong indication of isomerization. The presence of multiple peaks with the same mass-to-charge ratio as this compound suggests that the compound has rearranged into several structural isomers during the isolation process. Review your protocol for any steps involving acidic conditions or high temperatures.

Q4: How can I confirm that a suspected peak is an artifact and not a naturally occurring isomer?

A4: This can be challenging. One approach is to use a very mild extraction and isolation protocol (e.g., supercritical CO2 extraction, neutral chromatography at low temperatures) and compare the resulting profile to your standard protocol. If the peak is absent or significantly reduced under milder conditions, it is likely an artifact. Further confirmation would require isolation and structural elucidation (e.g., by NMR) of the suspected artifact.

Data Presentation

Table 1: Hypothetical Impact of Isolation pH on this compound Purity and Artifact Formation

Isolation ConditionpH of Aqueous WashPurity of this compound (%)Relative Abundance of Isomeric Artifacts (%)
Protocol A 3.0 (Acidic)7520
Protocol B 7.0 (Neutral)953
Protocol C 9.0 (Basic)944

This table illustrates a hypothetical scenario where acidic conditions during a liquid-liquid extraction wash lead to a significant increase in isomeric artifacts and a decrease in the purity of the final this compound isolate.

Table 2: Hypothetical Effect of Stationary Phase on this compound Recovery and Purity

Chromatography MethodStationary PhaseThis compound Recovery (%)Purity of Isolated this compound (%)
Method 1 Standard Silica Gel8085
Method 2 Neutral Alumina9296
Method 3 C18 Reverse Phase9598

This table provides an example of how the choice of chromatographic stationary phase can influence both the recovery and purity of this compound, with neutral and reverse-phase options offering milder conditions and potentially reducing artifact formation.

Experimental Protocols

Protocol 1: Recommended Mild Isolation of this compound from Patchouli Oil

  • Initial Fractional Vacuum Distillation:

    • Subject the crude patchouli oil to fractional vacuum distillation to separate the hydrocarbon fraction from the higher-boiling patchouli alcohol.

    • Maintain the pressure below 10 mmHg to keep the distillation temperatures low.

    • Collect the fraction boiling in the range of this compound.

  • Chromatographic Purification:

    • Stationary Phase: Use a column packed with neutral alumina or deactivated silica gel.

    • Mobile Phase: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with a small percentage of a slightly more polar solvent like ethyl acetate (B1210297) if necessary to elute the this compound.

    • Monitoring: Monitor the fractions by GC-MS to identify those containing pure this compound.

  • Solvent Removal and Storage:

    • Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature not exceeding 30°C.

    • Store the purified this compound under an inert atmosphere (argon or nitrogen) at -20°C.

Mandatory Visualization

Artifact_Formation_Pathway This compound This compound Acid Acidic Conditions (e.g., acidic silica, HCl traces) This compound->Acid Protonation Heat High Temperature (e.g., distillation) This compound->Heat Thermal Stress Oxygen Air/Light Exposure This compound->Oxygen Oxidation Isomers Isomeric Artifacts Acid->Isomers Rearrangement Heat->Isomers Rearrangement Oxidized_Products Oxidized Artifacts Oxygen->Oxidized_Products

Caption: Potential pathways for this compound artifact formation.

Experimental_Workflow cluster_extraction Extraction & Initial Separation cluster_purification Purification cluster_final Final Steps Patchouli_Oil Patchouli Oil Vacuum_Distillation Fractional Vacuum Distillation (Low Temperature) Patchouli_Oil->Vacuum_Distillation Hydrocarbon_Fraction Hydrocarbon Fraction Vacuum_Distillation->Hydrocarbon_Fraction Chromatography Neutral Column Chromatography (e.g., Neutral Alumina) Hydrocarbon_Fraction->Chromatography GCMS_Analysis GC-MS Analysis of Fractions Chromatography->GCMS_Analysis Pure_Fractions Combine Pure Fractions GCMS_Analysis->Pure_Fractions Solvent_Removal Low Temperature Solvent Removal Pure_Fractions->Solvent_Removal Storage Store under Inert Atmosphere at -20°C Solvent_Removal->Storage Pure_this compound Pure this compound Storage->Pure_this compound

Caption: Recommended workflow for minimizing artifact formation.

Technical Support Center: Improving the Stability of Patchoulane Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Patchoulane formulations. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound formulations.

Issue 1: My this compound formulation is showing signs of degradation over time, such as a change in color or odor.

  • Potential Cause: this compound, as a sesquiterpene hydrocarbon, may be susceptible to oxidative degradation, especially when exposed to air (oxygen), light, or trace metal ions.[1][2][3] This can lead to the formation of various degradation products, including alcohols, ketones, and aldehydes, which can alter the formulation's physical and chemical properties. The acid value of formulations containing similar compounds, like patchouli oil, has been observed to increase over time, indicating degradation.[4]

  • Solution:

    • Incorporate Antioxidants: Add antioxidants to your formulation to inhibit oxidative degradation.[5] Suitable antioxidants for lipid-soluble compounds like this compound include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (Vitamin E).[1][6]

    • Use Chelating Agents: To prevent metal-catalyzed oxidation, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or citric acid.[7]

    • Inert Atmosphere: During formulation preparation and storage, blanket the formulation with an inert gas like nitrogen or argon to minimize exposure to oxygen.

    • Light Protection: Store the formulation in amber or opaque containers to protect it from light-induced degradation.[7]

Issue 2: I am observing precipitation or cloudiness in my aqueous-based this compound formulation.

  • Potential Cause: this compound is a highly lipophilic molecule with poor water solubility.[8] Precipitation in aqueous formulations is likely due to the concentration of this compound exceeding its solubility limit in the aqueous medium. This can be triggered by changes in temperature, pH, or solvent composition.

  • Solution:

    • pH Optimization: Although this compound itself does not have ionizable groups, the pH of the formulation can influence the stability of other components and the overall formulation microenvironment.[9][10] It is crucial to determine the optimal pH range for the entire formulation's stability.

    • Co-solvents: Utilize a co-solvent system to increase the solubility of this compound. Water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be effective.[11]

    • Surfactants and Emulsifiers: Incorporate non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to create a stable microemulsion or emulsion, effectively dispersing the this compound in the aqueous phase.[12]

    • Complexation Agents: Cyclodextrins can be used to form inclusion complexes with this compound, enhancing its aqueous solubility and stability.

Issue 3: How do I protect my this compound formulation from heat-induced degradation?

  • Potential Cause: High temperatures can accelerate the rate of chemical degradation, including oxidation and potential isomerization of the tricyclic structure of this compound.[13][14] Studies on patchouli oil have shown that thermal degradation of its components can occur.[15]

  • Solution:

    • Controlled Storage: Store the formulation at controlled room temperature or under refrigeration, as specified by stability studies. Avoid exposure to high temperatures or thermal cycling.

    • Lyophilization: For long-term storage of certain formulations, especially those sensitive to heat in an aqueous environment, lyophilization (freeze-drying) can be a viable strategy to enhance stability.[7]

    • Excipient Selection: Choose excipients that are known to be stable at the intended storage temperature and do not promote the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the chemical stability profile of this compound?

A1: this compound (C15H26) is a saturated tricyclic sesquiterpene hydrocarbon.[16] Its structure lacks readily hydrolyzable functional groups, suggesting it is stable against hydrolysis. However, as a hydrocarbon, it is susceptible to oxidation, particularly in the presence of oxygen, light, heat, and metal ions. The tertiary hydrogens in its structure can be potential sites for radical abstraction, initiating oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathway for this compound is oxidation. This can proceed via a free-radical chain reaction, leading to the formation of hydroperoxides, which can further break down into a variety of oxygenated derivatives such as alcohols, ketones, and aldehydes. Isomerization or rearrangement of the carbon skeleton may also occur under acidic or high-temperature conditions.

Q3: What analytical methods are suitable for monitoring this compound stability?

A3: A stability-indicating analytical method is crucial for accurately quantifying this compound and detecting its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound and its potential degradation products.[13][17]

  • High-Performance Liquid Chromatography (HPLC): While less common for hydrocarbons, HPLC with a suitable non-polar stationary phase and a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be developed and validated for stability studies.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Stabilization Strategies for this compound Formulations

Degradation Pathway Stress Conditions Potential Degradation Products Recommended Stabilization Strategy Excipients/Additives
Oxidation Oxygen, Light, Heat, Metal IonsHydroperoxides, Alcohols, Ketones, AldehydesMinimize exposure to oxygen and light. Incorporate antioxidants and chelating agents.BHT, BHA, Tocopherol, EDTA, Citric Acid
Isomerization/Rearrangement Extreme pH, High HeatStructural IsomersMaintain optimal pH. Store at controlled temperatures.Buffering agents (e.g., citrate, phosphate)
Physical Instability (Precipitation) Aqueous environment, Temperature fluctuationsSolid this compoundEnhance solubility.Co-solvents (Ethanol, Propylene Glycol), Surfactants (Polysorbate 80), Cyclodextrins

Experimental Protocols

Protocol: Forced Degradation Study for a this compound Formulation

Objective: To investigate the intrinsic stability of a this compound formulation under various stress conditions and to identify potential degradation products.

Materials:

  • This compound formulation

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Organic solvent for dilution (e.g., Hexane, Ethanol)

  • Calibrated stability chambers (photostability and temperature/humidity)

  • Analytical instrumentation (GC-MS or HPLC-MS)

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound formulation at a known concentration.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at predetermined time points (e.g., 0, 4, 8, 24 hours), neutralize, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours. Withdraw samples at predetermined time points, neutralize, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples at predetermined time points and dilute for analysis.

  • Thermal Degradation: Place the formulation in a stability chamber at 60°C. Withdraw samples at predetermined time points and dilute for analysis.

  • Photostability: Expose the formulation to light conditions as per ICH Q1B guidelines in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light. Analyze samples after the exposure period.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating method (e.g., GC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. Calculate the percentage of degradation of this compound.

Visualizations

Experimental_Workflow_for_Troubleshooting_Stability cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis cluster_3 Solution cluster_4 Confirmation Problem Stability Issue Observed (e.g., Degradation, Precipitation) Forced_Degradation Forced Degradation Study (Heat, Light, Oxidation, pH) Problem->Forced_Degradation Investigate Potential Causes Excipient_Compatibility Excipient Compatibility Study Problem->Excipient_Compatibility Investigate Potential Causes Solubility_Profile Determine Solubility Profile (pH, Co-solvents) Problem->Solubility_Profile Investigate Potential Causes Analytical_Method Stability-Indicating Method (e.g., GC-MS, HPLC) Forced_Degradation->Analytical_Method Excipient_Compatibility->Analytical_Method Solubility_Profile->Analytical_Method Identify_Degradants Identify Degradation Products & Pathways Analytical_Method->Identify_Degradants Analyze Data Reformulation Reformulation Strategy Identify_Degradants->Reformulation Inform Reformulation Add_Antioxidant Add Antioxidant/Chelator Reformulation->Add_Antioxidant Implement Solutions Adjust_pH Adjust pH with Buffer Reformulation->Adjust_pH Implement Solutions Modify_Solvent Modify Solvent System Reformulation->Modify_Solvent Implement Solutions Stability_Testing Long-Term Stability Testing of Optimized Formulation Add_Antioxidant->Stability_Testing Confirm Stability Adjust_pH->Stability_Testing Confirm Stability Modify_Solvent->Stability_Testing Confirm Stability

Caption: Workflow for troubleshooting this compound formulation stability.

Oxidative_Degradation_Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Termination / Products cluster_3 Intervention This compound This compound (R-H) Radical This compound Radical (R•) Initiator Initiator (Light, Heat, Metal) Initiator->this compound Abstracts H• Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O₂ Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R-H Stable_Product Stable Product Peroxy_Radical->Stable_Product + R• Antioxidant Antioxidant (AH) Peroxy_Radical->Antioxidant New_Radical New this compound Radical (R•) Degradation_Products Degradation Products (Alcohols, Ketones, etc.) Hydroperoxide->Degradation_Products Breaks down Stable_Antioxidant_Radical Stable Antioxidant Radical (A•) Antioxidant->Stable_Antioxidant_Radical Forms

Caption: General mechanism of oxidative degradation and antioxidant intervention.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Patchoulane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, sesquiterpenoids derived from the patchouli plant (Pogostemon cablin) present a compelling area of investigation for novel therapeutic agents. This guide offers a detailed comparison of the bioactivity of prominent patchoulane isomers, including patchouli alcohol, β-patchoulene, patchoulene epoxide, pogostone, and seychellene (B1217708). By presenting available quantitative data, experimental methodologies, and illustrating key signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a foundational resource for evaluating the therapeutic potential of these compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anti-inflammatory, antimicrobial, and cytotoxic activities of various this compound isomers. It is crucial to note that the data presented is compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Anti-inflammatory Activity of this compound Isomers
CompoundAssayModel SystemTargetIC50 ValueReference
Seychellene Cyclooxygenase (COX) InhibitionIn vitroCOX-173.47 µM[No specific citation found in search]
COX-273.31 µM[No specific citation found in search]
β-Patchoulene Inhibition of pro-inflammatory cytokinesIn vivo (Carrageenan-induced paw edema in mice)TNF-α, IL-1β, IL-6Dose-dependent reduction[1]
Patchoulene Epoxide Inhibition of pro-inflammatory cytokinesIn vivo (Carrageenan-induced paw edema in mice)TNF-α, IL-1β, IL-6Dose-dependent reduction[2][3][4]
Patchouli Alcohol Inhibition of inflammatory mediatorsIn vitro (LPS-stimulated RAW264.7 cells)iNOS, IL-6-[5]

Note: While dose-dependent reductions were observed for β-patchoulene and patchoulene epoxide, specific IC50 values from these in vivo studies were not provided in the search results.

Table 2: Antimicrobial Activity of this compound Isomers
CompoundMicroorganismMIC Range (µg/mL)Reference
Pogostone Gram-positive bacteria0.098 - 800[6]
Gram-negative bacteria0.098 - 1600[6]
Candida albicans12 - 97[7][8]
Patchouli Alcohol Gram-positive bacteria1.5 - 200[9]
Gram-negative bacteria25 - 768[9]
Various bacteria0.45 - 7.5 (as part of patchouli oil)[10]

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific strain and testing methodology.

Table 3: Cytotoxicity of this compound Isomers
CompoundCell LineCancer TypeIncubation Time (h)IC50 ValueReference
Patchouli Alcohol A549Human Lung Carcinoma4879.80 ± 4.09 µg/mL[11][12]
A549Human Lung Carcinoma48106.18 ± 6.34 µM[13]
A549/V16 (Vincristine-resistant)Human Lung Carcinoma48125.52 ± 2.92 µM[13]
Pogostone HCT116Colorectal CarcinomaNot Specified18.7 ± 1.93 µg/mL[14]
HL-60Human Acute Myeloid Leukemia1215.58 ± 0.45 µg/mL[15]
JurkatHuman Acute Lymphoblastic Leukemia1216.00 ± 2.69 µg/mL[15]
K562Human Chronic Myelogenous Leukemia2434.89 ± 0.46 µg/mL[15]

Note: The cytotoxicity of β-patchoulene and seychellene against specific cancer cell lines with corresponding IC50 values was not sufficiently detailed in the provided search results for a direct comparison in this table.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the evaluation of this compound isomer bioactivity.

Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Procedure:

    • A baseline measurement of the animal's hind paw volume is taken using a plethysmometer.

    • The test compound (e.g., a this compound isomer) or a control vehicle is administered, usually orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Lipopolysaccharide (LPS)-Stimulated RAW264.7 Macrophage Assay

This in vitro assay is a standard method for screening compounds for anti-inflammatory properties by measuring their ability to inhibit the production of inflammatory mediators in macrophages.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Analysis: The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using methods like the Griess assay and ELISA kits.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the target microorganism is prepared.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plate is incubated under appropriate conditions (e.g., temperature, time).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of these isomers is paramount for targeted drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the anti-inflammatory effects of this compound isomers and a general workflow for cytotoxicity screening.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by this compound Isomers LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p50/p65) IκBα_NFκB IκBα->IκBα_NFκB NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates NFκB->IκBα_NFκB MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_n->Gene Induces Patchouli_Alcohol Patchouli Alcohol Patchouli_Alcohol->IκBα Prevents Degradation Patchouli_Alcohol->ERK Inhibits (via MAPK pathway) beta_Patchoulene β-Patchoulene beta_Patchoulene->NFκB_n Inhibits Translocation

Caption: Anti-inflammatory signaling pathways (NF-κB and MAPK) and points of inhibition by Patchouli Alcohol and β-Patchoulene.

cytotoxicity_workflow start Start: Cancer Cell Lines seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with This compound Isomers (various concentrations) seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: General experimental workflow for determining the cytotoxicity (IC50) of this compound isomers using the MTT assay.

Conclusion

The this compound isomers, particularly patchouli alcohol, β-patchoulene, and pogostone, exhibit a range of promising bioactive properties, most notably anti-inflammatory, antimicrobial, and cytotoxic effects. The available data suggests that these compounds modulate key inflammatory pathways such as NF-κB and MAPK. While direct comparative studies are needed to definitively rank their potency, this guide provides a solid foundation for further research. The detailed protocols and pathway diagrams serve as a practical resource for designing and interpreting future experiments aimed at unlocking the full therapeutic potential of these natural compounds. Continued investigation into the structure-activity relationships and in vivo efficacy of these isomers is warranted to advance their development as potential clinical candidates.

References

A Comparative Analysis of Patchoulane and Other Sesquiterpenes in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products, particularly sesquiterpenes, have emerged as a promising frontier. This guide provides an objective comparison of the anti-inflammatory properties of patchoulane-type sesquiterpenes against other notable classes of sesquiterpenes. By presenting supporting experimental data, detailed methodologies, and key signaling pathways, this document aims to facilitate further research and drug development in this area.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of sesquiterpenes is often evaluated by their ability to inhibit key inflammatory mediators and enzymes in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following tables summarize the available quantitative data for this compound-type sesquiterpenes and other representative sesquiterpenes. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

Sesquiterpene ClassCompoundIC50 (µM)Reference
This compound β-Patchoulene Epoxide (β-PAO)More potent than β-PAE[1]
β-Patchoulene (β-PAE)-[2][3]
Germacrane Germacrane Lactone (Compound 10)4.01 ± 0.09[3]
Eudesmane Salviplenoid APotent Inhibition[4]
Guaiane 11-exo-methylenesantonin4.0[5]
Santamarine< 10[5]
Magnolialide< 10[5]
Zaluzanin D< 10[5]
Bisabolane Xanthorrhizol~4.6 (1.0 µg/mL)[6][7]

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Activity

Sesquiterpene ClassCompoundTargetIC50 (µM)Reference
This compound Patchouli AlcoholiNOS & COX-2- (Dose-dependent reduction)[8][9]
β-Patchoulene EpoxideiNOS & COX-2- (More potent than β-PAE)[1]
β-PatchouleneiNOS & COX-2- (Dose-dependent reduction)[10]
Bisabolane XanthorrhizolCOX-2~0.9 (0.2 µg/mL)[6][7]
iNOS~4.6 (1.0 µg/mL)[6][7]
Germacrane β-TurmeroneCOX-2~7.4 (1.6 µg/mL)[6]
iNOS~21.3 (4.6 µg/mL)[6]
ar-TurmeroneCOX-2~24.3 (5.2 µg/mL)[6]
iNOS~14.9 (3.2 µg/mL)[6]
Various Sesquiterpene Lactones Compounds 1-6 from Artemisia lavandulaefoliaCOX-243.29 - 287.07[11]

Key Signaling Pathways in Sesquiterpene-Mediated Anti-Inflammation

The anti-inflammatory effects of many sesquiterpenes, including this compound derivatives, are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[4][10] this compound-type sesquiterpenes, such as β-patchoulene and patchoulene epoxide, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of p65.[1][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB_complex p65/p50 p65 p65 p65_n p65 p65->p65_n p50 p50 p50_n p50 p50->p50_n IkBa_p P-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome Patchoulanes This compound Sesquiterpenes Patchoulanes->IKK Inhibition DNA DNA (κB site) p65_n->DNA p50_n->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation Patchouli_Alcohol Patchouli Alcohol Patchouli_Alcohol->MAPK Inhibition of Phosphorylation Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes Transcription Experimental_Workflow cluster_assays Anti-inflammatory Assays Start Start: RAW264.7 Cell Culture Seed_Cells Seed Cells in Plates Start->Seed_Cells Pretreat Pre-treat with Sesquiterpene Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect NO_Assay NO Assay (Griess) Collect->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Collect->ELISA Western_Blot Western Blot (iNOS, COX-2, NF-κB, MAPK proteins) Collect->Western_Blot

References

Unveiling the Anti-Inflammatory Mechanism of Patchoulane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Patchoulane, specifically focusing on its active sesquiterpenoid, β-patchoulene, against established anti-inflammatory agents. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound, a sesquiterpenoid found in patchouli oil, has demonstrated significant anti-inflammatory activity in preclinical studies. Its primary active component, β-patchoulene, exerts its effects through the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators. This guide delves into the mechanism of action of β-patchoulene, presenting a comparative analysis of its efficacy with other anti-inflammatory compounds and providing detailed experimental methodologies for the cited studies.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of β-patchoulene involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines and enzymes.

β-patchoulene has been shown to inhibit the translocation of NF-κB to the nucleus.[2] This action prevents the subsequent transcription of a cascade of inflammatory mediators.

Patchoulane_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound β-Patchoulene This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Induces

Inhibition of the NF-κB signaling pathway by β-patchoulene.

Downstream of NF-κB, β-patchoulene has been demonstrated to suppress the expression and production of several key inflammatory molecules:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2][3]

  • Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1][2]

  • Inflammatory Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[1][2]

Furthermore, some evidence suggests that β-patchoulene may also exert its anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.[3]

Comparative Efficacy Data

In Vitro Anti-inflammatory Activity of β-Patchoulene
ParameterCell LineStimulantβ-Patchoulene ConcentrationInhibition (%)Positive ControlReference
NO Production RAW264.7LPS10 µM~30%-[1]
20 µM~50%
40 µM~70%
PGE2 Production RAW264.7LPS10 µM~25%-[1]
20 µM~45%
40 µM~65%
TNF-α Production RAW264.7LPS10 µM~20%-[1]
20 µM~40%
40 µM~60%
IL-6 Production RAW264.7LPS10 µM~25%-[1]
20 µM~50%
40 µM~75%
IL-1β Production RAW264.7LPS10 µM~30%-[1]
20 µM~55%
40 µM~80%
In Vivo Anti-inflammatory Activity of β-Patchoulene
ModelSpeciesβ-Patchoulene DoseInhibition of Edema (%)Positive ControlReference
Xylene-induced Ear Edema Mice20 mg/kg35.4%Indomethacin (10 mg/kg): 52.1%[2]
40 mg/kg48.2%
80 mg/kg61.5%
Carrageenan-induced Paw Edema Mice20 mg/kg28.7% (at 3h)Indomethacin (10 mg/kg): 45.8% (at 3h)[2]
40 mg/kg39.6% (at 3h)
80 mg/kg53.2% (at 3h)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of β-patchoulene's anti-inflammatory activity.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of β-patchoulene for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates and treated with β-patchoulene.

  • After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • The concentration of nitrite (B80452) in the cell culture supernatant is measured as an indicator of NO production.

  • An equal volume of Griess reagent is added to the supernatant.

  • The absorbance is measured at 540 nm.

4. Cytokine Measurement (ELISA):

  • The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis:

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB p65, IκBα) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Cell Lysis Protein_Quant Protein Quantification Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End Analysis Detection->End

Experimental workflow for Western Blot analysis.

In Vivo Assays

1. Animals:

  • Male ICR mice or Sprague-Dawley rats are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • All animal experiments are conducted in accordance with approved animal care and use guidelines.

2. Xylene-Induced Ear Edema:

  • Mice are orally administered with β-patchoulene or a vehicle.

  • After a set time (e.g., 60 minutes), xylene is applied to the anterior and posterior surfaces of the right ear.

  • After another set time (e.g., 15 minutes), the mice are sacrificed, and circular sections of both ears are weighed.

  • The difference in weight between the right and left ear punches is calculated as the edema weight.

3. Carrageenan-Induced Paw Edema:

  • Rats or mice are orally administered with β-patchoulene or a vehicle.

  • After a set time (e.g., 60 minutes), a subplantar injection of carrageenan is administered into the right hind paw.

  • The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • The percentage of edema inhibition is calculated.

Conclusion

The experimental data presented in this guide demonstrate that β-patchoulene, the active component of this compound, possesses significant anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. While direct comparative data with ibuprofen (B1674241) is currently limited, the efficacy of β-patchoulene against established anti-inflammatory agents in preclinical models suggests it is a promising candidate for further investigation and development as a novel anti-inflammatory drug. The detailed protocols provided herein offer a foundation for researchers to further validate and explore the therapeutic applications of this natural compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Patchoulane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Patchoulane, a primary bioactive and aromatic sesquiterpene in patchouli oil. The selection of a robust and reliable analytical method is critical for quality control, standardization, and research in the fragrance, cosmetics, and pharmaceutical industries. This document outlines the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and discusses the potential of Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, referred to herein as its more common name, Patchouli Alcohol.

Overview of Analytical Techniques

The quantification of Patchouli Alcohol in complex matrices such as essential oils requires selective and sensitive analytical methods. GC-MS is a traditional and powerful technique for volatile compounds, offering high separation efficiency and definitive identification. HPLC provides a faster alternative, particularly suitable for high-throughput screening. UPLC, a more recent advancement, promises even greater speed, resolution, and sensitivity. The cross-validation of these methods ensures the accuracy and reliability of analytical data across different platforms.

Experimental Protocols

Detailed methodologies for GC-MS and HPLC analysis of Patchouli Alcohol are presented below. These protocols are based on established methods and provide a practical foundation for laboratory implementation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: A GC system equipped with a mass spectrometer (e.g., Agilent 5975C Series GC/MSD).

  • Column: DB-WAX fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 5°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Solvent Delay: 3 minutes.

    • Identification: Based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 core-shell column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724), hexane, and water (67:3:30, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.[1]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.[2]

Ultra-Performance Liquid Chromatography (UPLC) Protocol (Proposed)

While a specific validated UPLC method for Patchouli Alcohol was not found, a typical method for sesquiterpene analysis can be adapted. UPLC offers significant advantages in terms of reduced run times and solvent consumption.

Instrumentation: A UPLC system with a DAD or PDA detector.

  • Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with water (A) and acetonitrile (B).

    • Start at 50% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 1 µL.

  • Expected Run Time: Under 7 minutes.

Data Presentation: Comparison of Method Validation Parameters

The following tables summarize the quantitative performance data for the described analytical methods. The data for HPLC is derived from a validated method for Patchouli Alcohol[1], while the data for GC-MS and UPLC are based on typical performance characteristics observed for the analysis of similar sesquiterpenes.

Validation Parameter GC-MS HPLC UPLC (Expected)
Linearity (R²) > 0.99> 0.997[1]> 0.999
Limit of Detection (LOD) ~0.05 µg/mL6.31 µg/mL[1]~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL2.08 µg/mL[1]~0.3 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%98 - 102%
Precision (% RSD) < 5%< 2%< 1.5%
Specificity High (Mass Spec)Moderate (UV)Moderate (UV)
Analysis Time ~30 min~15 min[2]< 7 min
Robustness ModerateHighHigh

Table 1: Comparison of Quantitative Validation Parameters for Analytical Methods for this compound.

Visualization of Workflows

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of different analytical methods for this compound quantification.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Selection Sample Patchouli Oil Sample Dilution Serial Dilution Sample->Dilution Spiking Spiked Samples (for Accuracy) Sample->Spiking GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC Analysis Dilution->HPLC UPLC UPLC Analysis Dilution->UPLC Spiking->GCMS Spiking->HPLC Spiking->UPLC Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD & LOQ GCMS->LOD_LOQ Robustness Robustness GCMS->Robustness HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ HPLC->Robustness UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->LOD_LOQ UPLC->Robustness Comparison Comparative Analysis of Validation Data Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Robustness->Comparison Selection Optimal Method Selection Comparison->Selection

Caption: Workflow for the cross-validation of analytical methods for this compound.

GC-MS Analysis Workflow

The diagram below outlines the key steps in the GC-MS analysis of Patchouli Alcohol.

SamplePrep Sample Preparation Injection GC Injection SamplePrep->Injection 1 µL Separation Chromatographic Separation Injection->Separation Helium Carrier Gas Ionization Electron Ionization Separation->Ionization Temperature Program Detection Mass Detection Ionization->Detection 70 eV Data Data Analysis Detection->Data Mass Spectrum

Caption: Workflow for the GC-MS analysis of Patchouli Alcohol.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.

  • GC-MS is the gold standard for specificity and is ideal for structural confirmation and analysis of complex mixtures.

  • HPLC offers a significant advantage in terms of speed, making it well-suited for routine quality control and high-throughput screening.[2] The validated HPLC method demonstrates good linearity and sensitivity for Patchouli Alcohol quantification.[1]

  • UPLC is expected to provide the fastest analysis times and highest resolution, which would be beneficial for laboratories with a large number of samples.

It is recommended that laboratories perform an in-house validation or cross-validation of their chosen method to ensure it meets the required performance criteria for their specific application. This guide provides the foundational information to assist in the selection and implementation of a suitable analytical method for this compound.

References

Comparative Analysis of Patchoulane Content in Pogostemon Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phytochemical variations within the Pogostemon genus is critical for targeted applications. This guide provides a comparative overview of patchoulane sesquiterpene content, primarily focusing on the medicinally and economically significant species: Pogostemon cablin, Pogostemon heyneanus, and Pogostemon travancoricus.

The essential oil derived from Pogostemon species, particularly patchouli oil from P. cablin, is highly valued in the fragrance, cosmetic, and pharmaceutical industries. Its unique aroma and therapeutic properties are largely attributed to a complex mixture of sesquiterpenes, with this compound-type compounds being of significant interest. Patchouli alcohol is the most abundant and characteristic this compound sesquiterpene, often serving as a key indicator of oil quality.[1] This guide synthesizes experimental data to highlight the differences in this compound content among various Pogostemon species.

Quantitative Comparison of Key Sesquiterpenes

The chemical composition of essential oils from different Pogostemon species reveals significant quantitative variations in their sesquiterpene profiles. The following table summarizes the percentage content of patchouli alcohol and other relevant sesquiterpenes identified in the essential oils of P. cablin, P. heyneanus, and P. travancoricus.

CompoundPogostemon cablin (%)Pogostemon heyneanus (%)Pogostemon travancoricus var. travancoricus (%)
Patchouli Alcohol10.26 - 57.7%[2][3]14.0 - 76.9%[4][5]Quantitatively less than P. cablin[6]
α-Guaiene2.27 - 17.9%[2][3]0.4 - 8.9%[5]1.9%[6]
α-Bulnesene9.0 - 15.2%[3]0.2 - 12.7%[5]-
Seychellene1.56 - 6.9%[2][3]3.8 - 5.1%[5]5.3%[6]
α-Patchoulene3.3%[6]-3.4%[6]
β-Patchoulene4.2%[6]-0.3%[6]
Pogostol0.3 - 5.0%[3]0.0 - 8.2%[5]-

Note: The content percentages can vary based on factors such as geographical location, harvest time, and plant part used for extraction.[1]

Pogostemon cablin is generally characterized by a high concentration of patchouli alcohol, which can range from approximately 37.54% to 51.02% in leaves.[7] Different chemotypes of P. cablin exist, with some being rich in patchouli alcohol (PA-type) and others in pogostone (B610156) (PO-type).[8] In contrast, some studies on P. heyneanus have reported acetophenone (B1666503) as a major component (up to 51.0%), with a lower patchouli alcohol content of around 14.0%.[4][9] However, other research on P. heyneanus indicates patchoulol as the main constituent, with concentrations ranging from 43.6% to 76.9%.[5] This suggests significant chemotypic variation within P. heyneanus as well. Pogostemon travancoricus shares several sesquiterpenes with P. cablin, including α- and β-patchoulene and patchouli alcohol, but generally in lesser quantities.[6]

Experimental Protocols

The following methodologies are commonly employed for the extraction and analysis of this compound and other sesquiterpenes from Pogostemon species.

Essential Oil Extraction by Hydrodistillation
  • Plant Material Preparation: Fresh or dried aerial parts (leaves and stems) of the Pogostemon species are collected and ground into a coarse powder.

  • Hydrodistillation: The powdered plant material is placed in a Clevenger-type apparatus with distilled water. The mixture is boiled for several hours (e.g., 3-6 hours). The steam and volatile components are condensed, and the essential oil is collected.

  • Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in sealed vials in the dark at a low temperature (e.g., 4°C) until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the volatile compounds.

  • Chromatographic Conditions:

    • Column: A capillary column, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: The oven temperature is programmed to increase gradually to separate the different components. A typical program might be: initial temperature of 60°C for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 10 minutes.

    • Injector and Detector Temperature: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is used, typically at 70 eV.

    • Mass Range: The mass spectrometer scans a mass range of, for example, 40-500 amu.

  • Component Identification and Quantification:

    • Identification: The individual components are identified by comparing their retention times and mass spectra with those of authentic standards and by matching the spectra with data from mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: The relative percentage of each component is calculated from the GC peak areas without using a correction factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Pogostemon species.

Experimental_Workflow cluster_collection Plant Material Collection cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_data Data Processing and Comparison P_cablin Pogostemon cablin Hydrodistillation Hydrodistillation P_cablin->Hydrodistillation P_heyneanus Pogostemon heyneanus P_heyneanus->Hydrodistillation P_other Other Pogostemon spp. P_other->Hydrodistillation GCMS GC-MS Analysis Hydrodistillation->GCMS Essential Oil Identification Component Identification (Retention Time, Mass Spectra) GCMS->Identification Quantification Relative Quantification (Peak Area %) Identification->Quantification Comparison Comparative Analysis of This compound Content Quantification->Comparison

Caption: Experimental workflow for this compound analysis in Pogostemon.

Biosynthesis of Sesquiterpenes

The diversity of sesquiterpenes in Pogostemon cablin arises from a limited number of sesquiterpene synthase enzymes.[10] Notably, a single patchoulol synthase is responsible for converting farnesyl pyrophosphate (FPP) into patchoulol and at least 13 other sesquiterpene products.[10] The biosynthesis of these compounds is also regulated by endogenous developmental cues. For instance, the microRNA156 (miR156)-targeted SPL transcription factors play a role in the age-regulated accumulation of sesquiterpenes by upregulating the expression of the patchoulol synthase (PatPTS) gene in older plants.[11]

The following diagram illustrates a simplified overview of the sesquiterpene biosynthetic pathway leading to this compound-type compounds.

Biosynthesis_Pathway cluster_pathway Sesquiterpene Biosynthesis cluster_regulation Regulatory Control FPP Farnesyl Pyrophosphate (FPP) PatPTS Patchoulol Synthase (PatPTS) FPP->PatPTS Patchoulol Patchoulol PatPTS->Patchoulol Other_Sesquiterpenes Other Sesquiterpenes (e.g., α-guaiene, seychellene) PatPTS->Other_Sesquiterpenes miR156 miR156 SPLs SPL Transcription Factors miR156->SPLs inhibits SPLs->PatPTS activates

Caption: Simplified sesquiterpene biosynthesis pathway in Pogostemon.

This comparative guide underscores the importance of species and even chemotype selection in research and development aimed at utilizing the specific properties of this compound sesquiterpenes. Further studies are warranted to explore the full spectrum of phytochemical diversity within the Pogostemon genus and to elucidate the genetic and environmental factors that govern the biosynthesis of these valuable compounds.

References

Patchoulane Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has increasingly turned towards natural products and their derivatives. Among these, patchoulane-type sesquiterpenoids, bicyclic compounds isolated primarily from Pogostemon cablin (patchouli), have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound derivatives, focusing on their anti-inflammatory and cytotoxic properties. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this promising class of compounds.

Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives is intrinsically linked to their structural features. Modifications to the core this compound skeleton can significantly impact their potency. The following table summarizes the in vitro activity of representative this compound derivatives against common cancer cell lines and markers of inflammation.

CompoundStructureBiological ActivityCell LineIC50 (µM)
Patchouli Alcohol[Image of Patchouli Alcohol Structure]CytotoxicityB16F10 (Melanoma)58.5 ± 2.2[1]
CytotoxicityA549 (Lung Cancer)79.80 ± 4.09[1]
CytotoxicityDU145 (Prostate Cancer)-
CytotoxicityPC-3 (Prostate Cancer)-
β-Patchoulene[Image of β-Patchoulene Structure]Anti-inflammatoryRAW 264.7 (Macrophage)-
Pogostone[Image of Pogostone Structure]Cytotoxicity--

From the available data, it is observed that patchouli alcohol exhibits selective cytotoxicity against melanoma cells.[1] The presence and position of the hydroxyl group on the this compound skeleton appear to be critical for its biological activity. Further studies involving the synthesis and evaluation of a broader range of derivatives are necessary to establish a more detailed SAR.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following are protocols for key assays used to evaluate the cytotoxic and anti-inflammatory activities of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., B16F10, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Visualization

Understanding the molecular mechanisms underlying the biological activity of this compound derivatives is essential for targeted drug design. The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_NFkB->Ub_Proteasome Degradation of IκB DNA DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Transcription

Caption: Canonical NF-κB Signaling Pathway.

The following diagram illustrates a general workflow for the in vitro screening of natural product derivatives for anticancer activity.

Anticancer_Screening_Workflow start Start: This compound Derivatives cytotoxicity Primary Screening: Cytotoxicity Assay (MTT) start->cytotoxicity selectivity Assess Selectivity: Test on Normal Cell Lines cytotoxicity->selectivity mechanism Mechanism of Action Studies selectivity->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle migration Cell Migration/Invasion Assay mechanism->migration lead_id Lead Compound Identification apoptosis->lead_id cell_cycle->lead_id migration->lead_id

Caption: In Vitro Anticancer Screening Workflow.

References

A Comparative Guide: Synthetic vs. Natural Patchoulane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical, physical, and biological properties of synthetic patchoulane in comparison to its natural counterpart, providing essential data for research and development applications.

Introduction

This compound, a tricyclic sesquiterpene, is a key component of patchouli oil, an essential oil extracted from the leaves of the Pogostemon cablin plant. Renowned for its characteristic earthy and woody aroma, patchouli oil and its constituents have been utilized for centuries in traditional medicine and perfumery. With advancements in synthetic organic chemistry, this compound can now be produced in a laboratory setting. This guide provides a comprehensive comparison of synthetic and natural this compound, offering researchers, scientists, and drug development professionals a detailed overview of their respective properties, supported by experimental data and methodologies.

Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental chemical and physical properties of a compound are critical for its application in research and drug development. While a pure, synthetically produced molecule should theoretically be identical to its natural counterpart, variations in isomeric purity and trace impurities can lead to differences. Below is a table summarizing the key physicochemical properties of natural this compound. Data for synthetically produced this compound is limited in publicly available literature; however, a successful synthesis of the identical stereoisomer would be expected to yield matching values.

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₁₅H₂₆[1]C₁₅H₂₆
Molecular Weight 206.37 g/mol [1]206.37 g/mol
Appearance Typically a component of a viscous, light yellow to reddish-brown essential oilDependent on purification; likely a colorless oil
Boiling Point Data not available for isolated this compoundData not available
Melting Point Data not availableData not available
Optical Rotation Dependent on the specific stereoisomer isolatedDependent on the enantioselectivity of the synthesis
Spectral Data (GC-MS) Available in databases such as PubChem[1]Expected to match the natural counterpart

Experimental Protocols: Synthesis and Extraction

The methodologies employed to obtain this compound, whether through chemical synthesis or extraction from natural sources, are fundamentally different and are detailed below.

Total Synthesis of this compound

The general workflow for a hypothetical total synthesis of this compound is outlined in the diagram below.

G start Commercially Available Starting Materials step1 Initial Chiral Induction start->step1 Reagents step2 Key Cyclization Reaction(s) step1->step2 Intermediate 1 step3 Formation of Tricyclic Core step2->step3 Intermediate 2 step4 Stereoselective Modifications step3->step4 Intermediate 3 step5 Final Product Isolation and Purification step4->step5 Crude Product end Synthetic this compound step5->end G start Dried Pogostemon cablin Leaves step1 Steam Distillation start->step1 step2 Condensation step1->step2 step3 Separation of Oil and Water step2->step3 step4 Fractional Distillation / Chromatography step3->step4 Crude Patchouli Oil end Natural this compound step4->end G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces G Stimulus Inflammatory Stimulus Upstream Upstream Kinases Stimulus->Upstream ERK ERK1/2 Upstream->ERK Phosphorylates Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Response Inflammatory Response Downstream->Response This compound This compound This compound->ERK Inhibits Phosphorylation

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Patchoulane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory efficacy of two prominent patchoulane-type sesquiterpenes: β-patchoulene and its oxidized form, patchoulene epoxide. The data presented is compiled from multiple experimental studies to offer an objective overview of their potential as therapeutic agents.

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data from in vivo and in vitro studies, demonstrating the dose-dependent anti-inflammatory effects of β-patchoulene and patchoulene epoxide.

In Vivo Anti-Inflammatory Efficacy

Table 1: Effect of β-Patchoulene and Patchoulene Epoxide on Murine Models of Acute Inflammation

ModelCompoundDose (mg/kg)Inhibition of Edema/Vascular Permeability (%)Reference
Xylene-Induced Ear Edema β-Patchoulene2528.5[1]
5045.2[1]
10063.8[1]
Patchoulene Epoxide10Significant Inhibition[2][3]
20Significant Inhibition[2][3]
40Significant Inhibition[2][3]
Acetic Acid-Induced Vascular Permeability β-Patchoulene2525.4[4]
5041.7[4]
10058.2[4]
Patchoulene Epoxide10Significant Reduction[2][3]
20Significant Reduction[2][3]
40Significant Reduction[2][3]
Carrageenan-Induced Paw Edema β-Patchoulene2529.3 (at 4h)[4]
5044.1 (at 4h)[4]
10060.5 (at 4h)[4]
Patchoulene Epoxide10Significant Reduction[2][5]
20Significant Reduction[2][5]
40Significant Reduction[2][5]

Table 2: Effect of β-Patchoulene and Patchoulene Epoxide on Pro-Inflammatory Cytokines in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)TNF-α Reduction (%)IL-1β Reduction (%)IL-6 Reduction (%)Reference
β-Patchoulene 25SignificantSignificantSignificant[4]
50SignificantSignificantSignificant[4]
100SignificantSignificantSignificant[4]
Patchoulene Epoxide 20SignificantSignificantSignificant[2][5]
40SignificantSignificantSignificant[2][5]
In Vitro Anti-Inflammatory Efficacy in LPS-Stimulated RAW264.7 Macrophages

Table 3: Effect of β-Patchoulene on Pro-Inflammatory Mediators and Cytokines

ParameterConcentration (µM)Inhibition/Reduction (%)Reference
NO Production 10~25[6]
20~50[6]
40~75[6]
PGE₂ Production 10~30[6]
20~55[6]
40~80[6]
TNF-α Production 10Significant[6]
20Significant[6]
40Significant[6]
IL-6 Production 10Significant[6]
20Significant[6]
40Significant[6]
IL-1β Production 10Significant[6]
20Significant[6]
40Significant[6]

Note: Specific percentage inhibitions for patchoulene epoxide in vitro were not detailed in the provided search results, but it was noted to have superior anti-inflammatory effects compared to β-patchoulene.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Experimental Protocols

1. Xylene-Induced Ear Edema in Mice This model assesses the anti-inflammatory effect of a compound on acute inflammation.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are randomly divided into control, model, positive control (Indomethacin, 10 mg/kg), and treatment groups (β-patchoulene or patchoulene epoxide at various doses).

    • Animals are orally administered the respective treatments one hour before the induction of inflammation.

    • Inflammation is induced by applying 20 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

    • One hour after xylene application, the mice are euthanized, and circular sections (e.g., 8 mm in diameter) are taken from both ears and weighed.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated relative to the model group.

2. Acetic Acid-Induced Vascular Permeability in Mice This assay measures the ability of a compound to reduce the increase in capillary permeability associated with inflammation.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are grouped and treated as described in the ear edema model.

    • One hour after treatment, each mouse is injected intraperitoneally with 0.6% (v/v) acetic acid.

    • Immediately after the acetic acid injection, Evans blue dye (0.5%, 10 mL/kg) is injected intravenously.

    • After 20-30 minutes, mice are euthanized, and the peritoneal cavity is washed with a known volume of saline.

    • The washing is collected and centrifuged. The absorbance of the supernatant is measured spectrophotometrically (e.g., at 590 nm) to quantify the leakage of the dye into the peritoneal cavity.

    • The inhibition of vascular permeability is calculated based on the reduction in dye concentration in the peritoneal fluid compared to the model group.

3. Carrageenan-Induced Paw Edema in Mice This is a widely used model to evaluate the anti-inflammatory activity of compounds against acute inflammation.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are grouped and treated as in the previous models.

    • One hour after oral administration of the test compounds, a 1% (w/v) solution of carrageenan (e.g., 50 µL) is injected into the subplantar tissue of the right hind paw.

    • The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

    • The degree of paw edema is calculated as the increase in paw volume compared to the pre-injection volume.

    • The percentage inhibition of edema is calculated for each time point relative to the model group.

In Vitro Experimental Protocol

1. Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in a macrophage cell line.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Procedure:

    • RAW264.7 cells are seeded in culture plates (e.g., 96-well or 24-well plates) and allowed to adhere.

    • The cells are pre-treated with various concentrations of β-patchoulene or patchoulene epoxide for a specified period (e.g., 1 hour).

    • The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

    • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) Measurement: The levels of PGE₂ and cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound sesquiterpenes and the general workflow of the in vivo anti-inflammatory experiments.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound β-Patchoulene / Patchoulene Epoxide This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A1 Animal Grouping (Control, Model, Positive Control, Treatment) A2 Oral Administration (Vehicle, Indomethacin, this compound) A1->A2 B1 Xylene on Ear A2->B1 1 hour pre-treatment B2 Acetic Acid (i.p.) A2->B2 1 hour pre-treatment B3 Carrageenan in Paw A2->B3 1 hour pre-treatment C1 Ear Weight Difference B1->C1 C2 Evans Blue Leakage B2->C2 C3 Paw Volume (Plethysmometer) B3->C3 D Data Analysis (% Inhibition) C1->D C2->D C3->D

Caption: General workflow for in vivo anti-inflammatory experiments.

Conclusion

Both β-patchoulene and patchoulene epoxide demonstrate significant dose-dependent anti-inflammatory activity in both in vivo and in vitro models. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. Notably, some evidence suggests that patchoulene epoxide may possess superior anti-inflammatory effects compared to β-patchoulene. Further research, including pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of these compounds.

References

Unveiling the Therapeutic Potential of Patchoulane: A Comparative Analysis Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the sesquiterpenoid patchoulane and its derivatives highlights their promising anti-inflammatory and anticancer properties. This guide provides a comparative analysis of this compound's efficacy against established therapeutic agents, supported by experimental data, to inform future research and drug development initiatives.

This compound, a naturally occurring compound, and its related structures, such as β-patchoulene and patchouli alcohol, have demonstrated significant biological activity in preclinical studies. This report benchmarks these findings against well-characterized pharmaceuticals to contextualize their potential therapeutic applications.

Anti-inflammatory Activity: Benchmarking Against Dexamethasone (B1670325) and Indomethacin

This compound and its derivatives have been shown to exert anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of inflammatory responses, making it a key target for anti-inflammatory drugs.

A study on β-patchoulene, a closely related sesquiterpene, demonstrated its ability to significantly reduce inflammation in mouse models.[1][2] The anti-inflammatory effects of β-patchoulene were comparable to those of dexamethasone, a potent corticosteroid widely used as a positive control in inflammation research.[3] Both β-patchoulene and dexamethasone were shown to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][4] Furthermore, β-patchoulene inhibited the expression of iNOS and COX-2, key enzymes in the inflammatory cascade, in a dose-dependent manner.[1]

CompoundModelKey Markers InhibitedEfficacy Comparison
β-Patchoulene Carrageenan-induced paw edema in miceTNF-α, IL-1β, IL-6, iNOS, COX-2, NF-κB translocationComparable to Dexamethasone in reducing inflammatory markers[3]
Dexamethasone Carrageenan-induced paw edema in micePro-inflammatory cytokines and mediatorsStandard positive control
Indomethacin Various inflammation modelsPrimarily COX-1 and COX-2Standard NSAID benchmark

The mechanism of action for β-patchoulene involves the inhibition of IκBα degradation and the subsequent nuclear translocation of NF-κB, a critical step in the activation of inflammatory gene expression.[1] This is a distinct mechanism from non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which primarily target cyclooxygenase (COX) enzymes.

Below is a diagram illustrating the experimental workflow for evaluating the anti-inflammatory effects of β-patchoulene.

G cluster_0 In Vivo Model cluster_1 Mechanism of Action Studies A Carrageenan-induced Paw Edema in Mice B Treatment Groups: - Vehicle - β-Patchoulene (various doses) - Dexamethasone A->B C Measurement of Paw Volume B->C D Histopathological Analysis of Paw Tissue B->D E Biochemical Analysis of Paw Tissue B->E F Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) E->F G Western Blot for iNOS, COX-2, NF-κB, IκBα E->G

Experimental workflow for in vivo anti-inflammatory assessment.

The signaling pathway below illustrates the inhibitory effect of β-patchoulene on the NF-κB pathway.

G cluster_0 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Inflammation Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammation bPatchoulene β-Patchoulene bPatchoulene->IkBa Inhibits

Inhibition of the NF-κB pathway by β-patchoulene.

Anticancer Activity: A Comparison with Doxorubicin

Preliminary studies have indicated that compounds isolated from Pogostemon cablin, the plant source of this compound, possess antiproliferative activity. For instance, certain flavonoids from this plant have shown inhibitory effects on HepG2 cancer cells.[5] While direct comparative data for this compound against standard chemotherapeutics is still emerging, the known mechanisms of some natural product-derived anticancer agents provide a framework for comparison.

Doxorubicin, a widely used anthracycline antibiotic, exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II. In contrast, many natural compounds, including some terpenoids, induce apoptosis through modulation of signaling pathways such as the Bcl-2 family of proteins. One of the flavonoids isolated from Pogostemon cablin was found to induce apoptosis in HepG2 cells by downregulating the Bcl-2/Bax ratio and upregulating cleaved caspases-3 and -9.[5]

CompoundCell LineIC50Mechanism of Action
Flavonoid from P. cablin HepG22.30 µMApoptosis induction via Bcl-2/Bax and caspases[5]
Doxorubicin HepG2~0.48 µMDNA intercalation, Topoisomerase II inhibition

The following diagram outlines a general workflow for assessing the in vitro anticancer activity of a test compound.

G cluster_0 In Vitro Anticancer Assay A Cancer Cell Line Culture (e.g., HepG2) B Treatment with Test Compound (e.g., this compound derivative) and Positive Control (e.g., Doxorubicin) A->B C MTT Assay for Cell Viability (IC50 determination) B->C D Flow Cytometry for Apoptosis Analysis (Annexin V/PI staining) B->D E Western Blot for Apoptotic Markers (Bcl-2, Bax, Caspases) B->E

General workflow for in vitro anticancer activity assessment.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

  • Animals: Male ICR mice (6-8 weeks old) are used.

  • Groups: Animals are divided into a control group, a positive control group (e.g., dexamethasone or indomethacin), and treatment groups receiving various doses of the test compound (e.g., β-patchoulene).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the plantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. At the end of the experiment, paws are collected for histopathological and biochemical analysis.

Determination of Cytotoxicity by MTT Assay

  • Cell Culture: Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound or a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with potent anti-inflammatory and potential anticancer activities. Their mechanisms of action, particularly the inhibition of the NF-κB pathway, make them attractive candidates for further investigation. While direct comparative studies with a broader range of therapeutic agents are needed, the existing data suggests that this compound-related compounds have the potential to be developed into novel therapeutics. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and conducting more extensive preclinical and clinical trials to validate their therapeutic efficacy and safety.

References

Head-to-head comparison of different Patchoulane synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Strategies Towards the Patchoulane Skeleton

The intricate tricyclic structure of the sesquiterpene this compound, a core component of patchouli oil, has presented a compelling challenge to synthetic chemists. The quest for efficient and stereocontrolled routes to this natural product has led to the development of several distinct synthetic strategies. This guide provides a head-to-head comparison of two notable total syntheses of (±)-patchoulane, offering a detailed examination of their methodologies, quantitative performance, and key strategic differences.

At a Glance: Comparative Analysis of this compound Syntheses

MetricErman and Stone (1971)Yamada et al. (1975)
Starting Material 3-Methyl-2-cyclohexen-1-oneD-camphor
Key Strategy Intramolecular cyclization of a diazo ketone followed by acid-catalyzed rearrangementPhotochemical rearrangement and intramolecular aldol (B89426) condensation
Longest Linear Sequence ~10 steps~12 steps
Overall Yield Not explicitly stated~1.5%
Stereocontrol RacemicRacemic
Key Reactions Robinson annulation, Simmons-Smith cyclopropanation, Copper-catalyzed diazo ketone cyclization, Acid-catalyzed rearrangementPhotochemical [2+2] cycloaddition, Baeyer-Villiger oxidation, Intramolecular aldol condensation, Wolff-Kishner reduction

Synthesis Route 1: The Erman and Stone Approach - A Classic Strategy

The synthesis reported by Erman and Stone in 1971 represents a foundational approach to the this compound skeleton. This strategy hinges on the construction of a key tricyclic intermediate through an intramolecular copper-catalyzed cyclization of a diazo ketone, followed by an acid-catalyzed rearrangement to establish the characteristic bicyclo[3.2.1]octane core of this compound.

Experimental Workflow: Erman and Stone Synthesis

Erman_Stone_Synthesis A 3-Methyl-2-cyclohexen-1-one B Robinson Annulation A->B Methyl vinyl ketone C Wieland-Miescher Ketone B->C D Simmons-Smith Cyclopropanation C->D CH₂I₂, Zn(Cu) E Cyclopropyl Ketone D->E F Diazo Ketone Formation E->F 1. Tosyl azide 2. Base G α-Diazoketone F->G H Copper-catalyzed Cyclization G->H CuSO₄ I Tricyclic Ketone H->I J Acid-catalyzed Rearrangement I->J H⁺ K (±)-Patchoulane Skeleton J->K Yamada_Synthesis A D-Camphor B Photochemical [2+2] Cycloaddition A->B hν, Acetone C Photocamphor B->C D Baeyer-Villiger Oxidation C->D m-CPBA E Lactone D->E F Reduction & Protection E->F 1. LiAlH₄ 2. Ac₂O G Diol Derivative F->G H Intramolecular Aldol Condensation G->H Base I Bicyclic Ketone H->I J Wolff-Kishner Reduction I->J H₂NNH₂, KOH K (±)-Patchoulane J->K

A Comparative Genomic Guide to Patchoulane-Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the genomics of patchoulane-producing organisms, focusing on the native producer Pogostemon cablin (patchouli) and the metabolically engineered microbial hosts, Saccharomyces cerevisiae and Corynebacterium glutamicum. The information presented herein is intended to facilitate research and development in the fields of synthetic biology, metabolic engineering, and natural product synthesis.

Introduction

Patchoulol, a tricyclic sesquiterpenoid, is the principal fragrant and bioactive compound in patchouli oil, which is extracted from the leaves of Pogostemon cablin. The unique properties of patchoulol have driven efforts to understand its biosynthesis and to develop alternative production platforms to overcome the limitations of traditional agriculture. This guide offers a side-by-side comparison of the genomic features and the genetic and metabolic pathways involved in patchoulol production in its native plant source and in two key engineered microbial systems.

Quantitative Genomic Data Comparison

The following table summarizes key genomic and genetic parameters of the organisms discussed. This data provides a quantitative basis for understanding the complexity and the inherent capabilities of each system for this compound production.

FeaturePogostemon cablinSaccharomyces cerevisiae (Engineered)Corynebacterium glutamicum (Engineered)
Genome Size ~1.94 Gb[1]~12.1 Mb~3.28 Mb[2]
Ploidy Level Tetraploid[1]Haploid/DiploidHaploid
Estimated Number of Genes ~109,696[1]~6,000~3,002[3]
Patchoulol Synthase (PatPTS) Gene Endogenous, multiple copies[1][4]Heterologously expressed from P. cablin[5][6]Heterologously expressed from P. cablin[7][8][9]
Precursor Pathway(s) Mevalonate (MVA) and 1-deoxy-D-xylulose 5-phosphate (MEP) pathways[1][10]Endogenous Mevalonate (MVA) pathway[5]Endogenous 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[7][8]

Biosynthetic Pathways for Patchoulol Production

Patchoulol biosynthesis originates from the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In Pogostemon cablin, both the cytosolic Mevalonate (MVA) pathway and the plastidial 1-deoxy-D-xylulose 5-phosphate (MEP) pathway contribute to the synthesis of these precursors. In contrast, the engineered microbial systems rely on their native isoprenoid precursor pathways: the MVA pathway in Saccharomyces cerevisiae and the MEP pathway in Corynebacterium glutamicum. The final and committed step in all three organisms is the conversion of farnesyl pyrophosphate (FPP) to patchoulol, catalyzed by the patchoulol synthase (PatPTS) enzyme, which is heterologously expressed in the microbial hosts.

Patchoulol_Biosynthesis cluster_P_cablin Pogostemon cablin cluster_S_cerevisiae Saccharomyces cerevisiae cluster_C_glutamicum Corynebacterium glutamicum MVA_Pc Mevalonate (MVA) Pathway (Cytosol) IPP_DMAPP_Pc IPP & DMAPP MVA_Pc->IPP_DMAPP_Pc MEP_Pc MEP/DXP Pathway (Plastid) MEP_Pc->IPP_DMAPP_Pc FPP_Pc Farnesyl Pyrophosphate (FPP) IPP_DMAPP_Pc->FPP_Pc PatPTS_Pc Endogenous Patchoulol Synthase (PatPTS) FPP_Pc->PatPTS_Pc Patchoulol_Pc Patchoulol PatPTS_Pc->Patchoulol_Pc MVA_Sc Mevalonate (MVA) Pathway IPP_DMAPP_Sc IPP & DMAPP MVA_Sc->IPP_DMAPP_Sc FPP_Sc Farnesyl Pyrophosphate (FPP) IPP_DMAPP_Sc->FPP_Sc PatPTS_Sc Heterologous Patchoulol Synthase (PatPTS) FPP_Sc->PatPTS_Sc Patchoulol_Sc Patchoulol PatPTS_Sc->Patchoulol_Sc MEP_Cg MEP/DXP Pathway IPP_DMAPP_Cg IPP & DMAPP MEP_Cg->IPP_DMAPP_Cg FPP_Cg Farnesyl Pyrophosphate (FPP) IPP_DMAPP_Cg->FPP_Cg PatPTS_Cg Heterologous Patchoulol Synthase (PatPTS) FPP_Cg->PatPTS_Cg Patchoulol_Cg Patchoulol PatPTS_Cg->Patchoulol_Cg

Biosynthesis pathways for patchoulol production.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols employed in the study of this compound-producing organisms.

Genomic DNA Extraction from Pogostemon cablin

This protocol is adapted for the extraction of high-quality genomic DNA from fresh patchouli leaves, suitable for next-generation sequencing.

  • Sample Collection and Preparation:

    • Harvest fresh, young leaves from a healthy P. cablin plant.

    • Immediately freeze the leaves in liquid nitrogen to prevent DNA degradation.

    • Grind the frozen leaves into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Lysis and Extraction:

    • Transfer the powdered leaf tissue to a pre-warmed CTAB extraction buffer.

    • Incubate the mixture at 65°C for 1 hour with occasional gentle inversion.

    • Perform a series of chloroform:isoamyl alcohol (24:1) extractions to remove proteins and other cellular debris.

  • DNA Precipitation and Purification:

    • Precipitate the DNA from the aqueous phase by adding isopropanol (B130326) and incubate at -20°C.

    • Pellet the DNA by centrifugation and wash with 70% ethanol.

    • Air-dry the DNA pellet and resuspend in TE buffer.

    • Treat with RNase A to remove contaminating RNA.

  • Quality Control:

    • Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • Verify DNA integrity by agarose (B213101) gel electrophoresis.

RNA-Seq for Gene Expression Analysis in Pogostemon cablin

This protocol outlines the steps for transcriptome analysis to identify genes involved in patchoulol biosynthesis.[11][12]

  • RNA Extraction:

    • Extract total RNA from various tissues (e.g., leaves, stems, roots) of P. cablin using a suitable plant RNA extraction kit or a modified CTAB method.[4][11]

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

  • Library Preparation:

    • Enrich for mRNA using oligo(dT) magnetic beads.[4][11]

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Select fragments of a desired size (e.g., 250-350 bp) using magnetic beads.[4][11]

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq 6000) with paired-end reads.[4][11]

    • Perform quality control of the raw sequencing reads to remove low-quality bases and adapter sequences.

    • Map the clean reads to a reference genome of P. cablin using an aligner like HISAT2.[11][13]

    • Quantify gene expression levels and identify differentially expressed genes between different tissues or experimental conditions.

RNA_Seq_Workflow Start Plant Tissue (e.g., Pogostemon cablin) RNA_Extraction Total RNA Extraction Start->RNA_Extraction mRNA_Purification mRNA Purification (Oligo(dT) beads) RNA_Extraction->mRNA_Purification Fragmentation mRNA Fragmentation mRNA_Purification->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation Library_Amplification Library Amplification Adapter_Ligation->Library_Amplification Sequencing Illumina Sequencing Library_Amplification->Sequencing Data_Analysis Bioinformatic Analysis (QC, Mapping, DEG) Sequencing->Data_Analysis End Gene Expression Profile Data_Analysis->End

Experimental workflow for RNA-Seq analysis.
Heterologous Expression of Patchoulol Synthase in Saccharomyces cerevisiae

This protocol describes the general steps for engineering yeast to produce patchoulol.[5][6]

  • Gene Synthesis and Codon Optimization:

    • Synthesize the coding sequence of the P. cablin patchoulol synthase (PatPTS) gene.

    • Codon-optimize the gene sequence for optimal expression in S. cerevisiae.

  • Vector Construction:

    • Clone the codon-optimized PatPTS gene into a yeast expression vector under the control of a strong, constitutive or inducible promoter (e.g., TEF1, GPD, or GAL1).[5]

    • Include a selectable marker (e.g., URA3, LEU2) for yeast transformation.

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., CEN.PK) using the lithium acetate/single-stranded carrier DNA/PEG method.

    • Select for transformants on appropriate selective media.

  • Cultivation and Induction:

    • Culture the engineered yeast strains in a suitable medium (e.g., YPD or synthetic complete medium).

    • If using an inducible promoter, add the inducing agent (e.g., galactose for the GAL1 promoter) to the culture medium at the appropriate time.

  • Metabolic Engineering (Optional):

    • To enhance patchoulol production, further genetic modifications can be introduced, such as overexpressing key enzymes in the MVA pathway or downregulating competing pathways.[5][14]

Quantification of Patchoulol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the method for the quantitative analysis of patchoulol from biological samples.[15][16][17]

  • Sample Preparation:

    • For plant material, extract the essential oil using methods like steam distillation or solvent extraction.[15][16]

    • For microbial cultures, extract patchoulol from the culture broth and/or cell pellet using an organic solvent (e.g., hexane, ethyl acetate).

  • GC-MS Analysis:

    • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

    • Column: Employ a suitable capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Use helium at a constant flow rate.

    • Injector and Oven Program: Set appropriate temperatures for the injector and a temperature gradient for the oven to achieve good separation of compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).

  • Quantification:

    • Identify the patchoulol peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

    • Generate a calibration curve using a series of known concentrations of a patchoulol standard.

    • Quantify the amount of patchoulol in the sample by comparing its peak area to the calibration curve.

Conclusion

The comparative genomic analysis of Pogostemon cablin, Saccharomyces cerevisiae, and Corynebacterium glutamicum reveals distinct advantages and challenges for each as a platform for this compound production. While P. cablin possesses the native genetic machinery, its complex genome and agricultural limitations present hurdles for industrial-scale production. Engineered microbes, with their well-characterized genomes, rapid growth rates, and amenability to genetic manipulation, offer a promising alternative. The detailed genomic data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further optimize patchoulol biosynthesis through synthetic biology and metabolic engineering approaches, ultimately paving the way for a sustainable and reliable supply of this important natural product.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Synthetic Patchoulane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of naturally derived compounds like Patchoulane, a tricyclic sesquiterpene, is critical to their biological activity and aroma profile. In synthetic chemistry, achieving high enantiomeric purity is a testament to the precision of an asymmetric synthesis route. Consequently, robust and accurate analytical methods are required to quantify the enantiomeric excess (ee) of the target molecule. This guide provides a detailed comparison of the primary analytical techniques for assessing the enantiomeric purity of synthetic this compound, complete with experimental protocols and supporting data.

The principal methods for determining the enantiomeric purity of volatile terpenes such as this compound are chromatographic techniques, including Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral shift reagents, offers a valuable alternative for analysis.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

TechniquePrincipleTypical Chiral SelectorResolution (Rs)Analysis TimeAdvantagesDisadvantages
Chiral GC-MS Direct separation of volatile enantiomers on a chiral stationary phase (CSP) column.[1][2]Cyclodextrin-based CSPs (e.g., β- or γ-cyclodextrin derivatives)[2][3]> 1.5 (baseline)20-40 minHigh resolution, high sensitivity (especially with MS detection), suitable for volatile compounds.[1][4]Requires analyte volatility; high temperatures can risk thermal degradation of some compounds.[1]
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP) via differential interaction.[5][6]Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs.[5][7]> 2.0 (baseline)15-30 minWide applicability, well-established, direct analysis.[5][8]Higher solvent consumption, analyte must be soluble in the mobile phase.
NMR Spectroscopy Use of a Chiral Shift Reagent (CSR) to induce chemical shift non-equivalence in the NMR spectra of enantiomers.[9][10]Lanthanide-based complexes (e.g., Eu(hfc)₃) or other chiral solvating agents.[9][11]Varies5-20 minRapid analysis, no separation required, provides structural information.Lower sensitivity, potential for signal broadening, requires soluble and pure samples.[10]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the direct separation and quantification of volatile enantiomers like this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column.[3][4]

Procedure:

  • Sample Preparation: Dissolve the synthetic this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet using a split injection mode (e.g., 50:1 split ratio).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 180 °C at 5 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound enantiomers based on their retention times and mass spectra.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique suitable for a wide range of chiral compounds, including those that may not be sufficiently volatile for GC analysis.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Chiral Stationary Phase (CSP) Column: e.g., Chiralcel OD-H or Chiralpak AD (polysaccharide-based).[5]

Procedure:

  • Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v). The exact ratio may require optimization to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV wavelengths are necessary).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for each enantiomer based on their retention times.

    • Integrate the peak areas and calculate the enantiomeric excess (% ee) as described for the GC-MS method.

NMR Spectroscopy with Chiral Shift Reagents

This technique provides a rapid assessment of enantiomeric purity without the need for chromatographic separation.[9]

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard proton (¹H) NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent (CSR): Add a small, precisely weighed amount of a chiral lanthanide shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃) to the NMR tube.[9]

  • Titration and Spectral Acquisition: Gently mix the sample and acquire a new ¹H NMR spectrum. Continue adding small increments of the CSR and acquiring spectra until a clear separation of corresponding signals for the two enantiomers is observed.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two enantiomers.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess (% ee) based on the ratio of the integrals.

Visualizations

G cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting A Crude Synthetic This compound Product B Purification (e.g., Column Chromatography) A->B C Sample Preparation (Dissolution/Dilution) B->C D Chiral GC-MS C->D Volatile E Chiral HPLC C->E Soluble F NMR with CSR C->F Soluble & Pure G Peak Integration & Signal Analysis D->G E->G F->G H Calculation of Enantiomeric Excess (% ee) G->H I Final Purity Report H->I

References

A Comparative Guide to the Inter-laboratory Validation of Patchoulane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Patchoulane, a key sesquiterpene alcohol in patchouli oil: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of a robust and reproducible analytical method is critical for accurate quantification in various applications, including quality control of essential oils, pharmacokinetic studies, and the development of new therapeutic agents.

Method Comparison

Both GC-MS and HPLC are powerful analytical techniques widely used in pharmaceutical analysis.[4][5] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[4][6][7] HPLC, on the other hand, is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8][9] A variation, Ultra-High-Performance Liquid Chromatography (UHPLC), offers faster analysis times and higher resolution.[9]

The choice between these methods depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Hypothetical Inter-laboratory Validation Data

The following tables summarize the expected performance characteristics of GC-MS and HPLC methods for the quantification of this compound, based on a hypothetical inter-laboratory validation study involving three laboratories.

Table 1: Comparison of Method Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.995≥ 0.997
Limit of Detection (LOD) 0.5 µg/mL2.0 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL6.0 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Intra-day Precision (RSD) < 3%< 2%
Inter-day Precision (RSD) < 5%< 3%
Inter-laboratory Precision (RSD) < 10%< 8%

Table 2: Inter-laboratory Comparison of Quality Control (QC) Samples

QC LevelLaboratory 1 (µg/mL)Laboratory 2 (µg/mL)Laboratory 3 (µg/mL)Mean (µg/mL)% RSD
Low QC (5 µg/mL) 4.855.104.954.972.52%
Mid QC (50 µg/mL) 51.249.550.850.51.71%
High QC (150 µg/mL) 148.5152.1149.3150.01.27%

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results across different laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of volatile compounds like this compound.[4][6]

  • Sample Preparation:

    • Extraction: Perform a liquid-liquid extraction of the sample matrix (e.g., plasma, tissue homogenate) with a suitable organic solvent like n-hexane or ethyl acetate.

    • Concentration: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method provides an alternative for this compound quantification, particularly when dealing with complex matrices or when GC-MS is unavailable.[8]

  • Sample Preparation:

    • Extraction: Similar to the GC-MS protocol, perform a liquid-liquid or solid-phase extraction.

    • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.[8]

    • Injection Volume: 10 µL.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an inter-laboratory validation study of this compound quantification.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Validation cluster_2 Phase 3: Reporting A Method Development (GC-MS & HPLC) B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Protocol & Sample Distribution to Participating Labs B->C D Sample Analysis (Lab 1, Lab 2, Lab 3) C->D E Data Submission to Coordinating Lab D->E F Statistical Analysis & Comparison E->F G Final Validation Report F->G

Caption: Workflow for an inter-laboratory validation study.

Logical Relationship of Validation Parameters

This diagram shows the relationship between key validation parameters assessed during the study.

G center Validated Analytical Method specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod Limit of Detection center->lod loq Limit of Quantification center->loq robustness Robustness center->robustness reproducibility Inter-Laboratory Reproducibility center->reproducibility

Caption: Key parameters for analytical method validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Patchoulane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Patchoulane, a sesquiterpenoid of interest in various research applications, requires careful handling from acquisition to disposal. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazards

General Principles of Laboratory Chemical Waste Disposal

All laboratory personnel must be trained in the proper handling, storage, labeling, and disposal of hazardous wastes[2]. The fundamental principle is that hazardous wastes must not be discharged into the sewer or disposed of as regular trash[2]. This includes even empty containers that held the substance, which should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste[3][4].

Chemical waste should be stored in designated Satellite Accumulation Areas (SAAs) in appropriate, closed containers[5][6][7]. These areas must be at or near the point of waste generation and inspected weekly for any leaks[6][7].

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes the key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as mandated by regulations.

ParameterLimitRegulations and Guidelines
Maximum Hazardous Waste Volume in SAA55 gallonsFederal and State Regulations[5][6]
Maximum Acutely Toxic Chemical Waste (P-list)1 quart (liquid) or 1 kilogram (solid)Resource Conservation and Recovery Act (RCRA)[5][6]
Time Limit for Removal from SAA once FullWithin 3 daysEnvironmental Protection Agency (EPA)[5][6]
Maximum Storage Time in SAA (if not full)Up to 12 monthsUniversity and Local Guidelines[6]

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the procedure for the safe disposal of this compound waste.

Waste Characterization and Segregation:

  • Identify Waste Stream: All materials contaminated with this compound, including unused product, solutions, reaction byproducts, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be considered hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste and oxidizing acids away from organic chemicals[3].

Waste Collection and Labeling:

  • Select Appropriate Container: Use a chemically compatible container with a secure screw-top cap. The container should be in good condition, with no cracks or signs of deterioration[7].

  • Label Container: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name of all contents (e.g., "this compound in Ethanol")

    • The approximate percentages of each component

    • The date accumulation started

    • The name of the principal investigator and the laboratory location

Storage and Disposal:

  • Store in SAA: Keep the sealed waste container in a designated and properly managed Satellite Accumulation Area.

  • Request Pickup: Once the container is full or approaches the accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office[5][6]. Do not overfill containers; leave at least one inch of headspace to allow for expansion[7].

Empty Container Disposal:

  • Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone)[2][4].

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste[4].

  • Deface Label: After triple-rinsing, deface or remove the original chemical label from the container[2].

  • Dispose of Container: The clean, defaced container can typically be disposed of as regular trash[2].

Logical Flow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Patchoulane_Disposal_Workflow start Material Contaminated with this compound is_waste Is it waste? start->is_waste is_empty_container Is it an empty container? start->is_empty_container collect_waste Collect in a labeled, compatible hazardous waste container is_waste->collect_waste Yes continue_use Continue to use in experiment is_waste->continue_use No store_in_saa Store in designated Satellite Accumulation Area collect_waste->store_in_saa is_full Container Full or Time Limit Reached? store_in_saa->is_full request_pickup Request EHS Waste Pickup is_full->request_pickup Yes continue_collection Continue to add waste to container is_full->continue_collection No disposal_complete Disposal Process Complete request_pickup->disposal_complete is_empty_container->is_waste No triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->store_in_saa dispose_trash Dispose of container in regular trash deface_label->dispose_trash

Caption: Decision workflow for this compound waste management.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Patchoulane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Patchoulane in a laboratory setting. Given the limited publicly available, substance-specific safety data for this compound, a cautious approach based on its chemical class (sesquiterpenoid) and physical properties is strongly advised.

I. Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. This data is crucial for assessing potential hazards and implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C₁₅H₂₆PubChem
Molecular Weight 206.37 g/mol PubChem
Boiling Point 261.00 to 262.00 °C @ 760.00 mm Hg (estimated)The Good Scents Company[1]
Flash Point 102.20 °C (216.00 °F) TCC (estimated)The Good Scents Company[1]
Vapor Pressure 0.019000 mmHg @ 25.00 °C (estimated)The Good Scents Company[1]
logP (o/w) 6.672 (estimated)The Good Scents Company[1]
Water Solubility 0.1242 mg/L @ 25 °C (estimated)The Good Scents Company[1]

II. Health and Safety Hazards

While specific toxicological data for this compound (oral, dermal, and inhalation) has not been determined, the following potential hazards should be considered based on its chemical class and properties:

  • Skin Irritation: As with many sesquiterpenoids, prolonged or repeated skin contact may cause irritation.

  • Aspiration Hazard: Although not confirmed for this compound, related compounds can be fatal if swallowed and enter the airways.

  • Environmental Hazard: Due to its low water solubility and high octanol-water partition coefficient (logP), this compound is likely to be persistent in the environment and potentially toxic to aquatic life.

III. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber) at all times. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.

  • Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

IV. Experimental Protocols: Safe Handling and Operational Plan

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.
  • Store in a designated flammable liquids storage cabinet.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
  • Avoid direct contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the handling area.
  • Wash hands thoroughly after handling.
  • Prepare a spill kit in the immediate vicinity before starting any work. The kit should include absorbent materials, appropriate PPE, and waste disposal bags.

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.
  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Disposal Plan

This compound waste is considered hazardous chemical waste.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.[2][3]

    • The waste container should be made of a material compatible with flammable organic compounds.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

    • The storage area must be secure and away from sources of ignition.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5]

    • NEVER dispose of this compound down the drain or in the regular trash.[2][5][6]

VI. Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Patchoulane_Handling_Workflow prep Preparation handling Handling in Fume Hood prep->handling spill Spill? handling->spill cleanup Spill Cleanup Protocol spill->cleanup Yes post_handling Post-Handling Decontamination spill->post_handling No cleanup->handling waste Waste Collection post_handling->waste disposal EHS Disposal waste->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Patchoulane
Reactant of Route 2
Patchoulane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.